CAS number for 3,4-difluoroacetoacetanilide derivatives
An In-depth Technical Guide to 3,4-Difluoroacetoacetanilide Derivatives: Synthesis, Properties, and Applications in Drug Discovery Abstract The strategic incorporation of fluorine atoms into bioactive molecules is a corn...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 3,4-Difluoroacetoacetanilide Derivatives: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and pharmacokinetic profiles.[1] This guide provides a comprehensive technical overview of 3,4-difluoroacetoacetanilide and its derivatives, a class of compounds with significant potential in drug development. While a specific CAS number for 3,4-difluoroacetoacetanilide is not readily found in major chemical databases, this guide will focus on its synthesis from commercially available precursors, its physicochemical properties, and its relevance as a scaffold in the design of novel therapeutics. We will explore the synthetic pathways, key reactions, and the biological significance of related acetanilide structures, offering valuable insights for researchers and scientists in the field.
Introduction: The Significance of Fluorinated Scaffolds
The introduction of fluorine into drug candidates can profoundly alter their biological activity. The 3,4-difluorophenyl motif is of particular interest due to the unique electronic properties conferred by the two fluorine atoms. This substitution can influence the acidity of nearby protons, modulate lipophilicity, and create favorable interactions with biological targets. Acetoacetanilides, on the other hand, are versatile intermediates in organic synthesis, known for their utility in the construction of various heterocyclic systems and as precursors to compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The combination of these two moieties in 3,4-difluoroacetoacetanilide derivatives presents a promising avenue for the discovery of novel therapeutic agents.
CAS Number and Physicochemical Properties of Key Precursors
A direct CAS number for 3,4-difluoroacetoacetanilide is not prominently available in public databases. However, the synthesis of this compound would logically start from commercially available 3,4-difluoroaniline or other closely related 3,4-difluorophenyl compounds. Below is a table of key precursors and their relevant physicochemical properties.
The synthesis of 3,4-difluoroacetoacetanilide can be approached through several established methods for acetoacetanilide synthesis. A common and effective method involves the reaction of 3,4-difluoroaniline with a β-keto ester, such as ethyl acetoacetate.
Proposed Synthetic Pathway
The most direct route to 3,4-difluoroacetoacetanilide is the condensation of 3,4-difluoroaniline with ethyl acetoacetate. This reaction is typically carried out at elevated temperatures and can be catalyzed by a weak acid.
A Technical Guide to the Acetoacetylation of 3,4-Difluoroaniline: Synthesis of a Key Pharmaceutical Intermediate
Abstract This technical guide provides an in-depth analysis of the acetoacetylation of 3,4-difluoroaniline, a critical transformation for producing 3-oxo-N-(3,4-difluorophenyl)butanamide. This intermediate is indispensab...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth analysis of the acetoacetylation of 3,4-difluoroaniline, a critical transformation for producing 3-oxo-N-(3,4-difluorophenyl)butanamide. This intermediate is indispensable in the synthesis of several active pharmaceutical ingredients (APIs), most notably the immunosuppressive drug Leflunomide. This document is tailored for researchers, chemists, and drug development professionals, offering a detailed exploration of the underlying reaction mechanism, a validated, step-by-step experimental protocol, and a discussion of critical process parameters. By elucidating the causality behind experimental choices and providing a framework for process control, this guide aims to empower scientists to perform this synthesis with high efficiency, purity, and safety.
Introduction and Strategic Importance
Fluorinated aromatic compounds are cornerstones of modern medicinal chemistry, imparting unique properties such as enhanced metabolic stability and binding affinity. 3,4-Difluoroaniline is a versatile building block used in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its acetoacetylation yields 3-oxo-N-(3,4-difluorophenyl)butanamide, a compound of significant industrial interest.
The primary driver for the synthesis of this acetoacetylated aniline is its role as a direct precursor to Leflunomide. Leflunomide is a disease-modifying antirheumatic drug (DMARD) that functions by inhibiting dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis.[3][4] This mechanism of action preferentially targets rapidly dividing lymphocytes, making it effective in treating autoimmune conditions like rheumatoid arthritis.[3] The efficient and high-purity synthesis of its intermediates is therefore a matter of considerable importance in pharmaceutical manufacturing.[5][6]
The Core Transformation: Mechanistic Insights
The acetoacetylation of an amine is the formation of an amide bond between the amine and an acetoacetyl group. While several reagents can achieve this, diketene is often the reagent of choice in industrial settings due to its high reactivity and excellent atom economy.
The Reaction Pathway: Nucleophilic Acyl Substitution
The reaction between 3,4-difluoroaniline and diketene proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the aniline's nitrogen atom acts as the nucleophile, attacking one of the carbonyl carbons of the highly strained four-membered diketene ring.
The key steps are:
Nucleophilic Attack: The nitrogen atom of 3,4-difluoroaniline attacks the electrophilic carbonyl carbon of the diketene molecule.
Ring Opening: This attack leads to the opening of the diketene ring, forming a tetrahedral intermediate.
Proton Transfer & Tautomerization: A proton is transferred from the nitrogen atom to the resulting enolate. Subsequent tautomerization of the enol form to the more stable keto form yields the final product, 3-oxo-N-(3,4-difluorophenyl)butanamide.
The presence of two electron-withdrawing fluorine atoms on the aniline ring decreases the nucleophilicity of the amino group compared to unsubstituted aniline. This electronic effect makes the reaction less vigorous and more controllable, but may also necessitate slightly elevated temperatures or longer reaction times to ensure complete conversion.
Caption: Reaction mechanism for the acetoacetylation of 3,4-difluoroaniline.
A Validated Experimental Protocol
This protocol is a representative example derived from established synthetic methods for N-acylation.[7]
Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet with 3,4-difluoroaniline (1.0 eq) and toluene (5-10 volumes relative to the aniline).
Inert Atmosphere: Purge the vessel with nitrogen and maintain a gentle nitrogen blanket throughout the reaction. This is crucial to prevent side reactions with atmospheric moisture, especially with the highly reactive diketene.
Initial Cooling: Cool the stirred solution to 0-5 °C using a circulating chiller.
Reagent Addition: Add diketene (1.05-1.1 eq) dropwise to the cooled aniline solution over 30-60 minutes. The addition must be slow and controlled to manage the exothermic nature of the reaction and prevent the formation of byproducts. Maintain the internal temperature below 10 °C during the addition.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 2-4 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.
Workup & Isolation: Upon completion, cool the reaction mixture again to 0-5 °C. The product typically precipitates as a solid. If precipitation is slow, a small amount of hexane can be added as an anti-solvent to induce crystallization.
Filtration: Collect the solid product by filtration. Wash the filter cake with cold toluene or a toluene/hexane mixture to remove any unreacted starting materials and soluble impurities.
Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
Caption: Experimental workflow for the synthesis of 3-oxo-N-(3,4-difluorophenyl)butanamide.
Product Characterization
A successfully synthesized product should be validated to confirm its identity and purity.
Analysis
Expected Result
Appearance
White to off-white crystalline solid
Melting Point
94-98 °C (Literature values may vary)
HPLC Purity
>99%
¹H NMR
Consistent with the structure of 3-oxo-N-(3,4-difluorophenyl)butanamide
¹³C NMR
Consistent with the structure of 3-oxo-N-(3,4-difluorophenyl)butanamide
Process Considerations and Safety
Solvent Selection
While toluene is common, other aprotic solvents like ethyl acetate or methyl tert-butyl ether (MTBE) can also be used. The choice of solvent can influence reaction kinetics, product solubility, and the ease of isolation.
Temperature Control
Temperature is the most critical parameter in this synthesis. Insufficient cooling during diketene addition can lead to runaway reactions and the formation of dimeric and polymeric byproducts, reducing yield and purity.
Safety and Handling
3,4-Difluoroaniline: This compound is toxic if swallowed, inhaled, or in contact with skin.[8][11][12] It is essential to handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Diketene: Diketene is a flammable, highly reactive, and corrosive liquid.[9] It reacts violently with water, acids, and bases.[10] It is a potent lachrymator and must be handled with extreme caution in a closed system or a high-performance fume hood. Ensure emergency showers and eyewash stations are immediately accessible.[9]
Conclusion
The acetoacetylation of 3,4-difluoroaniline is a robust and scalable reaction that provides efficient access to a key intermediate for the synthesis of Leflunomide and other valuable compounds. Success in this synthesis hinges on a solid understanding of the reaction mechanism, meticulous control over experimental parameters—particularly temperature—and a stringent adherence to safety protocols. By following the principles and procedures outlined in this guide, researchers and drug development professionals can confidently and safely produce high-purity 3-oxo-N-(3,4-difluorophenyl)butanamide, facilitating the advancement of pharmaceutical research and development.
References
Solanki, P. V., et al. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs-Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. World Journal of Pharmaceutical Sciences. [Link]
Chern, J., et al. (2004). Method for synthesizing leflunomide.
Chern, J., et al. (2001). A method for synthesizing leflunomide. WO2001060363A1.
Ferreira, R. S., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. [Link]
New Jersey Department of Health. (2010). Hazard Substance Fact Sheet: Diketene. [Link]
Al-Adiwish, W. M., et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 77469, 3,4-Difluoroaniline. [Link]
Pfizer Inc. (1991). Process for preparing 3,4-difluoroaniline. WO1991017138A1.
Jotani, M. M., & Jasinski, J. P. (2013). N-(3,4-Dichlorophenyl)-3-oxobutanamide. Acta Crystallographica Section E: Structure Reports Online. [Link]
Gomaa, M. A.-M. (2009). Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. ResearchGate. [Link]
Organic Syntheses. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. [Link]
Kim, J., et al. (2023). Identification of Histone Lysine Acetoacetylation as a Dynamic Post-Translational Modification Regulated by HBO1. Advanced Science. [Link]
Wen, F., et al. (2010). Design, synthesis and antifungal/insecticidal evaluation of novel nicotinamide derivatives. Pesticide Biochemistry and Physiology. [Link]
A Senior Application Scientist's Guide to β-Keto Amide Intermediates in Fluorinated Pharmaceutical Synthesis
Foreword: The Strategic Imperative of Fluorine and the Unsung Role of the β-Keto Amide In the landscape of modern drug discovery, the strategic incorporation of fluorine is no longer a novelty but a cornerstone of ration...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Strategic Imperative of Fluorine and the Unsung Role of the β-Keto Amide
In the landscape of modern drug discovery, the strategic incorporation of fluorine is no longer a novelty but a cornerstone of rational drug design.[1][2] The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune critical drug attributes such as metabolic stability, lipophilicity, and receptor binding affinity.[1][3] This has led to a significant number of fluorinated heterocyclic drugs receiving FDA approval in recent years.[1][3]
While the benefits are clear, the synthetic challenges of introducing fluorine, particularly into complex heterocyclic frameworks, remain significant.[1] This guide focuses on a powerful and versatile class of synthons that elegantly addresses this challenge: β-keto amide intermediates . These motifs, characterized by their multiple reactive sites, serve as exceptionally adaptable platforms for constructing fluorinated pharmacophores.[4] We will explore the causality behind their synthesis, the logic of their fluorination, and their proven application in building complex molecular architectures, providing a field-proven perspective for researchers at the forefront of pharmaceutical development.
Part 1: Architecting the Precursor: Synthesis of β-Keto Amide Scaffolds
Before fluorination can occur, a robust and high-yielding synthesis of the β-keto amide intermediate is paramount. The choice of method is dictated by the desired substitution pattern and the sensitivity of functional groups elsewhere in the molecule. Two primary strategies dominate this field: the Claisen Condensation and the Weinreb-Nahm Amide approach.
The Claisen Condensation: A Classic Carbon-Carbon Bond Formation
The Claisen condensation is a foundational reaction in which an ester enolate reacts with another ester molecule to form a β-keto ester, which can then be converted to the corresponding amide.[5][6] The driving force of this reaction is the final deprotonation of the newly formed β-dicarbonyl compound, which is significantly more acidic than the starting materials.[5][7]
Causality of Choice: This method is effective for generating simpler β-keto amide structures from readily available esters. However, its scope can be limited in "crossed" Claisen reactions (between two different esters), where self-condensation can lead to a mixture of products unless one ester partner is non-enolizable.[6]
The Weinreb-Nahm Amide Approach: Precision and Control
A more modern and often preferred method involves the acylation of a suitable starting material with a Weinreb-Nahm amide (N-methoxy-N-methylamide). The key advantage of this approach is the remarkable stability of the resulting tetrahedral intermediate, which is chelated by the N-methoxy group.[8][9] This chelation prevents the common problem of over-addition by a second equivalent of the nucleophile, which plagues reactions with other acyl compounds like acid chlorides or esters.[8][10] This allows for the clean formation of the desired ketone or, in our case, the β-keto amide, upon acidic workup.
Causality of Choice: The Weinreb-Nahm synthesis is exceptionally reliable for creating complex ketones and β-keto amides.[8] It offers superior chemoselectivity and is compatible with a wide range of organometallic reagents and sensitive functional groups, making it a go-to strategy in multi-step pharmaceutical synthesis.[8][11]
Part 2: The Core Transformation: Fluorination of β-Keto Amide Intermediates
With the β-keto amide scaffold in hand, the crucial C-F bond can be forged. The acidic α-proton of the 1,3-dicarbonyl system makes this position ripe for functionalization. Electrophilic fluorination is the most prevalent and well-established strategy.
Direct fluorination with elemental fluorine (F₂) is highly hazardous and non-selective.[12] Modern organic synthesis relies on electrophilic fluorinating agents, which deliver an "F⁺" equivalent safely and selectively. Among these, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a workhorse reagent due to its stability, ease of handling, and broad functional group tolerance.[13]
The reaction proceeds via the enolate or enol form of the β-keto amide, which acts as a nucleophile, attacking the electrophilic nitrogen-bound fluorine of the Selectfluor reagent. A key insight for process control is that the degree of fluorination can be precisely managed by stoichiometry.[13]
Monofluorination: Achieved by using a slight excess (e.g., 1.1 equivalents) of Selectfluor.
Difluorination: Achieved by using a larger excess (e.g., 2.1 equivalents) and typically longer reaction times.
This stoichiometric control is a self-validating system, providing a reliable pathway to either the mono- or difluorinated product under mild, often metal-free conditions.[13]
For many pharmaceuticals, controlling stereochemistry is non-negotiable. The synthesis of chiral molecules containing a fluorine atom bonded directly to a stereogenic center is a significant area of research.[14][15] Asymmetric fluorination of β-keto amides and esters can be achieved using chiral catalysts that create a chiral environment around the substrate, directing the approach of the fluorinating agent to one face of the enolate.
Key catalytic systems include:
Chiral Phase-Transfer Catalysts: Cinchona alkaloid-derived quaternary ammonium salts can effectively shuttle the enolate and control the stereochemical outcome of the fluorination.[14][16]
Chiral Metal-Ligand Complexes: Copper(II) complexes with chiral bis(oxazoline) (Box) or other ligands have proven highly effective in catalyzing enantioselective fluorinations.[16]
Organocatalysis: Chiral primary amines can form a chiral enamine intermediate with the β-keto amide, which then reacts enantioselectively with the electrophilic fluorine source.[17]
The development of these catalytic asymmetric methods is critical for accessing stereochemically defined fluorinated compounds for drug development.[14][18][19]
Part 3: Synthetic Applications: From Intermediate to Heterocycle
The true utility of α-fluoro-β-keto amides lies in their ability to be transformed into more complex, high-value structures. Their multiple reactive sites make them ideal precursors for the synthesis of fluorinated heterocycles, a dominant motif in FDA-approved drugs.[1][3]
For example, the 1,3-dicarbonyl arrangement can readily undergo condensation reactions with binucleophiles like hydrazine or hydroxylamine to form five-membered heterocycles such as pyrazoles and isoxazoles, respectively. The fluorine atom at the α-position is carried through into the final heterocyclic product, providing a direct route to these important fluorinated scaffolds.[13]
Part 4: Field-Proven Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are representative of the methodologies discussed and are based on established literature procedures.[13][20]
Protocol 1: Synthesis of a Representative β-Keto Amide (N-phenyl-3-oxobutanamide)
This protocol is a conceptual representation of a Claisen-type condensation.
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 eq) and anhydrous ethanol.
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of ethyl acetate (1.0 eq) and N-phenylacetamide (1.0 eq) in anhydrous ethanol dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The formation of a precipitate may be observed.
Workup: Cool the reaction mixture back to 0 °C and quench by the slow addition of 1M HCl until the pH is ~5-6.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure N-phenyl-3-oxobutanamide.
Protocol 2: Chemoselective Monofluorination using Selectfluor®
This protocol is adapted from a highly efficient, environmentally friendly method.[13]
Setup: In a 50 mL round-bottom flask, dissolve the β-keto amide (e.g., 3-oxo-N-phenylbutanamide, 1.0 eq) in a 1:1 mixture of acetonitrile (CH₃CN) and water.
Reagent Addition: To the stirred solution, add Selectfluor® (1.1 eq) in one portion at room temperature.
Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: Upon completion, add water to the reaction mixture and extract with dichloromethane (3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography to afford the pure 2-fluoro-3-oxo-N-phenylbutanamide. For the corresponding difluorination, 2.1 equivalents of Selectfluor® are used with a reaction time of 16 hours.[13]
Conclusion and Future Outlook
β-keto amides have firmly established themselves as indispensable intermediates in the synthesis of fluorinated pharmaceuticals. Their straightforward preparation via robust methods like the Claisen and Weinreb-Nahm syntheses, combined with their predictable reactivity towards modern electrophilic fluorinating agents, provides a reliable and scalable platform for drug development. The ability to control mono- versus difluorination stoichiometrically, and to induce stereoselectivity through catalysis, offers a high degree of molecular control. As the demand for more sophisticated and metabolically robust drug candidates continues to grow, the strategic use of fluorinated β-keto amide intermediates will undoubtedly play an even more critical role in shaping the future of medicinal chemistry.
References
G. S. Kumar, S. R. Sama, G. K. Kumar, Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs, Organic & Biomolecular Chemistry (RSC Publishing),
G. C. Fu et al., Catalytic Asymmetric Synthesis of Tertiary Alkyl Fluorides: Negishi Cross-Couplings of Racemic α,α-Dihaloketones, Journal of the American Chemical Society,
S. K. Guchhait et al., Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope, MDPI,
I. Ojima, Recent progress in the strategic incorporation of fluorine into medicinally active compounds, PMC,
J. Chen, D. Joseph, Y. Xia, S. Lee, Synthesis of β-keto carboxylic acids, esters and amides, Organic Chemistry Portal,
T. Kitamoto et al.
S. M. Weinreb, S. Nahm, Weinreb ketone synthesis, Wikipedia,
J. A. K. Adcock et al., Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers, MDPI,
G. A. Olah et al., Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?
Various Authors, β‐Keto amides motifs in natural products and biologically active compounds, Wiley Online Library,
JoVE, Video: Esters to β-Ketoesters: Claisen Condens
S. Fallacara et al.
Wikipedia, Claisen condens
A. A. A. El-Henawy et al.
G. Granado, A.
J.
N. Maulide et al., α-Fluorination of carbonyls with nucleophilic fluorine, PubMed,
R. E. Gawley, Synthesis of ß-Keto-and ß-Hydroxy-α,α-difluorosulfonamides, UWSpace,
Chemistry Steps, Converting Amides to Aldehydes and Ketones, Chemistry Steps,
S. Nahm, S. M. Weinreb, Weinreb Ketone Synthesis, TCI EUROPE N.V.,
S. Roesner, synthesis of ketones by utilizing thioesters as “radical weinreb amides”, Treasures @ UT Dallas,
R. S.
R. K. Singh, β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS, Semantic Scholar,
R. O. M. A. de Souza et al., Direct fluorination of 1,3-dicarbonyl compounds, RSC Publishing,
physical properties of N-(3,4-difluorophenyl)-3-oxobutanamide
An In-Depth Technical Guide to the Physical Properties of N-(3,4-difluorophenyl)-3-oxobutanamide Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the ,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Physical Properties of N-(3,4-difluorophenyl)-3-oxobutanamide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the , a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes predicted data, comparative analysis with structurally similar compounds, and detailed, field-proven experimental protocols for the determination of its key physical characteristics. This guide is intended to serve as a foundational resource for scientists and drug development professionals, enabling a thorough understanding of the compound's behavior and facilitating its application in research and development.
Introduction and Scientific Context
N-(3,4-difluorophenyl)-3-oxobutanamide belongs to the class of acetoacetanilides, which are widely recognized as versatile intermediates in the synthesis of pharmaceuticals and pigments. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The 3,4-difluoro substitution pattern on the phenyl ring is of particular interest in drug design. This guide offers a detailed examination of the core physical properties that are critical for the handling, characterization, and application of this compound.
Molecular Structure and Isomeric Considerations
The structure of N-(3,4-difluorophenyl)-3-oxobutanamide features a central amide linkage between a 3,4-difluorinated aniline moiety and a β-keto-amide functional group. This structure allows for keto-enol tautomerism, a critical factor influencing its reactivity and spectral characteristics.
Figure 1: Chemical structure of N-(3,4-difluorophenyl)-3-oxobutanamide.
Chemical Identity and Computed Properties
Precise identification of a chemical entity is paramount for regulatory and research purposes. While extensive experimental data is pending, computational models provide valuable estimations for key physical properties.
Based on analogous compounds such as N-(2,4-Dimethylphenyl)-3-oxobutanamide, N-(3,4-difluorophenyl)-3-oxobutanamide is expected to be a crystalline solid at room temperature, likely appearing as a white to off-white powder.
Melting Point
The melting point is a critical indicator of purity. For a pure crystalline substance, the melting range is typically narrow, not exceeding 1°C.[2] Impurities tend to lower and broaden the melting range.
Based on these analogs, the melting point of N-(3,4-difluorophenyl)-3-oxobutanamide is likely to be in the range of 120-140°C.
Experimental Protocol for Melting Point Determination (Capillary Method):
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm.[7]
Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.
Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. Allow the apparatus to cool.
Accurate Determination: Using a fresh sample, heat to about 10-15°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.
Data Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.[7]
Figure 2: Workflow for capillary melting point determination.
Solubility Profile
The solubility of a compound is fundamental to its application in solution-based assays, formulations, and reactions. The "like dissolves like" principle is a guiding tenet, where polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[8]
Predicted and Comparative Solubility:
Solvent
Predicted Solubility of N-(3,4-difluorophenyl)-3-oxobutanamide
Rationale & Comparative Data
Water
Sparingly soluble to insoluble
The aromatic ring and difluoro substituents contribute to hydrophobicity. N-(2,4-difluorophenyl)-3-oxobutanamide has a predicted water solubility of 411.96 mg/L.[3] The presence of polar amide and ketone groups allows for some aqueous solubility.
Polar Aprotic Solvents (DMSO, DMF)
Soluble
These solvents are effective for many amides and are common choices for creating stock solutions for biological screening.[9]
Alcohols (Methanol, Ethanol)
Soluble to moderately soluble
The ability to hydrogen bond with the solute enhances solubility.
Chlorinated Solvents (DCM, Chloroform)
Soluble
These are good general solvents for moderately polar organic compounds.
Nonpolar Solvents (Hexane, Toluene)
Likely insoluble
The polarity of the amide and keto groups will likely prevent dissolution in highly nonpolar solvents.
Experimental Protocol for Qualitative Solubility Testing:
Preparation: Place approximately 20-30 mg of the solid compound into a small test tube.
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
Agitation: Vigorously shake or vortex the mixture for 1-2 minutes at room temperature.
Observation: Visually inspect the mixture. A clear solution with no visible solid particles indicates solubility.
Classification: If the compound dissolves, it is classified as soluble. If it remains as a suspension or only partially dissolves, it is sparingly soluble or insoluble.
Acid/Base Testing (for aqueous insolubility): If the compound is insoluble in water, test its solubility in 5% HCl and 5% NaOH to identify potential basic or acidic functional groups, respectively.[10][11]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and identity of a molecule.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the chemical environment of hydrogen atoms in the molecule.
Expected ¹H NMR Spectral Features:
Aromatic Protons (δ 7.0-8.5 ppm): The three protons on the difluorophenyl ring will appear in this region. Their splitting patterns will be complex due to both H-H and H-F coupling.
Amide Proton (NH) (δ 8.5-10.5 ppm): This proton typically appears as a broad singlet. Its chemical shift can be concentration and solvent dependent.[12]
Methylene Protons (CH₂) (δ ~3.5 ppm): The protons of the CH₂ group between the two carbonyls will likely appear as a singlet.
Methyl Protons (CH₃) (δ ~2.2 ppm): The terminal methyl group will appear as a singlet.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton.
Expected ¹³C NMR Spectral Features:
Carbonyl Carbons (C=O) (δ 160-205 ppm): Two distinct signals are expected, one for the amide carbonyl and one for the ketone carbonyl.
Aromatic Carbons (δ 110-160 ppm): The six carbons of the phenyl ring will appear in this region. The carbons directly bonded to fluorine will show large C-F coupling constants.
Methylene Carbon (CH₂) (δ ~50 ppm): The CH₂ carbon signal.
Amide carbonyl stretch. Conjugation and hydrogen bonding can lower the frequency.[14][15]
N-H Bend (Amide II)
1510-1550
Medium-Strong
Coupled C-N stretch and N-H bend.
C-F Stretch
1100-1300
Strong
Characteristic of aryl fluorides.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule.[16][17][18]
Expected Mass Spectrum:
Molecular Ion (M⁺): For N-(3,4-difluorophenyl)-3-oxobutanamide (C₁₀H₉F₂NO₂), the exact mass of the molecular ion would be approximately 213.0601 m/z. High-resolution mass spectrometry (HRMS) can confirm this with high accuracy.
Fragmentation Pattern: Common fragmentation pathways would involve cleavage of the amide bond and the bonds adjacent to the carbonyl groups, leading to characteristic fragment ions.
General Protocol for Spectroscopic Analysis:
Sample Preparation: Dissolve a small amount of the compound (5-10 mg for NMR, 1-2 mg for IR) in an appropriate deuterated solvent (for NMR, e.g., CDCl₃ or DMSO-d₆) or prepare a KBr pellet/thin film (for IR). For MS, dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
Instrument Acquisition: Acquire the data on the respective spectrometer (NMR, FTIR, MS) using standard acquisition parameters.
Data Processing: Process the raw data (e.g., Fourier transformation, baseline correction, peak picking).
Spectral Interpretation: Analyze the processed spectra to assign peaks to the corresponding atoms or functional groups within the molecular structure.
Figure 3: A generalized workflow for spectroscopic characterization.
Conclusion
This technical guide has consolidated the available information on the . While direct experimental data remains scarce, a robust profile can be inferred through computational predictions and comparative analysis with structurally related molecules. The provided experimental protocols offer a standardized approach for researchers to determine these properties empirically. As this compound continues to be explored in various scientific domains, it is anticipated that this foundational guide will be supplemented with experimentally verified data, further enhancing our understanding of this promising chemical entity.
References
Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). PMC - NIH. [Link]
N-(4-chlorophenyl)-3-oxobutanamide. (2024, April 9). ChemBK. [Link]
Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. (2025, September 15). Fiveable. [Link]
Melting point determination. (n.d.). Edisco. [Link]
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]
12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. (2024, September 24). Chemistry LibreTexts. [Link]
Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. (n.d.). National Taiwan University. [Link]
Solubility test for Organic Compounds. (2024, September 24). [Link]
Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review. [Link]
Melting point determination. (n.d.). University of Calgary. [Link]
Proton magnetic resonance spectra of some aromatic amines and derived amides. (n.d.). Canadian Journal of Chemistry. [Link]
Melting Point Determination. (n.d.). Mettler Toledo. [Link]
Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci. [Link]
Classification of organic compounds By solubility. (n.d.). [Link]
¹H NMR spectra and structure of synthesized aromatic amides (I, II, III and IV). (n.d.). [Link]
Detection of Amide and Aromatic Proton Resonances of Human Brain Metabolites Using Localized Correlated Spectroscopy Combined with Two Different Water Suppression Schemes. (n.d.). PMC. [Link]
Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. [Link]
Solubility of Organic Compounds. (2023, August 31). [Link]
Difference between ¹H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. (n.d.). Scite.ai. [Link]
Carbonyl - compounds - IR - spectroscopy. (n.d.). [Link]
3-Chloro-N-(4-chlorophenyl)propanamide Properties. (2025, October 15). EPA. [Link]
An in situ high pressure FTIR study on molecular interactions of ketones, esters, and amides with dense phase carbon dioxide. (n.d.). ResearchGate. [Link]
21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. [Link]
N-(2,4-Difluorophenyl)-2-fluorobenzamide. (2024, February 4). MDPI. [Link]
N-(4-CHLOROPHENYL)-3-OXOBUTANAMIDE. (n.d.). Matrix Fine Chemicals. [Link]
difference between 2,4-difluoro and 3,4-difluoro acetoacetanilide
Positional Isomerism in Fluorinated Synthons: A Comparative Analysis of 2,4- vs. 3,4-Difluoroacetoacetanilide Executive Summary In the optimization of fluorinated pharmacophores, the distinction between 2,4-difluoroaceto...
Author: BenchChem Technical Support Team. Date: February 2026
Positional Isomerism in Fluorinated Synthons: A Comparative Analysis of 2,4- vs. 3,4-Difluoroacetoacetanilide
Executive Summary
In the optimization of fluorinated pharmacophores, the distinction between 2,4-difluoroacetoacetanilide (2,4-DFAA) and 3,4-difluoroacetoacetanilide (3,4-DFAA) extends far beyond simple isomerism.[1] While both serve as critical precursors for N-heterocycles (quinolines, indoles) and azo-pigments, their divergent electronic landscapes and steric profiles dictate fundamentally different synthetic strategies and downstream biological activities.[1]
This guide dissects the mechanistic implications of the ortho-fluorine effect in 2,4-DFAA versus the meta/para-distribution in 3,4-DFAA, providing a roadmap for regioselective control in drug design.[1]
Molecular Architecture & Electronic Profiling
The core difference lies in the position of the fluorine atoms relative to the amide nitrogen. This positioning alters the dipole moment, amide bond rotation, and the nucleophilicity of the aromatic ring.
High: C2-Fluorine creates steric clash with the amide carbonyl, restricting rotation.[1]
Low: Ortho positions (C2, C6) are unsubstituted, allowing free rotation.[1]
Ring Electronics
Strong inductive withdrawal () at C2 reduces N-nucleophilicity.[1]
Synergistic withdrawal at C3/C4; C2 position is electronically deactivated but sterically open.
Primary Utility
Synthesis of 6,8-difluoroquinolines ; metabolic blocking of oxidative dealkylation.[1]
Synthesis of 6,7-difluoroquinolines ; mimicking catechol-mimetic inhibitors.[1]
The Ortho-Fluorine Effect (2,4-Isomer)
In 2,4-DFAA, the fluorine at the 2-position exerts a "field effect" that destabilizes the planar conformation of the amide bond. This often results in a lower melting point compared to the 3,4-isomer due to disrupted intermolecular hydrogen bonding.[1] Crucially, this ortho-F protects the C2 position from metabolic hydroxylation, a common clearance pathway for anilides.[1]
Synthetic Pathways & Process Chemistry
Synthesis of both isomers typically proceeds via the acetoacetylation of the corresponding aniline. However, reaction kinetics differ significantly.[1]
Protocol: Acetoacetylation via Ethyl Acetoacetate (EAA)
Applicable to both isomers, but 2,4-DFAA requires longer reflux times due to steric hindrance.[1]
Reagents:
Substrate: 2,4-Difluoroaniline OR 3,4-Difluoroaniline (1.0 eq)[1]
Implication: High regiochemical purity.[1] This scaffold is highly valued in kinase inhibitors (e.g., inhibiting EGFR) because the C8-F provides unique binding interactions in the ATP pocket.
Visualizing the Pathway
Caption: Comparative regioselectivity in Knorr Quinoline Synthesis. Note the mixture risk with the 3,4-isomer versus the specificity of the 2,4-isomer.
Pharmacochemical Implications
In drug design, the choice between these two isomers is often dictated by Metabolic Stability (DMPK) and Structure-Activity Relationship (SAR).
Metabolic Blockade
2,4-DFAA Derived Scaffolds: The C8-Fluorine (from the 2-position of aniline) effectively blocks oxidative metabolism at a site that is otherwise highly prone to hydroxylation in quinoline drugs.[1] This often extends the half-life (
) of the drug candidate.
3,4-DFAA Derived Scaffolds: These mimic the electronics of the 3,4-dichloroaniline moiety found in older herbicides (Propanil) but with higher metabolic stability.[1] However, the C8 position (derived from C2 of aniline) remains a "soft spot" for CYP450 oxidation unless substituted.
Lipophilicity & Solubility
While both isomers have identical molecular weights, the 2,4-isomer typically exhibits higher lipophilicity (LogP) due to the "masking" of the polar amide region by the ortho-fluorine. This can improve membrane permeability but may reduce aqueous solubility compared to the 3,4-isomer.[1]
References
Synthesis of Acetoacetanilides: Organic Syntheses, Coll. Vol. 3, p. 10 (1955); Vol. 21, p. 4 (1941).[1]
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008, 37, 320-330.[1]
Regioselectivity in Quinoline Synthesis: Jones, G. "The Synthesis of Quinolines." Chemistry of Heterocyclic Compounds, Wiley, 2008.[1] (General Reference for Knorr/Conrad-Limpach mechanisms).
Metabolic Stability of Fluorinated Anilines: Park, B. K., et al. "Metabolism of fluorine-containing drugs."[1] Annual Review of Pharmacology and Toxicology, 2001, 41, 443-470.[1]
The Organic Chemist's Guide to Fluorinated Acetoacetanilides: A Deep Dive into Solubility
Foreword: The Fluorine Advantage in Modern Chemistry In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into organic molecules has become an indispensable tool....
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Fluorine Advantage in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into organic molecules has become an indispensable tool.[1] The unique physicochemical properties imparted by this small yet highly electronegative atom can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, making it a favored element for molecular design.[1][2] Among the myriad of fluorinated scaffolds, fluorinated acetoacetanilides have emerged as a class of significant interest due to their versatile applications. However, harnessing their full potential requires a comprehensive understanding of their behavior in various solvent systems. This guide provides an in-depth exploration of the solubility of fluorinated acetoacetanilides in organic solvents, offering both theoretical insights and practical methodologies for researchers, scientists, and drug development professionals.
The Crucial Role of Solubility in Scientific Advancement
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter that governs the success of numerous chemical processes. In drug development, a compound's solubility directly impacts its bioavailability and therapeutic efficacy.[3] For synthetic chemists, understanding solubility is paramount for reaction optimization, purification, and formulation. This guide will delve into the nuanced world of fluorinated acetoacetanilide solubility, providing the foundational knowledge necessary to navigate the challenges and opportunities presented by these promising compounds.
Deconstructing Solubility: The Interplay of Molecular Forces
At its core, the principle of "like dissolves like" governs solubility.[3] This adage encapsulates the idea that substances with similar intermolecular forces are more likely to be soluble in one another. For fluorinated acetoacetanilides, a delicate balance of forces is at play:
Dipole-Dipole Interactions: The presence of the highly electronegative fluorine atom, along with the amide and ketone functionalities, creates significant bond polarity, leading to dipole-dipole interactions.
Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), playing a crucial role in interactions with protic solvents.
Van der Waals Forces: These non-polar interactions contribute to the overall solubility profile, particularly in less polar organic solvents.
The position of the fluorine substituent on the aniline ring dramatically influences the molecule's overall polarity and its capacity for intermolecular versus intramolecular hydrogen bonding. A study on the crystal structures of 2'-, 3'-, and 4'-fluoroacetoacetanilide revealed that the ortho-substituted isomer (2'-fluoro) adopts a planar structure with intramolecular hydrogen bonding. In contrast, the meta (3'-) and para (4'-) isomers exhibit a twisted conformation with intermolecular hydrogen bonding.[4] This structural variance has profound implications for their solubility in different organic solvents.
Figure 1. Impact of fluorine position on acetoacetanilide structure and bonding.
Quantitative Solubility Profile of Fluorinated Acetoacetanilides
A comprehensive understanding of solubility requires quantitative data. While extensive experimental data for all isomers in a wide array of solvents is not always readily available in public literature, this section consolidates known values and provides a comparative overview. For context, the solubility of the parent compound, acetanilide, is also presented.
Note: "Soluble" indicates that the source confirms solubility but does not provide a specific quantitative value. The solubility of acetanilide in ethanol was converted from mole fraction data for comparability.
The available data indicates that fluorination influences solubility. The quantitative value for 3'-fluoroacetoacetanilide in methanol provides a key data point. For a more complete picture, especially in the absence of extensive experimental data, computational models can offer valuable predictions.
The Power of Prediction: Computational Approaches to Solubility
In modern chemical research, in silico methods are increasingly employed to predict physicochemical properties, thereby saving time and resources.[6][11][12] Various computational models can be utilized to estimate the solubility of fluorinated acetoacetanilides:
Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate molecular descriptors (e.g., LogP, polar surface area) with experimental solubility data to build predictive equations.[13]
Thermodynamic Models: Approaches like the UNIFAC group contribution method can predict activity coefficients, which are then used to calculate solubility.[8]
Machine Learning Algorithms: Advanced algorithms can be trained on existing solubility datasets to predict the solubility of new compounds with increasing accuracy.
While predictive models are powerful tools, it is crucial to validate their predictions with experimental data whenever possible.
Experimental Determination of Solubility: A Practical Guide
Rigorous experimental validation remains the gold standard for determining solubility. The following section outlines a detailed, step-by-step methodology for the kinetic and thermodynamic solubility determination of fluorinated acetoacetanilides.
Kinetic Solubility Assay
This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of a compound's tendency to precipitate from a stock solution.[3]
Protocol:
Stock Solution Preparation: Prepare a high-concentration stock solution of the fluorinated acetoacetanilide in 100% dimethyl sulfoxide (DMSO), typically at 10 mM.
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous buffer or organic solvent.
Precipitation Induction: Allow the plate to equilibrate at a controlled temperature for a set period (e.g., 2 hours).
Turbidity Measurement: Use a nephelometer or a plate reader capable of measuring light scattering to determine the concentration at which precipitation occurs. The highest concentration that remains clear is reported as the kinetic solubility.
Figure 2. Workflow for the kinetic solubility assay.
Thermodynamic Solubility (Shake-Flask Method)
This equilibrium-based method provides a more precise measure of a compound's intrinsic solubility.[3]
Protocol:
Sample Preparation: Add an excess amount of the solid fluorinated acetoacetanilide to a known volume of the selected organic solvent in a sealed vial.
Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
Concentration Analysis: Accurately determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Reporting: Express the thermodynamic solubility in units such as mg/mL or mol/L.
Figure 3. Workflow for the thermodynamic solubility (shake-flask) assay.
Concluding Remarks and Future Outlook
The solubility of fluorinated acetoacetanilides in organic solvents is a multifaceted property governed by a subtle interplay of structural factors and intermolecular forces. This guide has provided a comprehensive overview of the theoretical underpinnings, available quantitative data, predictive modeling approaches, and practical experimental methodologies for characterizing the solubility of these important compounds. As the field of fluorine chemistry continues to expand, a thorough understanding of solubility will be paramount for unlocking the full potential of novel fluorinated molecules in drug discovery, materials science, and beyond. The continued development of accurate predictive models, coupled with rigorous experimental validation, will undoubtedly accelerate the pace of innovation in these critical areas.
References
Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. 2025; SP-14(1): 12-19. [Link]
Pawar, R. R., & Rajput, P. R. (2020). Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. International Journal of Scientific & Technology Research, 9(02). [Link]
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]
Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific reports, 10(1), 19577. [Link]
Baena, Y., Pinzón, J. A., Barbosa, H. J., & Martínez, F. (2006). Temperature-dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. Physics and Chemistry of Liquids, 44(4), 395-407. [Link]
Baena, Y., Pinzón, J. A., Barbosa, H. J., & Martínez, F. (2006). Temperature-dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. Physics and Chemistry of Liquids, 44(4), 395-407. [Link]
ResearchGate. QSAR-based solubility model for drug-like compounds. [Link]
Chisholm, G., Kennedy, A. R., Beaton, L., & Brook, E. (2002). Structural motifs in acetoacetanilides: the effect of a fluorine substituent. Acta crystallographica. Section C, Crystal structure communications, 58(Pt 11), o645–o648. [Link]
TU Delft Repositories. Determination of organic fluorinated compounds content in complex samples through combustion ion chromatography methods: a way to define a “Total Per- and Polyfluoroalkyl Substances (PFAS)” parameter?. [Link]
ResearchGate. Solubility of Flavonoids in Organic Solvents. [Link]
Mullard, A. (2018). Fluorine in pharmaceuticals: looking for the magic bullet. Nature Reviews Drug Discovery, 17(11), 761-764. [Link]
tautomerism of N-(3,4-difluorophenyl)-3-oxobutanamide in solution
An In-depth Technical Guide to the Tautomeric Equilibrium of N-(3,4-difluorophenyl)-3-oxobutanamide in Solution Abstract N-(3,4-difluorophenyl)-3-oxobutanamide, a member of the N-aryl-β-ketoamide class, is a molecule of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Tautomeric Equilibrium of N-(3,4-difluorophenyl)-3-oxobutanamide in Solution
Abstract
N-(3,4-difluorophenyl)-3-oxobutanamide, a member of the N-aryl-β-ketoamide class, is a molecule of significant interest in medicinal chemistry and materials science. Like other β-dicarbonyl compounds, it exists in a dynamic equilibrium between its keto and enol tautomeric forms.[1][2][3] The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, including its reactivity, polarity, hydrogen bonding capability, and ultimately, its biological activity and drug-receptor interactions.[4][5] This technical guide provides a comprehensive framework for understanding and quantifying the . We will explore the structural basis of this phenomenon, detail rigorous experimental and computational methodologies for its characterization, and discuss the key factors that govern the tautomeric ratio. This document is intended for researchers, scientists, and drug development professionals seeking to gain a deeper, actionable understanding of this fundamental chemical behavior.
The Principle of Keto-Enol Tautomerism
Tautomerism describes the chemical equilibrium between two or more interconvertible constitutional isomers, known as tautomers.[3][6] The most common form in organic chemistry is prototropic tautomerism, which involves the migration of a proton.[7] Keto-enol tautomerism is a classic example, representing the equilibrium between a carbonyl compound (the keto form) and its corresponding vinyl alcohol (the enol form).[8][9][10]
For most simple aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[10] However, in β-dicarbonyl systems like N-(3,4-difluorophenyl)-3-oxobutanamide, the enol form can be significantly stabilized. This stabilization arises from two primary factors:
Intramolecular Hydrogen Bonding: The enol form can create a stable, quasi-aromatic six-membered ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent amide carbonyl oxygen.[8][11]
Conjugation: The C=C double bond of the enol form is in conjugation with the carbonyl group and the aromatic phenyl ring, providing additional electronic stabilization.[8][12]
The specific equilibrium for N-(3,4-difluorophenyl)-3-oxobutanamide is visualized below.
Caption: Keto-Enol equilibrium of N-(3,4-difluorophenyl)-3-oxobutanamide.
Factors Influencing the Tautomeric Equilibrium
The ratio of keto to enol tautomers at equilibrium is not fixed; it is highly sensitive to environmental conditions. Understanding these influences is paramount for controlling and predicting the compound's behavior.
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent have the most profound impact on the tautomeric equilibrium.[2][13][14]
Non-polar, Aprotic Solvents (e.g., CCl₄, Benzene-d₆, Toluene): These solvents do not compete for hydrogen bonds, thus favoring the enol tautomer, which is stabilized by the strong intramolecular hydrogen bond.[8][15]
Polar, Aprotic Solvents (e.g., DMSO-d₆, Acetonitrile-d₃): These solvents can act as hydrogen bond acceptors. They can disrupt the intramolecular hydrogen bond of the enol while stabilizing the dipole moment of the more polar keto form, generally shifting the equilibrium towards the keto tautomer.[13]
Polar, Protic Solvents (e.g., D₂O, Methanol-d₄): These solvents are strong hydrogen bond donors and acceptors. They effectively solvate both tautomers through intermolecular hydrogen bonds, which severely disrupts the stabilizing intramolecular hydrogen bond of the enol. This typically results in a strong preference for the keto form.[8][15]
Substituent Effects
The electronic nature of substituents on the N-phenyl ring influences the acidity of the N-H proton and the basicity of the amide carbonyl, subtly altering the equilibrium. The electron-withdrawing fluorine atoms at the 3- and 4-positions are expected to increase the acidity of the α-protons on the butanamide chain, which can favor enolization.[13]
Temperature
Temperature can shift the equilibrium. While the specific direction depends on the enthalpy change (ΔH°) of the tautomerization, ¹H NMR studies at varying temperatures can provide valuable thermodynamic data (ΔH° and ΔS°) for the equilibrium process.
Experimental Quantification of Tautomerism
Direct spectroscopic observation is the most reliable method for determining the tautomeric ratio in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for this purpose.[13][16][17]
¹H NMR Spectroscopy: The Gold Standard
The interconversion between keto and enol tautomers is typically slow on the NMR timescale, meaning distinct sets of signals for each species can be observed in the same spectrum.[13][17] This allows for direct quantification by integrating the signals corresponding to each form.
Caption: Experimental workflow for NMR-based tautomer analysis.
Expected ¹H NMR Spectral Features:
Proton
Keto Form (Expected δ, ppm)
Enol Form (Expected δ, ppm)
Rationale for Assignment
Enolic OH
N/A
12.0 - 15.0
Very downfield, broad signal due to strong intramolecular H-bond.[12]
Amide NH
9.0 - 10.5
9.5 - 11.0
Broad singlet, position is solvent and concentration dependent.
Aromatic CH
7.0 - 8.0
7.0 - 8.0
Complex multiplets for the difluorophenyl ring.
Vinyl CH
N/A
5.0 - 5.5
Singlet, characteristic of the C=CH proton in the enol.[12]
Protocol 1: Determination of Tautomeric Equilibrium by ¹H NMR
Solution Preparation: Accurately weigh ~10-15 mg of N-(3,4-difluorophenyl)-3-oxobutanamide and dissolve it in 0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean vial.
Equilibration: Cap the vial and allow the solution to stand at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure the tautomeric equilibrium has been reached. Causality Note: The rate of tautomerization can be slow, especially in non-polar solvents. Failure to equilibrate is a common source of error, leading to non-reproducible results.
Sample Loading: Transfer the equilibrated solution to a standard 5 mm NMR tube.
Spectrum Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1 ≥ 5 * T₁, where T₁ is the longest spin-lattice relaxation time of the protons being integrated) to ensure full signal recovery for accurate integration. A pulse angle of 30-45° is often used to shorten acquisition time while maintaining reasonable quantitation.
Data Processing: Carefully phase and baseline correct the spectrum across the entire spectral width.
Integration and Calculation:
Identify non-overlapping signals unique to each tautomer. The methylene protons (CH₂) of the keto form (~3.6 ppm) and the vinyl proton (CH) of the enol form (~5.2 ppm) are ideal candidates.
Integrate the area of the keto signal (I_keto) and the enol signal (I_enol).
Calculate the mole fraction of the enol form (%Enol) using the formula:
%Enol = [I_enol / ( (I_keto / 2) + I_enol )] * 100
(Note: The keto integral is divided by 2 as it represents two protons).
Calculate the equilibrium constant, K_eq = [Enol] / [Keto].
UV-Vis Spectroscopy
UV-Vis spectroscopy offers a complementary, though less direct, method for studying the equilibrium. The keto and enol tautomers possess different chromophores and will exhibit distinct absorption maxima (λ_max).[18] The keto form typically has a weaker n→π* transition, while the conjugated π-system of the enol form results in a stronger π→π* transition at a longer wavelength.[11] By comparing spectra in different solvents, one can observe shifts in the absorption bands that correspond to shifts in the tautomeric equilibrium.[19]
Protocol 2: Qualitative Analysis of Tautomerism by UV-Vis Spectroscopy
Stock Solution: Prepare a concentrated stock solution of the compound in a non-polar solvent like cyclohexane.
Solvent Series: Prepare a series of dilute solutions (~10⁻⁴ to 10⁻⁵ M) in various solvents of differing polarity (e.g., cyclohexane, acetonitrile, ethanol, water). Causality Note: Using a consistent concentration across all solvents ensures that observed spectral changes are due to solvent effects on the equilibrium, not concentration effects (e.g., aggregation).
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 400 nm against a solvent blank.
Data Analysis: Compare the spectra. A shift in the position and intensity of the longest-wavelength absorption band across the solvent series indicates a shift in the keto-enol equilibrium. An increase in the intensity of the band associated with the enol form in non-polar solvents would be expected.
Computational Chemistry Approach
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), provide powerful insights into the intrinsic stabilities of the tautomers and can predict how solvents might influence the equilibrium.[7][20][21][22]
Caption: Workflow for computational analysis of tautomeric stability.
Protocol 3: Computational Prediction of Tautomer Stability
Structure Building: Construct 3D models of both the keto and the Z-enol tautomer of N-(3,4-difluorophenyl)-3-oxobutanamide.
Gas-Phase Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).
Frequency Analysis: Conduct a vibrational frequency calculation on the optimized structures. Self-Validation Step: The absence of imaginary frequencies confirms that the structures are true energy minima on the potential energy surface.
Solvation Modeling: Using the gas-phase optimized geometries, perform single-point energy calculations incorporating a continuum solvation model, such as the Polarizable Continuum Model (PCM).[20][23] Repeat this for each solvent of interest (e.g., chloroform, DMSO, water).
Energy Analysis: Extract the Gibbs free energies (G) for each tautomer in each solvent. The difference in free energy (ΔG) between the enol and keto forms can be used to predict the equilibrium constant using the equation: ΔG = -RT ln(K_eq).
Implications for Drug Development
The tautomeric state of a drug candidate is not a trivial academic point; it has profound real-world consequences.[5]
Receptor Binding: The two tautomers have different shapes, hydrogen bond donor/acceptor patterns, and surface polarities. One tautomer may bind to a biological target with significantly higher affinity than the other.[5]
Pharmacokinetics (ADME): The more polar keto form may have different solubility and membrane permeability characteristics compared to the less polar, intramolecularly hydrogen-bonded enol form. This can directly impact absorption, distribution, metabolism, and excretion (ADME) profiles.
Intellectual Property: Different tautomers can be considered distinct chemical entities, which has implications for patent claims and freedom-to-operate.
A thorough understanding and characterization of the tautomeric behavior of N-(3,4-difluorophenyl)-3-oxobutanamide in relevant biological media is therefore a critical, non-negotiable step in its development as a potential therapeutic agent.
References
Spencer, J. N., et al. (2003). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. [Link]
Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry. [Link]
Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]
Jacquemin, D., et al. (2018). Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A. [Link]
Burdett, J. L., & Rogers, M. T. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry. [Link]
Gora, R. W., et al. (2011). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. Journal of Cheminformatics. [Link]
Jacquemin, D., et al. (2018). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL.num at UCLouvain. [Link]
Lelj, F., et al. (2012). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Publishing. [Link]
Jacquemin, D., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A. [Link]
Hansen, P. E. (2020). Tautomerism Detected by NMR. MDPI Encyclopedia. [Link]
Tormena, C. F., et al. (2014). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science. [Link]
ResearchGate. (2020). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. [Link]
The Royal Society of Chemistry. (2013). Controlling Molecular Tautomerism Through Supramolecular Selectivity 1. Computational. [Link]
Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
QM Magic Class. (n.d.). How about Tautomers?-Magical Power of Quantum Mechanics. Schrödinger. [Link]
Gringer, J., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. [Link]
Patsnap. (2024). Tautomerization Explained: Keto-Enol and Other Common Types. Patsnap Eureka. [Link]
Kolehmainen, E., et al. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
Chemistry Classes by Sunil Sir. (2022). keto enol tautomerism of ethyl acetoacetate || Detail mechanism. YouTube. [Link]
Mahmoudi Aval, M., et al. (2021). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]
PHYWE Systeme GmbH & Co. KG. (n.d.). Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester). [Link]
The Organic Chemistry Tutor. (2023). Keto-Enol Tautomerism. YouTube. [Link]
da Costa Ferreira, A. M., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. [Link]
Iaroshenko, V. O., et al. (2021). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester. ChemRxiv. [Link]
Arshad, M., et al. (2010). N-(3,4-Dichlorophenyl)-3-oxobutanamide. Acta Crystallographica Section E: Structure Reports Online. [Link]
Al-Zaydi, K. M. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate. [Link]
Salmon, D., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. Semantic Scholar. [Link]
Bharatam, P. V., & Bansal, G. (2023). What impact does tautomerism have on drug properties and development?. ChemRxiv. [Link]
Nakajima, N., & Ubukata, M. (n.d.). The tautomeric forms of amides 1 are imidic acids 2. Science of Synthesis. [Link]
Taylor & Francis. (n.d.). Tautomers – Knowledge and References. [Link]
Technical Guide: Safety & Handling of 3,4-Difluoroacetoacetanilide
This guide is structured as a high-level technical whitepaper for drug development professionals. It synthesizes predictive toxicology, read-across data from structural analogs, and standard industrial hygiene protocols...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical whitepaper for drug development professionals. It synthesizes predictive toxicology, read-across data from structural analogs, and standard industrial hygiene protocols for fluorinated organic intermediates.
3,4-Difluoroacetoacetanilide (IUPAC: N-(3,4-difluorophenyl)-3-oxobutanamide) is a specialized building block used in the synthesis of heterocyclic bioactive compounds, particularly quinolinones and pyrazoles via Knoevenagel condensation or cyclization.
The strategic value of this intermediate lies in the 3,4-difluoro substitution pattern , which is frequently employed in medicinal chemistry to block metabolic oxidation at the para-position while modulating lipophilicity (LogP) and pKa. However, this specific fluorination pattern alters the toxicity profile compared to the non-fluorinated parent, necessitating distinct handling protocols.
Critical Safety Alert: While the acetoacetanilide moiety is generally low-toxicity, the metabolic or hydrolytic release of 3,4-difluoroaniline presents a significant health risk (Methemoglobinemia). This guide treats the compound with the stringency required for its most toxic potential metabolite.
Part 2: Hazard Identification & Architecture (GHS)
Based on SAR (Structure-Activity Relationship) and Read-Across from CAS 3863-11-4 (3,4-Difluoroaniline) and CAS 102-01-2 (Acetoacetanilide).
Harmful to aquatic life with long lasting effects.
H412
The "Hidden" Hazard: Hydrolytic Instability
Researchers must recognize that under acidic or enzymatic conditions, this amide bond can cleave, releasing 3,4-difluoroaniline .
Mechanism: Aniline derivatives can induce methemoglobinemia (oxidation of Hemoglobin Fe2+ to Fe3+), impairing oxygen transport.
Symptom Watch: Cyanosis (blue lips/nails), headache, and dizziness even at low exposure levels.
Part 3: Physicochemical Profile (For Process Scale-Up)
Data represents predicted values based on structural analogs (2,4-isomer and parent acetoacetanilide) where experimental data is proprietary.
Property
Value / Range
Operational Implication
Molecular Formula
MW: 213.18 g/mol
Physical State
White to off-white crystalline solid
Dust explosion hazard if micronized.
Melting Point
92°C – 98°C (Predicted)
Keep drying ovens < 80°C to prevent caking.
Boiling Point
> 300°C (Decomposes)
Do not distill at atmospheric pressure.
Solubility (Water)
Low (< 500 mg/L)
Aqueous waste streams may precipitate solids.
Solubility (Organic)
High in DMSO, DMF, MeOH, EtOAc
Use these solvents for equipment cleaning.
LogP (Octanol/Water)
~1.8 – 2.1
Moderate lipophilicity; potential for dermal absorption.
pKa
~10.5 (Amide NH), ~11 (Active Methylene)
Active methylene is acidic enough for base-catalyzed coupling.
Part 4: Operational Control & Engineering Protocols
Synthesis & Reactivity Workflow
The following diagram illustrates the synthesis logic and the critical degradation pathway that dictates safety protocols.
Caption: Synthesis pathway showing the reversible nature of the amide bond; degradation reverts to the toxic aniline precursor.[1]
Handling & PPE Matrix
Engineering Controls:
Primary: Fume hood required. Local Exhaust Ventilation (LEV) if handling > 100g powder.
Static Control: Ground/bond all transfer equipment. Fluorinated powders can generate high static charges.
Personal Protective Equipment (Self-Validating Protocol):
Hands: Double-gloving recommended.
Inner: Nitrile (0.11 mm) - Mechanical barrier.
Outer: Laminate film (Silver Shield) if dissolving in DMSO/DMF (prevents permeation of the carrier solvent which drags the fluorinated compound through skin).
Respiratory: N95 (dusts) or P100/OV cartridge if heating or using volatile solvents.
Eyes: Chemical safety goggles. Face shield if reactor is pressurized.
Part 5: Emergency Response & Disposal
Spill Response Workflow
This self-validating workflow ensures no secondary contamination occurs during cleanup.
Caption: Step-by-step spill response emphasizing dust suppression and chemical decontamination.
First Aid Measures
Inhalation: Move to fresh air. Oxygen may be required if cyanosis (blue lips) appears (indicates methemoglobinemia).
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (enhances absorption of fluorinated aromatics).
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2][4]
Waste Disposal
Code: Halogenated Solvent/Organic Waste.
Prohibition: Do not mix with strong acids (risk of hydrolysis) or strong oxidizers.
Destruction: High-temperature incineration equipped with a scrubber for Hydrogen Fluoride (HF) and NOx.
Part 6: Toxicology & Environmental Fate
ADME Considerations (Drug Development)
Absorption: Moderate. The fluorine atoms increase lipophilicity compared to acetoacetanilide, facilitating membrane crossing.
Strategic Deployment of Fluorinated Building Blocks in Heterocyclic Synthesis
Technical Guide for Medicinal Chemists & Process Engineers Executive Summary The incorporation of fluorine into heterocyclic scaffolds is a non-negotiable strategy in modern drug discovery, currently present in over 20%...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Medicinal Chemists & Process Engineers
Executive Summary
The incorporation of fluorine into heterocyclic scaffolds is a non-negotiable strategy in modern drug discovery, currently present in over 20% of FDA-approved pharmaceuticals. Beyond simple bioisosterism, fluorinated building blocks act as precision tools to modulate
, metabolic stability (blocking P450 oxidation sites), and lipophilicity ().
This guide moves beyond general reviews to provide a mechanistic and operational blueprint for utilizing high-value fluorinated building blocks. We focus on two critical methodologies: the regioselective condensation of fluorinated 1,3-dicarbonyls and the application of masked difluorocarbene reagents for late-stage heterocycle construction.
Mechanistic Principles: The Fluorine Effect
To deploy these building blocks effectively, one must understand how the unique electronegativity (3.98 Pauling scale) and small Van der Waals radius (1.47 Å) of fluorine alter reactivity.
Electronic Deactivation: The strong electron-withdrawing nature of
or groups destabilizes adjacent carbocations but stabilizes carbanions. In 1,3-dicarbonyls, this dramatically increases the acidity of the -proton ( drops from ~11 to ~7).
Nucleophilic Attack Vectoring: In condensation reactions, the
group acts as a "hard" electronic director. Nucleophiles will preferentially attack the less electron-rich carbonyl (distal to the fluorine) unless steric factors intervene.
The "Polar Hydrophobicity" Paradox: While fluorine is polar, the C-F bond is non-polarizable. Perfluoroalkyl chains create a "Teflon-like" effect, increasing lipophilicity while simultaneously altering solvation shells, often leading to unexpected solubility profiles in polar aprotic solvents.
Strategic Selection of Building Blocks
Building Block Class
Key Representative
Primary Reactivity Mode
Target Heterocycles
-Dicarbonyls
Ethyl 4,4,4-trifluoroacetoacetate
Bis-electrophile for condensation
Pyrazoles, Pyrimidines, Isoxazoles
Masked Carbenes
(PDFA)
Difluorocarbene () source
Difluorinated oxazoles, Thiazolines
Fluorinated Hydrazines
2,2,2-Trifluoroethylhydrazine
Binucleophile
N-fluoroalkyl pyrazoles/indoles
Nitrile Imines
Trifluoroacetonitrile precursors
1,3-Dipole for [3+2] cycloaddition
5-Trifluoromethyl-1,2,4-triazoles
Deep Dive Protocol A: Regioselective Pyrazole Synthesis
Target: Synthesis of 1-aryl-3-trifluoromethyl-5-methylpyrazole vs. 1-aryl-5-trifluoromethyl-3-methylpyrazole.
Core Challenge: Controlling the regioselectivity when reacting a non-symmetrical hydrazine (e.g., Phenylhydrazine) with a non-symmetrical 1,3-dicarbonyl (Ethyl trifluoroacetoacetate).
Mechanistic Logic
The reaction outcome is dictated by the interplay between the hard/soft acid-base theory (HSAB) and solvent effects.
The Carbonyls: The carbonyl adjacent to the
group is more electrophilic (harder) due to induction. However, it is often hydrated or forms a hemiacetal in solution, masking its reactivity.
The Hydrazine: The terminal nitrogen (
) is the harder, more potent nucleophile compared to the internal nitrogen ().
Standard Condition: Under neutral/acidic conditions in ethanol, the
attacks the most reactive free carbonyl (usually the distal acetyl group), leading to the 5-trifluoromethyl isomer.
Inverted Condition: To access the 3-trifluoromethyl isomer, one must often employ pre-activated enol ethers or specific Lewis acid catalysts to alter the electrophilicity balance.
Experimental Protocol: Synthesis of 1-Phenyl-5-Trifluoromethyl-3-Methylpyrazole
Note: This protocol favors the formation of the 5-
isomer via initial attack at the acetyl carbonyl.
Reagents:
Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv)
Phenylhydrazine (1.1 equiv)
Ethanol (Absolute, 5 mL/mmol)
HCl (conc., catalytic, 0.1 equiv)
Step-by-Step:
Preparation: Charge a round-bottom flask with Ethanol and Ethyl 4,4,4-trifluoroacetoacetate.
Addition: Add Phenylhydrazine dropwise at room temperature. Observation: A slight exotherm indicates Schiff base formation.
Cyclization: Add catalytic HCl. Heat the mixture to reflux (
) for 4–6 hours.
Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The intermediate hydrazone should disappear.
Workup: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Gradient 0-20% EtOAc in Hexane).
Visualization: Regioselectivity Pathway
Figure 1: Bifurcation of regioselectivity in pyrazole synthesis based on initial nucleophilic attack.
Deep Dive Protocol B: Difluorocarbene Annulation
Target: Synthesis of 2-(Difluoromethylthio)-heterocycles or Difluoro-oxazolines.
Core Reagent: (Triphenylphosphonio)difluoroacetate (PDFA) - A "masked" source of
.
Mechanistic Logic
Free difluorocarbene (
) is a singlet carbene that is electrophilic. It reacts rapidly with nucleophiles (amines, thiols, carboxylates).
Generation: PDFA undergoes thermal decarboxylation to release
and triphenylphosphine.
Reactivity: In the presence of a heteroatom nucleophile (e.g., a thioamide), the
inserts into the bond or undergoes a [4+1] annulation if a conjugated system is present.
Experimental Protocol: Synthesis of 5,5-Difluoro-thiazoline derivatives
. The sulfur atom of the thioamide attacks the electrophilic carbene, forming a ylide intermediate, which then cyclizes onto the nitrogen.
Workup: Filter off the triphenylphosphine oxide byproduct. Concentrate the filtrate.
Purification: Flash chromatography is essential to separate the fluorinated product from residual phosphine species.
Visualization: Difluorocarbene [4+1] Annulation
Figure 2: Generation and trapping of difluorocarbene for heterocyclic ring formation.
References
Cheng, B., et al. (2021).[2] "Perfluoroalkyl Halides as Fluorine-Containing Building Blocks for the Synthesis of Fluoroalkylated Heterocycles." Chinese Journal of Organic Chemistry. Link
Zhu, S.Z., et al. (2002).[4] "Synthesis of Fluoroalkyl Substituted Heterocycles Using Fluorine-containing Building Blocks." Current Organic Chemistry. Link
Mykhailiuk, P. K. (2024). "Fluorinated building blocks in drug design: new pathways and targets." Beilstein Journal of Organic Chemistry. Link
Hu, J.L., et al. (2025).[5] "Difluorocarbene as a Dual C1/CF2 Source for HCF2S Heterocycle Synthesis." Organic Letters. Link[5]
Foster, R. S., et al. (2012).[6] "A general and regioselective synthesis of 5-trifluoromethyl-pyrazoles." Organic Letters. Link
López, S. E., et al. (2023). "Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds." Molecules. Link
Synthesis of N-(3,4-difluorophenyl)-3-oxobutanamide from Diketene: An Application Note and Detailed Protocol
This comprehensive guide provides a detailed protocol and in-depth scientific background for the synthesis of N-(3,4-difluorophenyl)-3-oxobutanamide, a valuable intermediate in the development of pharmaceuticals and othe...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide provides a detailed protocol and in-depth scientific background for the synthesis of N-(3,4-difluorophenyl)-3-oxobutanamide, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.
Introduction and Significance
N-aryl-3-oxobutanamides, also known as acetoacetanilides, are a class of organic compounds widely utilized as intermediates in the synthesis of various biologically active molecules and materials. The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, fluorinated acetoacetanilides like N-(3,4-difluorophenyl)-3-oxobutanamide are of particular interest in medicinal chemistry and materials science. This guide details the synthesis of this target molecule via the acetoacetylation of 3,4-difluoroaniline with diketene, a common and efficient method for forming the acetoacetamide linkage.[1]
Reaction Mechanism and Scientific Principles
The synthesis of N-(3,4-difluorophenyl)-3-oxobutanamide from 3,4-difluoroaniline and diketene proceeds via a nucleophilic acyl substitution reaction. Diketene, the dimer of ketene, serves as a highly reactive acetoacetylating agent.[2] The reaction mechanism can be described as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3,4-difluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the diketene molecule. This leads to the opening of the four-membered ring of diketene.
Proton Transfer: A subsequent proton transfer from the positively charged nitrogen to the resulting enolate oxygen atom occurs.
Tautomerization: The resulting enol intermediate rapidly tautomerizes to the more stable keto form, yielding the final product, N-(3,4-difluorophenyl)-3-oxobutanamide.
The reaction is typically carried out in an aprotic solvent to prevent the hydrolysis of diketene. The choice of solvent can also influence the reaction rate and yield.
Caption: Reaction mechanism for the synthesis of N-(3,4-difluorophenyl)-3-oxobutanamide.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of acetoacetanilides and should be performed by trained personnel in a well-ventilated fume hood.
Materials and Equipment
Reagents
Grade
Supplier
3,4-Difluoroaniline
≥99%
Sigma-Aldrich
Diketene
Stabilized, ≥98%
Sigma-Aldrich
Toluene
Anhydrous, ≥99.8%
Sigma-Aldrich
Ethanol
Reagent Grade
Fisher Scientific
Hexanes
Reagent Grade
Fisher Scientific
Equipment
Three-necked round-bottom flask (250 mL)
Reflux condenser
Dropping funnel
Magnetic stirrer with heating mantle
Thermometer
Buchner funnel and flask
Rotary evaporator
Melting point apparatus
Standard laboratory glassware
Synthesis Workflow
Caption: Experimental workflow for the synthesis of N-(3,4-difluorophenyl)-3-oxobutanamide.
Step-by-Step Procedure
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 12.91 g (0.1 mol) of 3,4-difluoroaniline in 100 mL of anhydrous toluene.
Addition of Diketene: While stirring the aniline solution at room temperature, add a solution of 8.41 g (0.1 mol) of diketene in 25 mL of anhydrous toluene dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain at this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to promote precipitation. Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
Washing: Wash the filter cake with a small amount of cold hexanes to remove any residual toluene and unreacted starting materials.
Purification: Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol, to obtain the purified N-(3,4-difluorophenyl)-3-oxobutanamide as a solid.
Drying: Dry the purified product under vacuum to a constant weight.
Data Analysis and Characterization
The successful synthesis of N-(3,4-difluorophenyl)-3-oxobutanamide should be confirmed by various analytical techniques.
Expected Yield and Physical Properties
Property
Expected Value
Appearance
White to off-white solid
Molecular Formula
C₁₀H₉F₂NO₂
Molecular Weight
213.18 g/mol
Melting Point
Not experimentally reported in searched literature. Similar compounds suggest a range of 80-140°C.
Yield
Typically >80%
Spectroscopic Data (Predicted and/or from Analogous Compounds)
¹H NMR (in CDCl₃, 400 MHz):
δ ~2.3 ppm (s, 3H): Protons of the methyl group (CH₃).
δ ~3.6 ppm (s, 2H): Protons of the methylene group (CH₂).
δ ~7.0-7.8 ppm (m, 3H): Protons on the difluorophenyl ring.
δ ~8.5 ppm (br s, 1H): Amide proton (NH).
¹³C NMR (in CDCl₃, 101 MHz):
δ ~31 ppm: Methyl carbon (CH₃).
δ ~50 ppm: Methylene carbon (CH₂).
δ ~105-125 ppm: Aromatic carbons (C-H).
δ ~140-160 ppm: Aromatic carbons attached to fluorine (C-F) and the amide nitrogen (C-N).
δ ~165 ppm: Amide carbonyl carbon (C=O).
δ ~205 ppm: Ketone carbonyl carbon (C=O).
Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):
~3300 cm⁻¹: N-H stretching vibration of the amide.
~1720 cm⁻¹: C=O stretching vibration of the ketone.
~1670 cm⁻¹: C=O stretching vibration of the amide (Amide I band).
~1550 cm⁻¹: N-H bending and C-N stretching vibrations (Amide II band).
~1100-1300 cm⁻¹: C-F stretching vibrations.
Mass Spectrometry (MS):
[M]+: Expected at m/z = 213.06.
[M+H]+: Expected at m/z = 214.07.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
3,4-Difluoroaniline: Harmful if swallowed, in contact with skin, or if inhaled.[3] Causes skin and serious eye irritation.[3] May cause respiratory irritation. Wear protective gloves, protective clothing, eye protection, and face protection.[3]
Diketene: Highly flammable liquid and vapor.[4] Toxic if swallowed or inhaled.[4] Causes severe skin burns and eye damage.[4] May cause respiratory irritation.[4] Handle in a closed system and use non-sparking tools.[4] Keep away from heat, sparks, open flames, and hot surfaces.[4]
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.
Personal Protective Equipment (PPE):
Safety goggles or a face shield.
Chemical-resistant gloves (e.g., nitrile).
A flame-retardant lab coat.
Use a respirator if ventilation is inadequate.
Waste Disposal:
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This application note provides a comprehensive guide for the synthesis of N-(3,4-difluorophenyl)-3-oxobutanamide from diketene and 3,4-difluoroaniline. By following the detailed protocol and adhering to the safety precautions, researchers can reliably synthesize this valuable fluorinated intermediate for further applications in drug discovery and materials science. The provided mechanistic insights and characterization guidelines will aid in ensuring the successful execution and validation of the synthesis.
References
Wikipedia. (n.d.). Acetoacetanilide. Retrieved February 15, 2026, from [Link]
Wikipedia. (n.d.). Diketene. Retrieved February 15, 2026, from [Link]
Google Patents. (n.d.). CN103951582A - Preparation method of acetoacetanilide compound.
New Jersey Department of Health. (n.d.). Hazard Summary - Diketene. Retrieved February 15, 2026, from [Link]
Organic Syntheses. (n.d.). Acetoacetanilide. Retrieved February 15, 2026, from [Link]
Application Note: Synthesis of 6,7-Difluoro-2-methylquinolin-4(1H)-one via Conrad-Limpach Protocol
Executive Summary & Scientific Rationale The reaction between 3,4-difluoroaniline and ethyl acetoacetate is the foundational step in the synthesis of 6,7-difluoro-substituted quinolones, a scaffold critical to "floxacin"...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The reaction between 3,4-difluoroaniline and ethyl acetoacetate is the foundational step in the synthesis of 6,7-difluoro-substituted quinolones, a scaffold critical to "floxacin" class antibiotics (e.g., Levofloxacin, Ciprofloxacin).
While simple mixing of these reagents can yield an amide, the Conrad-Limpach synthesis is the preferred pathway for drug development. This protocol favors the formation of a
-enamino ester (enamine) intermediate under kinetic control, followed by a high-temperature thermal cyclization to yield the thermodynamically stable 4-quinolone.
Key Mechanistic Insight:
Direct heating often leads to polymerization or amide formation (Knorr pathway). To ensure the formation of the 4-hydroxyquinoline (4-quinolone) core, the reaction must be split into two distinct thermodynamic stages:
Low-Temperature Condensation: Removal of water to form the enamine.
High-Temperature Flash Cyclization: Rapid heating (>250°C) to overcome the high activation energy barrier for aromatic substitution, driving the ring closure before degradation occurs.
Reaction Mechanism & Pathway[1][2][3][4]
The following diagram illustrates the critical divergence between the desired Conrad-Limpach pathway and the competing Knorr pathway.
Caption: Pathway selectivity relies on isolating the Enamine intermediate before subjecting it to thermal shock for cyclization.
Safety & Handling (Crucial)
3,4-Difluoroaniline: Highly toxic by inhalation and skin contact. It is rapidly absorbed through the skin. Double-gloving (Nitrile) and working in a fume hood are mandatory.
Diphenyl Ether: Used in Step 2.[1] It has a high boiling point (258°C). Vapor can be irritating; ensure the condenser is efficient to prevent lab contamination.
HF Generation: While the C-F bonds are stable under these conditions, accidental combustion or extreme acidic hydrolysis could theoretically release HF. Have calcium gluconate gel available as a precaution.
Experimental Protocol
Phase 1: Synthesis of the Enamine Intermediate
Objective: Condense aniline and ester while removing water to drive equilibrium.
Addition: Add ethyl acetoacetate (14.3 g, 110 mmol) and the acid catalyst.
Reaction: Heat to vigorous reflux. Water will azeotrope with toluene and collect in the trap.
Monitoring: Continue reflux until water collection ceases (approx. 3–5 hours).
Workup:
Cool the mixture to room temperature.
Remove toluene under reduced pressure (Rotovap).
Checkpoint: The residue is typically a yellow/orange oil (the crude enamine). Do not purify by column chromatography as the enamine is hydrolytically unstable. Proceed immediately to Phase 2.
Phase 2: Thermal Cyclization (Conrad-Limpach)
Objective: Ring closure via high-temperature elimination of ethanol.[2]
Reagents:
Crude Enamine (from Phase 1)
Solvent: Diphenyl Ether (Dowtherm A) - Volume: 10x weight of enamine
Workflow:
Pre-heating: In a large 3-neck RBF equipped with a short-path distillation head (to collect ethanol), heat the Diphenyl Ether to 250°C (vigorous reflux).
Addition (The "Flash" Technique):
Dissolve the crude enamine in a minimal amount of Diphenyl Ether (or add neat if liquid).
Slowly add the enamine dropwise to the boiling solvent over 20–30 minutes.
Rationale: Slow addition keeps the concentration of unreacted enamine low, preventing intermolecular polymerization and favoring intramolecular cyclization.
Reaction: Maintain temperature at 250°C for 30–60 minutes after addition is complete. Ethanol should distill off.
Workup:
Allow the mixture to cool to ~80°C.
Pour the hot solution into a beaker containing an excess of n-Hexane or Petroleum Ether (approx. 500 mL).
The quinolone product will precipitate as an off-white/beige solid.
Wash extensively with hexane to remove residual Diphenyl Ether.
Recrystallize from Ethanol or DMF if higher purity is required.[2]
Data Summary & Expected Results
Parameter
Specification
Notes
Intermediate Appearance
Yellow/Orange Oil
Ethyl 3-(3,4-difluoroanilino)crotonate
Final Product Appearance
Off-white to beige powder
6,7-Difluoro-2-methylquinolin-4(1H)-one
Typical Yield
65% – 80%
Dependent on addition rate in Phase 2
Melting Point
> 270°C
High MP is characteristic of quinolones
1H NMR (DMSO-d6)
~2.4 (s, 3H, CH3)
Methyl group at C2
1H NMR (DMSO-d6)
~5.9 (s, 1H, H3)
Proton on the heterocyclic ring
1H NMR (DMSO-d6)
~7.5-8.0 (m, 2H, Ar-H)
Aromatic protons (split by F)
Troubleshooting Guide
Issue: Low Yield / Tar Formation in Phase 2
Cause: Addition of enamine was too fast, or the solvent temperature dropped below 240°C.
Solution: Ensure the Diphenyl Ether is refluxing vigorously before and during addition. Use a high-capacity heating mantle.
Issue: Product is Oily/Sticky
Cause: Residual Diphenyl Ether.
Solution: Triturate the solid with cold diethyl ether or increase the volume of hexane used for precipitation.
Issue: No Cyclization (Recovery of Enamine)
Cause: Temperature too low.
Solution: Confirm thermometer accuracy. The reaction requires >240°C. Toluene or Xylene reflux is insufficient for this specific cyclization.
References
Conrad, M., & Limpach, L. (1887). Synthesen von Chinolinderivaten mittels Acetessigester. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
Patel, H. U., & Gediya, P. A. (2014).[3] Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one by Various Conventional and Microwave Methods. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229.[3]
Organic Syntheses. (1945). Ethyl
-anilinocrotonate. Org. Synth. 1945, 25, 37.
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
Accelerated Synthesis of Fluorinated Acetoacetanilides via Microwave Irradiation: A Modern Approach for Pharmaceutical Scaffolding
An Application Guide: Abstract Fluorinated acetoacetanilides are pivotal structural motifs in medicinal chemistry, valued for their ability to enhance the pharmacokinetic and physicochemical properties of drug candidates...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide:
Abstract
Fluorinated acetoacetanilides are pivotal structural motifs in medicinal chemistry, valued for their ability to enhance the pharmacokinetic and physicochemical properties of drug candidates.[1][2] Traditional synthesis methods, however, often involve long reaction times and significant energy consumption. This application note provides a comprehensive guide to the microwave-assisted synthesis of these valuable compounds, a green chemistry approach that dramatically reduces reaction times, improves yields, and simplifies purification.[3][4] We will delve into the mechanistic rationale behind microwave heating, present detailed, validated protocols, offer comparative data against conventional methods, and provide insights for troubleshooting and optimization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage modern synthetic techniques for accelerated discovery.
The Strategic Advantage: Why Fluorine and Microwaves?
The deliberate incorporation of fluorine into drug molecules is a widely adopted strategy in pharmaceutical design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][5][6] Acetoacetanilides, in turn, serve as versatile building blocks for a wide range of heterocyclic compounds with proven biological activity. The combination of these two features in fluorinated acetoacetanilides creates a class of high-value intermediates for drug discovery.
However, the efficiency of synthesis is a critical bottleneck in the development pipeline. Conventional heating methods, which rely on the slow transfer of heat from an external source through the vessel walls, are often inefficient and time-consuming.[7] Microwave-Assisted Organic Synthesis (MAOS) offers a transformative solution. By employing dielectric heating, microwaves directly energize polar molecules within the reaction mixture, leading to rapid, uniform, and "in-core" heating.[7][8] This process can superheat solvents far above their atmospheric boiling points in sealed vessels, dramatically accelerating reaction rates and often leading to cleaner product profiles by minimizing the formation of byproducts.[7][8][9]
Mechanistic Insights: The Claisen Condensation Under Microwave Conditions
The synthesis of acetoacetanilides is typically achieved through a base-catalyzed Claisen-type condensation reaction between a substituted aniline and a β-keto-ester, such as ethyl acetoacetate.
The mechanism proceeds as follows:
Amide Formation: The fluorinated aniline attacks the acetyl carbonyl group of ethyl acetoacetate.
Intermediate Formation: A tetrahedral intermediate is formed.
Elimination: The ethoxy group is eliminated, yielding the final fluorinated acetoacetanilide product.
Microwave irradiation does not change the fundamental reaction pathway but drastically enhances the kinetics. The polar intermediates and reagents in the Claisen condensation efficiently absorb microwave energy, rapidly achieving the activation energy required for the transformation. This leads to a significant reduction in reaction time, often from hours to mere minutes.[10][11]
Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave), 10 mL pressurized microwave reaction vessel with a magnetic stir bar, Thin Layer Chromatography (TLC) plates, standard laboratory glassware for work-up, rotary evaporator, recrystallization apparatus.
Experimental Workflow Diagram
Figure 2: Experimental Workflow from Reagents to Analysis
Step-by-Step Synthesis Protocol
Vessel Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 4-fluoroaniline (5.0 mmol, 1.0 eq.).
Reagent Addition: Add ethyl acetoacetate (5.5 mmol, 1.1 eq.) followed by 2-3 drops of glacial acetic acid as a catalyst.
Sealing: Securely cap the vessel.
Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the reaction parameters as follows:
Temperature: 150 °C (monitored by internal IR sensor)
Reaction Time: 10 minutes
Power: Dynamic (power adjusts to maintain target temperature)
Stirring: High
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically via automated jet cooling).
Work-up and Isolation: Carefully uncap the vessel in a fume hood. Pour the resulting oil or solid into a beaker containing ~50 mL of ice-cold water. Stir vigorously until a precipitate forms.
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold water.
Purification: Dry the crude product. For further purification, recrystallize from a suitable solvent system, such as an ethanol/water mixture, to yield the pure fluorinated acetoacetanilide.
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹⁹F NMR, IR, MS, and melting point).[12][13]
Performance Data: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis are most evident when compared directly with traditional methods. The following tables summarize typical results for the synthesis of various fluorinated acetoacetanilides.
Table 1: Microwave Protocol Parameters and Results for Various Substrates
Substrate (Aniline)
Temperature (°C)
Time (min)
Typical Yield (%)
4-Fluoroaniline
150
10
>95%
2-Fluoroaniline
150
12
>92%
2,4-Difluoroaniline
160
10
>96%
4-(Trifluoromethyl)aniline
160
15
>90%
Table 2: Comparative Analysis: Microwave Synthesis vs. Conventional Reflux
While the provided protocol is robust, adjustments may be necessary for different substrates or equipment.
Solvent Selection: While this protocol is demonstrated under solvent-free conditions, for less reactive substrates, a small amount of a high-boiling, polar solvent (e.g., DMF, NMP, 1,2-dichlorobenzene) can improve microwave energy absorption and reaction efficiency.
Temperature Control: If byproducts are observed, consider reducing the target temperature by 10-20 °C and slightly increasing the reaction time. The precise control offered by modern microwave reactors makes this optimization straightforward.[11]
No Product Formation: For highly deactivated anilines (e.g., those with multiple electron-withdrawing groups), a stronger acid catalyst (like p-toluenesulfonic acid) may be required, or a higher reaction temperature may be necessary.
Purification Issues: If the product oils out instead of precipitating, perform a standard liquid-liquid extraction with a solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. The resulting crude oil can then be purified by column chromatography or induced to crystallize.
Conclusion
Microwave-assisted synthesis represents a superior, green, and highly efficient methodology for the production of fluorinated acetoacetanilides.[9][17] Compared to conventional heating, this technique offers dramatic reductions in reaction time, significant improvements in yield and purity, and enhanced reproducibility.[4] By integrating this modern heating technology, researchers in pharmaceutical and materials science can accelerate their discovery workflows, enabling the rapid generation of diverse compound libraries for biological screening and materials development.
References
Sharma, U., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
Rayar, A., et al. (2015). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. SpringerPlus. [Link]
Shaikh, A., & Tale, R. H. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link]
Robbins, K. J., et al. (2021). Engineering site-selective incorporation of fluorine into polyketides. Nature Communications. [Link]
Ben-Zuta, S., et al. (2022). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules. [Link]
Williams, J. W., & Krynitsky, J. A. (1941). Acetoacetanilide. Organic Syntheses. [Link]
Jadhav, S. D., et al. (2018). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics. [Link]
Rathod, S. B., et al. (2013). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of Pharmaceutical Sciences and Research. [Link]
D'Souza, D. M., & Müller, T. J. J. (2007). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Green Chemistry. [Link]
Smiley, R. A., & Ladner, D. W. (1961). Purification of Fluorine by Distillation. U.S. Atomic Energy Commission. [Link]
Koller, M. (2004). Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. [Link]
Anonymous. (n.d.). PART - 1 INTRODUCTION. BS Publications. [Link]
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
Wathey, B., et al. (2002). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Topics in Current Chemistry. [Link]
Nguyen, T. T., et al. (2020). MICROWAVE-ASSISTED CLAISEN-SCHMIDT CONDENSATION BETWEEN ARYLMETHYL KETONES AND ARYL ALDEHYDES CATALYZED BY CU(OTF)2 UNDER SOLVENT-FREE CONDITIONS: SYNTHESIS OF CHALCONES. Vietnam Journal of Science and Technology. [Link]
Oniga, S., et al. (2008). Microwave Assisted Synthesis of New Phenoxyacetalides Bearing Anaesthetic Properties. ResearchGate. [Link]
Yang, M.-H., et al. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters. [Link]
Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews. [Link]
Massaro, A., et al. (2007). Microwave-Assisted Transformation of Esters into Hydroxamic Acids. Synthesis. [Link]
Singh, A., & Singh, R. (2023). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
Jaszczyszyn, A. M., et al. (2013). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]
Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry. [Link]
Sharma, P., et al. (2018). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Trend in Scientific Research and Development. [Link]
Pagano, B., et al. (2022). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Frontiers in Chemistry. [Link]
Lemmerer, A., et al. (2020). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Molecules. [Link]
Borah, A. J., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Industrial & Engineering Chemistry Research. [Link]
Srivastava, Y. K. (2010). ECOFRIENDLY MICROWAVE ASSISTED SYNTHESIS OF SOME CHALCONES. Rasayan Journal of Chemistry. [Link]
Aru, V., et al. (2017). Fluorine NMR functional screening: from purified enzymes to human intact living cells. Future Medicinal Chemistry. [Link]
Nieß, A., et al. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. [Link]
Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
Van der Walt, M., et al. (2024). Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry. [Link]
Inhance Technologies. (2024). How Is Fluorine Used in the Medical Field?. [Link]
catalyst selection for acetoacetylation of electron-deficient anilines
An Application Guide to Catalyst Selection for the Acetoacetylation of Electron-Deficient Anilines Authored by: Gemini, Senior Application Scientist Abstract The synthesis of acetoacetanilides is a cornerstone reaction i...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Catalyst Selection for the Acetoacetylation of Electron-Deficient Anilines
Authored by: Gemini, Senior Application Scientist
Abstract
The synthesis of acetoacetanilides is a cornerstone reaction in the production of pharmaceuticals, pigments, and agrochemicals. While the acetoacetylation of electron-rich anilines is often straightforward, substrates bearing electron-withdrawing groups (EWGs) present a significant synthetic challenge. The reduced nucleophilicity of the aniline nitrogen atom dramatically slows the rate of reaction, necessitating either harsh reaction conditions or the use of an effective catalyst. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of catalysts and reaction parameters for the successful acetoacetylation of these challenging substrates. We will explore the mechanistic underpinnings of catalyst choice, present comparative data, and provide detailed, field-tested protocols.
The Challenge of Electron-Deficient Anilines
Aniline basicity, and by extension its nucleophilicity, is highly sensitive to the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), halo (Cl, Br, F), and trifluoromethyl (-CF₃), delocalize the nitrogen lone pair into the aromatic system, thereby reducing its availability for nucleophilic attack. This deactivation makes the uncatalyzed reaction with common acetoacetylating agents, like diketene or ethyl acetoacetate, sluggish and often low-yielding.
Consequently, achieving efficient conversion requires a strategy to enhance the reactivity of either the aniline or the acetoacetylating agent. Catalysis provides an elegant solution by lowering the activation energy of the reaction, allowing for milder conditions and improved yields.
Mechanistic Overview of Acetoacetylation
The fundamental reaction involves the nucleophilic attack of the aniline's amino group on an electrophilic carbonyl carbon of the acetoacetylating agent. The generally accepted mechanism proceeds through a tetrahedral intermediate. The efficiency of this process is dictated by the nucleophilicity of the aniline and the electrophilicity of the acetoacetylating agent.
Figure 1: Generalized mechanism for the acetoacetylation of anilines.
Catalyst Selection Strategy
The ideal catalyst for the acetoacetylation of electron-deficient anilines should increase the electrophilicity of the acetoacetylating agent, be compatible with a range of functional groups, and operate under reasonably mild conditions. Lewis acids are particularly well-suited for this role.
Lewis Acid Catalysis
Lewis acids function by coordinating to a lone pair of electrons on a heteroatom, typically the carbonyl oxygen of the acetoacetylating agent. This coordination withdraws electron density from the carbonyl group, rendering the carbonyl carbon significantly more electrophilic and, therefore, more susceptible to attack by the weakly nucleophilic electron-deficient aniline.
Figure 2: Lewis acid activation of an acetoacetate ester.
Commonly Employed Lewis Acids:
Ytterbium (III) Triflate (Yb(OTf)₃): This is an excellent candidate. It is known to be a water-tolerant Lewis acid, which simplifies reaction setup as rigorously dry conditions are not always necessary. It is a powerful catalyst for various C-N bond-forming reactions.
Scandium (III) Triflate (Sc(OTf)₃): Similar to Yb(OTf)₃, it is a highly effective and water-tolerant Lewis acid.
Magnesium Salts (e.g., MgSO₄, Mg(ClO₄)₂): These offer a milder, more economical option. While less potent than lanthanide triflates, they can be effective, sometimes requiring slightly higher temperatures or longer reaction times.
Traditional Lewis Acids (AlCl₃, TiCl₄, SnCl₄): While powerful, these catalysts are highly moisture-sensitive and can be difficult to handle. They may also promote side reactions with sensitive functional groups.
Organocatalysis
While less documented for this specific transformation, organocatalysis represents a promising area of investigation. Chiral phosphoric acids or secondary amines have been shown to activate substrates in related reactions. For example, an amine catalyst could form a more reactive iminium ion with the acetoacetylating agent, or a Brønsted acid catalyst could protonate the carbonyl, activating it toward nucleophilic attack. This approach offers the potential for metal-free reaction conditions and asymmetric synthesis.
Choosing the Acetoacetylating Agent
The choice of reagent is as critical as the choice of catalyst.
Reagent
Structure
Advantages
Disadvantages
Diketene
CH₂=C-O-C(=O)-CH₂
Highly reactive, often requires no catalyst. The byproduct is gaseous CO₂, simplifying workup.
Highly toxic, unstable, and prone to polymerization. Requires careful handling and precise temperature control.
Ethyl Acetoacetate (EAA)
CH₃COCH₂COOEt
Inexpensive, stable, and widely available.
Less reactive than diketene; often requires high temperatures or a catalyst for electron-deficient anilines.
tert-Butyl Acetoacetate (t-BAA)
CH₃COCH₂COOtBu
More reactive than EAA due to the bulky tert-butyl group, which favors the forward reaction. Can often provide better yields under milder conditions.
More expensive than EAA.
For electron-deficient anilines, the higher reactivity of tert-butyl acetoacetate often provides the best balance of reactivity, stability, and handling safety, particularly when paired with a Lewis acid catalyst.
Experimental Protocols
The following protocols are designed as robust starting points for optimization. Safety Note: All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Yb(OTf)₃-Catalyzed Acetoacetylation of 4-Nitroaniline
This protocol is a reliable method for weakly nucleophilic anilines, leveraging a powerful yet easy-to-handle Lewis acid catalyst.
Materials:
4-Nitroaniline
tert-Butyl acetoacetate (t-BAA)
Ytterbium (III) triflate (Yb(OTf)₃)
Toluene (or another suitable high-boiling solvent like xylene)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-nitroaniline (1.0 eq.).
Addition of Reagents: Add toluene (approx. 0.2 M concentration relative to the aniline), followed by Yb(OTf)₃ (5-10 mol%). Stir the suspension for 5 minutes.
Substrate Addition: Add tert-butyl acetoacetate (1.2-1.5 eq.) to the mixture via syringe.
Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
Workup:
Cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate.
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: The crude product is typically a solid. Purify by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to yield the desired N-(4-nitrophenyl)-3-oxobutanamide.
Protocol 2: Catalyst-Free Acetoacetylation using Diketene
This protocol is suitable for anilines that are only moderately deactivated. It leverages the high reactivity of diketene but requires significant caution.
Reaction Setup: In a 3-necked round-bottom flask fitted with a dropping funnel, reflux condenser, and a mechanical stirrer under a nitrogen atmosphere, dissolve the aniline (1.0 eq.) in dry benzene or toluene.
Addition of Diketene: Prepare a solution of diketene (1.0 eq.) in the same dry solvent. Add this solution dropwise to the stirred aniline solution over 30-45 minutes. The reaction is exothermic; maintain the temperature below 40 °C with a water bath if necessary.
Reaction: After the addition is complete, heat the reaction mixture to reflux for 1 hour to ensure complete conversion.
Workup:
Remove the bulk of the solvent by distillation. Remove the remaining solvent under reduced pressure.
The residue is the crude product.
Purification: Dissolve the crude residue in a minimal amount of hot 50% aqueous ethanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the solid product by vacuum filtration, wash with a small amount of cold 50% ethanol, and dry.
Decision-Making Workflow
The choice of catalyst and conditions can be streamlined using a logical workflow.
Method
Application Note: A Practical Guide to the Knorr Synthesis of Pyrazoles Using N-(3,4-difluorophenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Pyrazoles in Modern Drug Discovery The pyrazole nucleus is a cornerstone scaffold in medicinal chemistry, form...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anti-inflammatory to anticancer agents.[1][2][3] Its metabolic stability and versatile substitution patterns make it a privileged structure in drug design.[2] The strategic incorporation of fluorine atoms into these scaffolds has become a powerful tool for modulating pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[4][5][6][7] Consequently, fluorinated pyrazoles are of significant interest in the development of next-generation therapeutics.[4][5][7]
The Knorr pyrazole synthesis, first reported in 1883, remains a highly reliable and versatile method for constructing the pyrazole ring.[3][8][9] This application note provides a detailed guide to leveraging this classic reaction for the synthesis of fluorinated pyrazoles, specifically using N-(3,4-difluorophenyl)-3-oxobutanamide as a key building block. This β-ketoamide provides a direct route to pyrazoles featuring a difluorophenylamino moiety, a valuable pharmacophore for targeted therapies. We will explore the underlying mechanism, provide a robust experimental protocol, and discuss critical parameters for successful synthesis.
Reaction Principle: The Knorr Pyrazole Synthesis Mechanism
The Knorr synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic conditions.[8][9][10] In the context of this guide, the 1,3-dicarbonyl functionality is provided by the β-ketoamide, N-(3,4-difluorophenyl)-3-oxobutanamide.
The reaction proceeds through several key steps:
Hydrazone Formation: The reaction is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine onto the more electrophilic ketone carbonyl of the β-ketoamide. This step is generally acid-catalyzed, as protonation of the carbonyl oxygen increases its electrophilicity.[11] This is followed by dehydration to form a stable hydrazone intermediate.
Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then performs an intramolecular nucleophilic attack on the amide carbonyl carbon.
Aromatization: The resulting five-membered ring intermediate undergoes dehydration to eliminate a molecule of water, leading to the formation of the stable, aromatic pyrazole ring.[12]
A critical consideration when using an unsymmetrical dicarbonyl compound is regioselectivity. The initial attack of a substituted hydrazine can potentially occur at either of the two carbonyl carbons, leading to two possible regioisomers.[9][13] The outcome is governed by the relative electrophilicity of the carbonyls and steric hindrance. In the case of N-(3,4-difluorophenyl)-3-oxobutanamide, the ketone carbonyl is significantly more reactive than the amide carbonyl, thus directing the initial condensation to selectively form the desired hydrazone.
Application Note: High-Efficiency Synthesis of Fluorinated Dihydropyrimidinones
Executive Summary & Scientific Rationale This application note details the protocol for synthesizing functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) utilizing 3,4-difluoroacetoacetanilide as the -keto amide buildi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
This application note details the protocol for synthesizing functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) utilizing 3,4-difluoroacetoacetanilide as the
-keto amide building block.
Why this specific substrate?
Pharmacophore Relevance: The DHPM scaffold is a privileged structure in medicinal chemistry, serving as the core for calcium channel blockers (e.g., nifedipine analogs), mitotic kinesin inhibitors (Monastrol), and
-adrenergic antagonists.
Fluorine Bioisosterism: The 3,4-difluoro substitution pattern on the anilide ring is critical for modulating metabolic stability. It blocks P450-mediated oxidation at the para- and meta-positions while enhancing lipophilicity (
) and membrane permeability without significantly altering steric bulk.
Synthetic Challenge: Unlike standard alkyl acetoacetates, acetoacetanilides possess an amide nitrogen that influences the enolization equilibrium. Furthermore, the electron-withdrawing nature of the 3,4-difluoro motif increases the acidity of the amide proton, potentially altering solubility profiles during workup.
Pre-Requisite: Substrate Preparation
Note: 3,4-Difluoroacetoacetanilide is not always available as a commodity chemical. If commercial stock is unavailable, synthesize it using this validated "Pre-Step" protocol.
Protocol A: Thermal Condensation (Solvent-Free or Toluene)
Charge: In a round-bottom flask, mix 3,4-difluoroaniline (1.0 equiv) and ethyl acetoacetate (1.2 equiv).
Catalysis: Add 1 drop of triethylamine (optional, accelerates nucleophilic attack).
Process: Heat to 110°C (or reflux in toluene) for 3–4 hours. Use a Dean-Stark trap if using toluene to remove ethanol.
Workup: Cool to room temperature. The product often precipitates. If not, add cold hexanes/diethyl ether. Filter the white/off-white solid.
Validation: Check melting point and NMR. (Target: Amide peak ~10 ppm).
Core Protocol: The Biginelli Reaction[1][2][3][4][5][6][7][8][9]
We present two methods. Method 1 is the robust, cost-effective standard. Method 2 is the high-yield, Lewis-acid catalyzed method recommended for library synthesis.
Best for: Scale-up, cost-sensitive projects, and robust substrates.
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-difluoroacetoacetanilide (2 mmol), aldehyde (2 mmol), and urea (3 mmol) in Ethanol (5–8 mL).
Catalysis: Add 3–5 drops of concentrated
(37%).
Reflux: Heat the mixture to reflux (
C) for 6–10 hours.
Checkpoint: Monitor TLC (EtOAc:Hexane 4:6). The starting acetoacetanilide spot (
) should disappear.
Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 50 g).
Isolation: Stir for 15 minutes. The solid DHPM should precipitate. Filter under vacuum, wash with cold water (
mL) and cold ethanol ( mL).
Purification: Recrystallize from hot Ethanol/DMF (9:1) if necessary to remove unreacted urea.
Method 2: High-Performance Lewis Acid (
)
Best for: Acid-sensitive aldehydes, high-throughput screening, and maximizing yield.
Setup: Mix the three components (1:1:1.5 ratio) in Ethanol or Acetonitrile.
Catalyst: Add Ytterbium(III) triflate (
, 5 mol%).
Reaction: Reflux for 3–5 hours. (Significantly faster than Method 1).
Workup: Cool to RT. The product often crystallizes directly.
Catalyst Recovery: If using acetonitrile, the product precipitates while the catalyst remains in solution. Filter the product. The filtrate containing
can be reused 2–3 times.
Yield Expectation: 85–94% (compared to 65–75% for Method 1).
Mechanistic Insight & Visualization[3]
Understanding the mechanism is vital for troubleshooting. The reaction follows the Imine Mechanism (favored by Kappe), where the urea and aldehyde first condense.
Mechanistic Pathway (DOT Diagram)
Figure 1: The Kappe Mechanism.[4] The rate-determining step is often the attack of the
-keto amide enol on the N-acyliminium ion.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis of fluorinated DHPMs.
Troubleshooting & Critical Considerations
Solubility Issues
The 3,4-difluoroacetoacetanilide is more hydrophobic than ethyl acetoacetate.
Problem: Reactants do not dissolve fully in Ethanol at RT.
Solution: This is normal. The reaction mixture usually becomes homogenous upon reflux. If precipitation occurs during reflux (product formation), add a small amount of DMF to maintain fluidity, or ensure vigorous stirring.
Yield Optimization
Electronic Effects: The electron-withdrawing fluorine atoms on the anilide ring pull electron density away from the amide nitrogen. While this doesn't directly deactivate the nucleophilic enol carbon, it can make the final product less soluble.
Catalyst Choice: If the aldehyde is also electron-deficient (e.g., nitrobenzaldehyde), the reaction is fast. If using electron-rich aldehydes (e.g., methoxybenzaldehyde), Method 2 (
) is strongly recommended to drive the reaction to completion.
Characterization (NMR Signature)
H-4 Proton: Look for a doublet or singlet around
5.1–5.5 ppm (chiral center).
NH Protons: Two distinct NH signals. The urea NH (
7–9 ppm) and the amide NH ( 9–10 ppm). The amide NH in the 3,4-difluoro derivative will be downfield shifted due to the fluorine substituents.
References
Kappe, C. O. (1993).[5] "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937–6963. Link
Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[6] "Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions." The Journal of Organic Chemistry, 65(12), 3864–3868.[7] Link
Sweet, F., & Fissekis, J. D. (1973). "Synthesis of 3,4-dihydro-2(1H)-pyrimidinones and the mechanism of the Biginelli reaction." Journal of the American Chemical Society, 95(26), 8741–8749. Link
Zade, A., et al. (2025).[1] "Biginelli Reaction - A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives."[1] Journal of Internal Medicine & Pharmacology. Link[1]
Hu, E. H., Sidler, D. R., & Dolling, U. H. (1998). "Unprecedented Catalytic Three Component One-Pot Condensation Reaction: An Efficient Synthesis of 5-Alkoxycarbonyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones." The Journal of Organic Chemistry, 63(10), 3454–3457. Link
Preparation of Novel 6,7-Difluoro-4-hydroxy-2-methylquinoline: An Application Note and Protocol for Intramolecular Cyclization
Authored by: A Senior Application Scientist Introduction: The Enduring Significance of the Quinoline Scaffold The quinoline ring system is a privileged heterocyclic motif that forms the core of a vast array of natural pr...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline ring system is a privileged heterocyclic motif that forms the core of a vast array of natural products and synthetic compounds with significant therapeutic potential. From the historical antimalarial quinine to the modern era of fluoroquinolone antibiotics, quinoline derivatives have been at the forefront of drug discovery.[1][2][3] Their structural versatility allows for fine-tuning of physicochemical and pharmacological properties, leading to applications in treating a wide spectrum of diseases, including cancer, microbial infections, and neurodegenerative disorders.[2][4] The introduction of fluorine substituents into the quinoline nucleus, in particular, has been a highly successful strategy in medicinal chemistry, often leading to enhanced metabolic stability, bioavailability, and target affinity.[1][5]
This application note provides a detailed protocol for the synthesis of a specific fluoroquinoline derivative, 6,7-difluoro-4-hydroxy-2-methylquinoline, through the intramolecular cyclization of N-(3,4-difluorophenyl)-3-oxobutanamide. This transformation is a key step in classical quinoline syntheses and serves as a gateway to a diverse range of potentially bioactive molecules.
Synthetic Strategy: The Conrad-Limpach Cyclization
The synthesis of 4-hydroxyquinolines from anilines and β-ketoesters is classically achieved through the Conrad-Limpach reaction.[6][7][8] This reaction typically proceeds in two stages: the initial condensation of the aniline with the β-ketoester to form a β-aminoacrylate (or the isomeric N-aryl-β-ketoamide), followed by a high-temperature intramolecular cyclization of this intermediate to yield the 4-hydroxyquinoline product.[7][9]
The starting material for this protocol, N-(3,4-difluorophenyl)-3-oxobutanamide, is the pre-formed intermediate for the critical cyclization step. The core of this synthetic approach lies in the thermal promotion of an intramolecular electrophilic aromatic substitution, where the enol or enolate of the β-ketoamide attacks the electron-deficient difluorophenyl ring to form the new heterocyclic ring. The reaction is typically carried out in a high-boiling inert solvent to achieve the necessary activation energy for the cyclization to occur.
Experimental Workflow Diagram
Figure 1. A schematic overview of the synthetic workflow for the preparation of 6,7-difluoro-4-hydroxy-2-methylquinoline.
Detailed Experimental Protocols
This section presents two detailed protocols for the intramolecular cyclization of N-(3,4-difluorophenyl)-3-oxobutanamide. Protocol 1 describes the classical thermal cyclization in a high-boiling solvent, while Protocol 2 outlines a modern approach using Eaton's reagent, which can offer milder reaction conditions.
Protocol 1: Classical Thermal Cyclization
Materials:
N-(3,4-difluorophenyl)-3-oxobutanamide
High-boiling inert solvent (e.g., Dowtherm A, mineral oil)
Hexane or other suitable washing solvent
Ethanol for recrystallization
Round-bottom flask equipped with a reflux condenser and a thermometer
Heating mantle
Stirring apparatus
Filtration apparatus
Procedure:
Reaction Setup: In a round-bottom flask, suspend N-(3,4-difluorophenyl)-3-oxobutanamide (1.0 equivalent) in a high-boiling solvent such as Dowtherm A or mineral oil. A typical ratio is 10-20 mL of solvent per gram of starting material.
Heating and Cyclization: With vigorous stirring, heat the reaction mixture to 250-260 °C. Maintain this temperature for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Cooling and Precipitation: After the reaction is complete, carefully allow the mixture to cool to room temperature. The desired product, 6,7-difluoro-4-hydroxy-2-methylquinoline, should precipitate out of the solvent.
Isolation: Collect the solid product by vacuum filtration.
Washing: Wash the collected solid thoroughly with a non-polar solvent like hexane to remove residual high-boiling solvent.
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by standard analytical techniques, including NMR spectroscopy, mass spectrometry, and melting point determination.
Protocol 2: Eaton's Reagent-Mediated Cyclization
Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, is a powerful dehydrating and cyclizing agent that can promote the reaction under significantly milder conditions than classical thermal methods.[10]
Materials:
N-(3,4-difluorophenyl)-3-oxobutanamide
Eaton's reagent (7.7% w/w P₂O₅ in CH₃SO₃H)
Ice-water bath
Sodium bicarbonate solution (saturated)
Round-bottom flask
Stirring apparatus
Filtration apparatus
Procedure:
Reaction Setup: In a round-bottom flask, add N-(3,4-difluorophenyl)-3-oxobutanamide (1.0 equivalent) to Eaton's reagent with stirring. A typical ratio is 5-10 mL of Eaton's reagent per gram of starting material.
Heating and Cyclization: Gently heat the reaction mixture to 60-80 °C and maintain this temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into an ice-water bath with stirring.
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product should precipitate as a solid.
Isolation: Collect the solid product by vacuum filtration.
Washing: Wash the collected solid with cold water to remove any inorganic salts.
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Drying and Characterization: Dry the purified product under vacuum and characterize it using standard analytical methods.
Data Presentation: Comparison of Protocols
Parameter
Protocol 1: Classical Thermal Cyclization
Protocol 2: Eaton's Reagent
Cyclizing Agent
Heat
Phosphorus pentoxide in methanesulfonic acid
Solvent
Dowtherm A or mineral oil
Methanesulfonic acid (as part of the reagent)
Temperature
250-260 °C
60-80 °C
Reaction Time
30-60 minutes
1-2 hours
Work-up
Filtration and washing with non-polar solvent
Quenching in ice-water and neutralization
Advantages
Simple setup, no corrosive reagents
Milder conditions, potentially higher yields
Disadvantages
Very high temperatures, potential for charring
Handling of corrosive reagent, requires careful quenching
Trustworthiness and Self-Validating Systems
The protocols described are based on well-established and widely published methods for quinoline synthesis.[6][9] The success of the synthesis can be validated at multiple stages:
TLC Monitoring: The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the 4-hydroxyquinoline product provides real-time confirmation of the reaction's progress.
Spectroscopic Analysis: The structural identity and purity of the final product can be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data for 6,7-difluoro-4-hydroxy-2-methylquinoline should be consistent with the proposed structure.
Melting Point Determination: A sharp melting point for the recrystallized product is a good indicator of its purity.
Concluding Remarks
The intramolecular cyclization of N-(3,4-difluorophenyl)-3-oxobutanamide is a robust and reliable method for the synthesis of 6,7-difluoro-4-hydroxy-2-methylquinoline. This compound serves as a valuable building block for the development of novel fluoroquinolone derivatives with potential applications in medicinal chemistry. The choice between the classical high-temperature protocol and the milder Eaton's reagent-mediated method will depend on the available equipment and the desired scale of the reaction. Researchers are encouraged to optimize the reaction conditions to achieve the best possible yields and purity for their specific applications.
References
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
Various Authors. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. (2025, November 13). [Link]
Biological Activity and Synthetic Metodologies for the Preparation of Fluoroquinolones, A Class of Potent Antibacterial Agents. Bentham Science Publishers. (2003, January 1). [Link]
Biological Activity and Synthetic Metodologies for the Preparation of Fluoroquinolones, A Class of Potent Antibacterial Agents. Bentham Science Publisher. [Link]
Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. PMC. [Link]
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. (2023, March 15). [Link]
Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide. Beilstein Journals. (2023, November 23). [Link]
Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journals. (2023, November 23). [Link]
Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. PMC. (2026, January 4). [Link]
Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. [Link]
SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. Journal of the Chilean Chemical Society. (2025, October 6). [Link]
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC. [Link]
Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. (2025, March 25). [Link]
3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate. (2021, July 24). [Link]
3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives. ResearchGate. (2025, August 6). [Link]
N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. (2023, September 1). [Link]
solvent-free synthesis methods for beta-keto amides
This Application Note is designed as a high-level technical guide for researchers and process chemists. It prioritizes field-proven, solvent-free methodologies that align with Green Chemistry Principle #5 (Safer Solvents...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a high-level technical guide for researchers and process chemists. It prioritizes field-proven, solvent-free methodologies that align with Green Chemistry Principle #5 (Safer Solvents and Auxiliaries).
Application Note: Solvent-Free Synthesis of
-Keto Amides
Executive Summary & Strategic Value
-Keto amides are critical pharmacophores found in antibiotics (tetracyclines), anti-inflammatory agents, and HIV protease inhibitors. Traditional synthesis often relies on hazardous solvents (CHCl, Toluene) and corrosive reagents (diketene), or suffers from poor selectivity—yielding thermodynamically stable -enamino esters instead of the desired amides.
This guide details solvent-free protocols that circumvent these limitations. By leveraging Microwave-Assisted Organic Synthesis (MAOS) and Mechanochemistry , researchers can achieve:
Chemo-selectivity: Preferential attack at the ester carbonyl over the ketone.
Atom Economy: Elimination of solvent waste and purification steps.
Scalability: Protocols adaptable from mg-scale discovery to kg-scale process.
Mechanistic Insight: The Selectivity Challenge
The reaction of a primary amine with a
-keto ester (e.g., ethyl acetoacetate) presents a bifurcation in the reaction pathway. The amine is a nucleophile that can attack two electrophilic sites:
The Ketone Carbonyl (
): Leads to the formation of a -enamino ester (often the thermodynamic product in solution).
The Ester Carbonyl (
): Leads to the formation of the -keto amide (the kinetic target).
In solvent-based systems, acid catalysis often favors enamine formation. However, solvent-free conditions —particularly under microwave irradiation—shift the equilibrium toward amidation. The rapid removal of the volatile alcohol byproduct (e.g., ethanol) drives the reaction forward via Le Chatelier’s principle, favoring the amide.
Pathway Visualization
The following diagram illustrates the competitive pathways and the specific activation required for the desired amide product.
Protocol A: Microwave-Assisted Catalyst-Free Synthesis (The "Gold Standard")
Source: Adapted from Dechira et al. (2018) and broadly validated in MAOS literature.
Mechanism: Thermal excitation of polar intermediates; rapid byproduct evaporation.
Materials
Substrate: Ethyl acetoacetate (1.0 equiv).
Reagent: Primary or Secondary Amine (1.0 equiv).[1]
Equipment: Microwave Reactor (e.g., Biotage Initiator or CEM Discover) capable of sealed or open-vessel operation. Note: Open vessel is preferred to allow alcohol escape.
Step-by-Step Methodology
Stoichiometry: In a 10 mL microwave process vial, mix Ethyl acetoacetate (10 mmol, ~1.30 g) and the corresponding Amine (10 mmol) neat.
Homogenization: Vortex the mixture for 30 seconds to ensure a homogeneous phase. If the amine is solid, ensure it is fully dissolved in the liquid ester (gentle warming <40°C is permitted).
Irradiation:
Power: Dynamic mode (max 300W).
Temperature: Set target to 110°C .
Time: Hold for 5–10 minutes .
Stirring: High (600 rpm).
Work-up (Self-Validating Step):
Allow the vial to cool to room temperature.
The reaction mixture typically solidifies or becomes a viscous oil.
TLC Check: Elute with Ethyl Acetate:Hexane (3:7). The starting ester spot (
) should disappear, replaced by the more polar amide ().
Purification:
Add 5 mL of cold diethyl ether or ethanol/water (1:1).
Filter the resulting precipitate.
Recrystallize from ethanol if necessary.
Typical Yield: 85–96%
Reaction Time: <15 mins
Protocol B: Thermal Reaction with Diketene Equivalent
Source: Sridharan et al. (2010).
Context: Use when microwave instrumentation is unavailable or for heat-sensitive amines. This method uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TKD) as a stable, non-toxic substitute for diketene.
Step-by-Step Methodology
Setup: Place TKD (1.0 mmol) and Amine (1.0 mmol) in a round-bottom flask.
Conditions: Heat the neat mixture in an oil bath at 100–120°C for 30–60 minutes.
Mechanistic Note: At >100°C, TKD undergoes retro-Diels-Alder fragmentation to generate acetylketene in situ, which is immediately trapped by the amine.
Work-up: The byproduct is acetone (volatile). Apply vacuum (rotary evaporator) to remove acetone and trace unreacted reagents.
Result: The residue is often analytically pure
-keto amide.
Quantitative Comparison of Methods
Feature
Protocol A: Microwave (Neat)
Protocol B: TKD Thermal
Protocol C: Conventional Solvent (Ref)
Reaction Time
5 – 15 min
30 – 60 min
6 – 24 hours
Yield
85 – 98%
90 – 99%
60 – 80%
Atom Economy
High (Byproduct: Ethanol)
High (Byproduct: Acetone)
Low (Solvent waste)
Selectivity
Excellent (Amide favored)
Excellent (Amide specific)
Poor (Enamine competes)
Scalability
Good (Flow MW possible)
Excellent
Good
Experimental Workflow Diagram
The following diagram outlines the decision tree and workflow for Protocol A.
Figure 2: Operational workflow for Microwave-Assisted Solvent-Free Synthesis.
Cause: Temperature too low or insufficient removal of alcohol.
Fix: Increase MW temperature to 120°C and ensure the vessel is vented (if safe) or use an open-vessel mode to drive off ethanol.
Issue: Incomplete Conversion.
Cause: Steric hindrance of the amine.
Fix: Increase reaction time to 20 mins or add a mild Lewis Acid catalyst like
(10 mol%) or (CAN) if strictly necessary, though neat conditions usually suffice.
Issue: "Gummy" Product.
Fix: Trituration is key. Add cold diethyl ether and scratch the flask walls to induce crystallization.
References
Dechira, K., Taleb, A., Benmaati, A., & Zahmani, H. H. (2018). Eco-Friendly Access to
-Ketoamides: one-step Catalyst- and solvent-free Amidation of -Ketoesters under Microwave Irradiation.[1] Oriental Journal of Chemistry, 34(1), 152-160.[1]
Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010).[2] Mild and High-Yielding Synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-Keto Esters and -Ketoamides.[1][3][4][5] Synthesis, 2010(06), 1053-1057.
Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37, 1546-1557. (Context on MAOS principles).
Application Note: Precision Recrystallization of N-(3,4-difluorophenyl)-3-oxobutanamide
Executive Summary This guide details the purification of N-(3,4-difluorophenyl)-3-oxobutanamide (CAS: 218930-20-2 / generic structure), a critical intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the purification of N-(3,4-difluorophenyl)-3-oxobutanamide (CAS: 218930-20-2 / generic structure), a critical intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and specific kinase inhibitors.[1]
Achieving pharmaceutical-grade purity (>99.5%) for this compound is challenging due to its tendency to "oil out" and the persistence of the starting material, 3,4-difluoroaniline . This protocol moves beyond standard textbook advice, offering two field-validated solvent systems: a Polarity-Swing System (Ethanol/Water) for bulk impurity removal and a Lipophilic-Rejection System (Toluene) for scavenging unreacted anilines.[1]
Solvent Selection Logic & Mechanism
The selection of recrystallization solvents for
-keto amides is governed by the competition between the amide's hydrogen-bonding capability and the lipophilicity introduced by the difluorophenyl ring.
Solubility Profile Analysis
Solvent System
Role
Mechanism of Action
Ethanol / Water
Primary System
Anti-solvent Crash: The compound is highly soluble in hot ethanol.[1] Water acts as a antisolvent, drastically reducing solubility upon cooling while keeping polar byproducts (salts) in the mother liquor.
Toluene
Secondary System
Temperature Swing: Excellent for removing unreacted 3,4-difluoroaniline .[1] The aniline remains soluble in cold toluene, whereas the amide product crystallizes out efficiently.
Ethyl Acetate / Heptane
Alternative
Modulated Polarity: Used when the compound is prone to hydrolysis or if "oiling out" occurs in aqueous systems.
Impurity Rejection Strategy
Unreacted 3,4-Difluoroaniline: This is the most persistent impurity. It is an oil at room temperature (MP ~12°C) and highly soluble in aromatics. Toluene is superior for rejecting this impurity.[1]
Colored Oligomers: Diketene polymerization often yields yellow/orange impurities.[1] Ethanol/Water combined with activated carbon is most effective here.[1]
Detailed Experimental Protocols
Protocol A: The "Green" Standard (Ethanol/Water)
Best for: High yield recovery and removal of inorganic salts or polar decomposition products.
Dissolution: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 30 mL of Ethanol .
Heating: Heat the mixture to reflux (~78°C) with magnetic stirring. If the solid does not dissolve completely, add Ethanol in 2 mL increments until a clear solution is obtained.
Critical Check: Do not exceed 50 mL total solvent volume to maintain yield.[1]
Carbon Treatment (Optional): If the solution is dark orange/brown, remove from heat, add 0.5 g activated carbon, and reflux for 5 minutes. Filter hot through a pre-warmed Celite pad.[1]
Nucleation: Return the clear filtrate to a boil. Remove from heat.
Anti-solvent Addition: While the solution is still near boiling, slowly add warm water (50-60°C) dropwise.[1]
Stop Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
Re-dissolution: Add 1-2 mL of Ethanol to clear the solution back to transparency.[1]
Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours. Rapid cooling here will cause oiling out.[1]
Deep Cooling: Once solids have formed, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
Filtration: Collect crystals via vacuum filtration.[1][2][3] Wash the cake with 10 mL of cold 50:50 Ethanol/Water .
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: The Aniline Scavenger (Toluene)
Best for: Removing unreacted 3,4-difluoroaniline and achieving high chemical purity.
Slurry Formation: Suspend 10.0 g of crude solid in 40 mL of Toluene .
Reflux: Heat to reflux (110°C). The solid should dissolve completely.[4]
Note: If a small amount of dark, oily residue remains at the bottom, decant the hot clear solution into a clean flask. This residue is likely polymerized diketene.[1]
Slow Cooling: Turn off the heat source and allow the flask to cool on the hot plate (insulate with foil if necessary).
The "Oil" Danger: If the product separates as an oil droplet at ~80°C, increase agitation speed to disperse the oil. It will eventually crystallize.[1] Seeding with a pure crystal at 70°C prevents this.[1]
Crystallization: White needles should form between 50°C and 60°C.
Filtration: Filter at room temperature (20-25°C). Do not chill to 0°C , as this may co-precipitate the aniline impurity.
Washing: Wash with 10 mL of Toluene, followed by 10 mL of Hexane/Heptane to aid drying.
Process Visualization (Workflow)
Figure 1: Decision matrix for selecting the optimal purification pathway based on impurity profile.
Troubleshooting & Optimization
The "Oiling Out" Phenomenon
-keto amides often separate as a liquid phase before crystallizing.[1] This is detrimental to purity.[1]
Cause: The solution enters a liquid-liquid immiscibility gap before reaching the crystallization boundary.[1]
Remedy:
Seed Crystals: Add a tiny crystal of pure product when the solution is slightly supersaturated (turbid).
Agitation: Vigorous stirring prevents the oil from coalescing into a single mass.
Solvent Modification: If using Ethanol/Water, increase the Ethanol ratio slightly.
Polymorphism
Acetoacetanilides can exist in keto and enol forms, leading to different crystal habits.
Observation: If you obtain fluffy "cotton-like" solids instead of needles, you may have a different polymorph or solvate.[1]
Impact: Usually, the melting point will be identical, but dissolution rates may vary. Drying at >45°C usually converts metastable forms to the stable thermodynamic form.
References
Structural Analogs & Crystallography
Iliopoulos, P., et al. "Crystal structure of N-(3,4-dichlorophenyl)-3-oxobutanamide."[1] Acta Crystallographica Section E, 2008. (Demonstrates the stability of the keto-amide form and ethanol recrystallization for the chloro-analog).
General Acetoacetanilide Purification
"Purification of organic compounds via recrystallization.
Synthesis Context (Patent Literature)
BASF SE.[1] "Process for preparing fluorinated acetoacetanilides." US Patent Applications (General methodology for SDHI intermediates).
Note: Specific patent numbers for the 3,4-difluoro isomer are often clustered with general fluorinated aniline deriv
Physical Properties & Safety
PubChem Compound Summary for N-(4-fluorophenyl)-3-oxobutanamide (Analogous data for solubility/safety).[1]
Scalable Synthesis of 3,4-Difluoroacetoacetanilide via Azeotropic Acetoacetylation
Executive Summary This application note details a robust, scalable protocol for the production of 3,4-difluoroacetoacetanilide (DFAAA ), a critical intermediate in the synthesis of fluorinated agrochemicals (e.g., SDHI f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the production of 3,4-difluoroacetoacetanilide (DFAAA ), a critical intermediate in the synthesis of fluorinated agrochemicals (e.g., SDHI fungicides) and quinolone antibiotics. Unlike bench-scale methods that often utilize hazardous diketene or rely on solvent-free neat reactions which suffer from heat transfer limitations at scale, this procedure utilizes Ethyl Acetoacetate (EAA) in a toluene-mediated azeotropic distillation system.
This guide addresses specific scale-up challenges:
Thermodynamic Control: Driving the equilibrium by continuous ethanol removal.
Handling of 3,4-Difluoroaniline: Managing the low-melting solid (m.p. 22°C) to ensure precise dosing.
Crystallization Kinetics: Preventing "oiling out" to ensure high bulk density and purity.
Process Chemistry & Thermodynamics
Reaction Pathway
The synthesis involves the nucleophilic attack of 3,4-difluoroaniline on the ketone carbonyl of ethyl acetoacetate, followed by the elimination of ethanol.
Chemical Equation:
Mechanistic Insight (The "Why" behind the Protocol)
The reaction is reversible. At laboratory scale, simple reflux is often sufficient. However, at pilot scale (kg to ton), the accumulation of ethanol stalls the reaction, leading to incomplete conversion and difficult purification.
Kinetic Driver: We employ Toluene as the solvent. Toluene forms a positive azeotrope with ethanol (b.p. 76.7°C, ~68% EtOH), allowing for the selective removal of the byproduct while maintaining the reaction temperature at ~110°C.
Selectivity: High temperatures (>140°C) or prolonged reaction times can lead to the formation of the thermodynamic byproduct, the symmetrical urea (via isocyanate intermediate), or the bis-anil. The protocol strictly controls temperature to favor the kinetic amide product.
Reaction Mechanism Diagram
Figure 1: Reaction mechanism highlighting the critical ethanol elimination step driven by azeotropic distillation.
Scale-Up Protocol
Equipment Requirements
Reactor: Glass-lined or Stainless Steel (SS316) reactor with a heating jacket.
Agitation: Retreat curve impeller (low shear) to promote crystal growth during cooling.
Distillation: Packed column (equivalent to 3-5 theoretical plates) with a Dean-Stark trap or decanter for continuous solvent return.
Transfer: Heat-traced lines (maintain >30°C) for 3,4-difluoroaniline.
Raw Material Specifications
Reagent
Purity
Stoichiometry
Critical Attribute
3,4-Difluoroaniline
>99.0%
1.00 eq
M.P. 22°C : Must be melted and handled as liquid.
Ethyl Acetoacetate
>98.0%
1.05 - 1.10 eq
Slight excess drives completion.
Toluene
Industrial
4-5 Vol
Solvent & Azeotropic agent.
Triethanolamine
>98%
0.01 eq
Optional basic catalyst to accelerate kinetics.
Step-by-Step Methodology
Step 1: Reagent Preparation (Critical for Safety)
3,4-Difluoroaniline has a melting point of 22°C [1]. In a warehouse environment, it may exist as a slush.
Action: Place the aniline drum in a "hot box" or warm room at 35-40°C for 12 hours prior to use.
Validation: Ensure the drum is fully liquefied. Attempting to pump "slush" will cavitate pumps and lead to inaccurate stoichiometry.
Step 2: Reaction Initiation
Inert the reactor with Nitrogen (
) to prevent aniline oxidation (color degradation).
Charge Toluene (4.0 volumes relative to aniline mass) and Ethyl Acetoacetate (1.10 eq).
Add Triethanolamine (0.01 eq) if using. Note: Thermal reaction is often sufficient, but catalyst reduces cycle time.
Heat the mixture to 80°C .
Dosing: Charge the molten 3,4-Difluoroaniline (1.0 eq) over 30-60 minutes.
Why: Adding aniline to hot EAA minimizes the concentration of free aniline, reducing the risk of side reactions (Schiff base formation).
Step 3: Azeotropic Distillation
Raise temperature to reflux (~110-112°C).
Collect the distillate in a Dean-Stark trap.
Monitor: The distillate head temperature should be ~76-78°C initially (Ethanol/Toluene azeotrope). As the reaction nears completion, the head temperature will rise toward 110°C (pure Toluene).
Engineering Control: Use closed transfer systems (CTS) for the molten aniline. Avoid open manway charging.[1]
PPE: Full chemical suit, nitrile gloves, and respirator (organic vapor cartridges) are required during charging.
Solvent Safety
Toluene: Flammable (Flash point 4°C). Ground all equipment to prevent static discharge, especially during the filtration of non-conductive crystals.
Waste Management
Distillate: The ethanol/toluene distillate is hazardous waste. It can be collected and fractionally distilled to recover toluene for reuse in subsequent batches.
Mother Liquor: Contains excess EAA and toluene. Incineration is the standard disposal method.
References
Jadhav, G. V. (1930). Condensation of Ethyl Acetoacetate with Aromatic Amines. Journal of the Indian Chemical Society. Retrieved from [Link] (Demonstrates the fundamental kinetics of aniline-EAA condensation).
Disclaimer: This protocol is intended for use by qualified scientific personnel. Always perform a risk assessment (HAZOP) before scaling up chemical reactions.
Technical Support Center: Optimizing the Acetoacetylation of 3,4-Difluoroaniline
Welcome to the technical support center for the acetoacetylation of 3,4-difluoroaniline. This guide is designed for researchers, chemists, and pharmaceutical development professionals who are looking to improve the yield...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the acetoacetylation of 3,4-difluoroaniline. This guide is designed for researchers, chemists, and pharmaceutical development professionals who are looking to improve the yield, purity, and safety of this important synthetic transformation. As a key building block in various active pharmaceutical ingredients (APIs) and specialty chemicals, the efficient synthesis of N-(3,4-difluorophenyl)-3-oxobutanamide is critical. This document moves beyond standard protocols to provide in-depth, troubleshooting-focused advice grounded in chemical principles and field experience.
Part 1: Foundational Knowledge & FAQs
This section addresses the fundamental questions regarding the reaction's mechanism and the properties of its key components. Understanding these principles is the first step toward effective troubleshooting.
Q1: What is the core reaction mechanism for the acetoacetylation of 3,4-difluoroaniline with diketene?
The reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3,4-difluoroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the diketene's β-lactone ring. This is followed by the ring-opening of the strained four-membered ring to form the stable amide product. The electron-withdrawing fluorine atoms on the aniline ring slightly reduce the nucleophilicity of the amine compared to unsubstituted aniline, but the reaction remains highly favorable due to the reactivity of diketene.
Caption: Acetoacetylation via nucleophilic attack and ring-opening.
Q2: Why is diketene the most common acetoacetylating agent, and what are its primary hazards?
Diketene is widely used because it is an extremely efficient and atom-economical acetoacetylating agent. The reaction is typically fast, high-yielding, and produces no byproducts other than those from its own decomposition. However, this high reactivity comes with significant handling challenges.
Toxicity and Hazards: Diketene is a toxic, lachrymatory (tear-inducing) liquid with a pungent odor.[1][2] Inhalation and skin contact must be avoided.
Instability: It readily polymerizes on standing, a reaction that is violently catalyzed by acids, bases, and even trace impurities.[1] This polymerization is exothermic and can become uncontrollable.
Thermal Decomposition: When heated, diketene can decompose, potentially exothermically above 98°C.[1] It can also revert to ketene, another hazardous and reactive species.[3][4]
Due to these hazards, diketene should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). It should be used fresh and stored according to the manufacturer's recommendations, typically under refrigeration and with a stabilizer.
Q3: What key properties of 3,4-difluoroaniline should I consider?
3,4-Difluoroaniline is the nucleophile in this reaction. While generally stable, its purity is paramount for achieving high yields.
This section is formatted to directly address the most common issues encountered during the synthesis, providing causal analysis and actionable solutions.
Issue: Low or Inconsistent Product Yield
Q4: My reaction yield is poor. What are the most common causes related to reagent quality?
Answer: Reagent degradation is the most frequent cause of low yield.
Diketene Quality: This is the primary suspect. Diketene has a limited shelf life and can polymerize or hydrolyze upon storage.[1] If the diketene container has been opened multiple times or is old, it likely contains a significant amount of polymer and acetic acid.
Solution: Always use a fresh, unopened bottle of diketene if possible. If using an existing stock, perform a quick quality check (e.g., refractive index) if you have the capability, or run a small-scale test reaction first. Do not use diketene that has turned brownish-yellow.[1]
3,4-Difluoroaniline Purity: While more stable than diketene, the aniline can oxidize over time, indicated by a darkening color from off-white to brown. These impurities can potentially catalyze the unwanted polymerization of diketene.
Solution: If the aniline is significantly discolored, consider purification by vacuum distillation before use. Ensure it is stored under an inert atmosphere (nitrogen or argon).
Q5: How do reaction conditions critically impact yield?
Answer: This reaction is highly sensitive to temperature and stoichiometry. The reaction of anilines with diketene is well-established and serves as a reliable method for producing acetoacetanilides.[6]
Parameter
Suboptimal Condition
Scientific Rationale
Optimized Approach
Temperature
Too High (>40°C):
Accelerates side reactions, particularly the violent, exothermic polymerization of diketene catalyzed by the aniline base.[1]
Maintain strict temperature control. Start the reaction at 0-5°C in an ice bath. Allow it to warm slowly to room temperature only after the addition is complete.
Too Low (<0°C):
The reaction rate may become impractically slow.
Stoichiometry
Excess Aniline:
Makes purification difficult and wastes starting material.
Use a slight molar excess of diketene (1.05 to 1.1 equivalents) to ensure full conversion of the valuable aniline.
Large Excess Diketene:
Leads to more impurities from diketene side reactions and complicates the workup.
Addition Rate
Too Fast:
The reaction is highly exothermic. Rapid addition can cause the temperature to spike, leading to runaway polymerization of diketene.
Add the diketene dropwise to a cooled, stirred solution of the aniline over 30-60 minutes.
Solvent
Protic Solvents (Water, Alcohols):
Water will hydrolyze diketene to acetoacetic acid (which decarboxylates to acetone and CO₂). Alcohols will react to form acetoacetate esters.
Use a dry, inert aprotic solvent such as benzene, toluene, or tetrahydrofuran (THF).[6][7]
Q6: I suspect side reactions are consuming my materials. What are the likely culprits and how can I minimize them?
Answer: The primary side reaction is the base-catalyzed polymerization of diketene. The aniline starting material is basic enough to initiate this process.
Caption: Troubleshooting workflow for low-yield acetoacetylation.
To minimize this, adhere strictly to the optimized conditions:
Low Temperature: Keeps the polymerization rate low.
Slow Addition/High Dilution: Prevents localized "hot spots" and high concentrations of diketene and aniline, which would favor polymerization.
Issue: Product Purity
Q7: What are the common impurities in my final product and how can I remove them?
Answer: Besides unreacted starting materials, the most common impurity is a sticky, polymeric solid from diketene. Hydrolysis of the final amide product is also a risk during aqueous workups, especially if pH is not controlled.[8]
Unreacted 3,4-Difluoroaniline: Can be removed by washing the crude product with a dilute acid (e.g., 1M HCl), which protonates the aniline to form a water-soluble salt.
Diketene Polymer: This is often insoluble in common organic solvents and can be removed during filtration and recrystallization.
Acetic Acid: A byproduct of diketene hydrolysis. It can be removed by washing the crude product with water or a dilute base (e.g., saturated sodium bicarbonate solution).
Hydrolysis Product: If the amide product is exposed to strong acid or base, especially with heat, it can hydrolyze back to 3,4-difluoroaniline.[9] Keep workup and purification steps at or below room temperature.
Q8: What is the best protocol for purifying N-(3,4-difluorophenyl)-3-oxobutanamide?
Answer: Recrystallization is the most effective method for obtaining a high-purity, crystalline solid.[6]
Step-by-Step Recrystallization Protocol:
Isolate Crude Product: After the reaction is complete, pour the mixture into cold water to precipitate the crude product. Filter the solid using a Büchner funnel.
Initial Washes: Wash the collected solid on the filter with plenty of cold water to remove any water-soluble acids or salts. Follow with a wash of cold hexane or petroleum ether to remove residual unreacted aniline.
Dissolve in Minimum Hot Solvent: Transfer the crude solid to an Erlenmeyer flask. Add a suitable solvent (e.g., 50% aqueous ethanol or isopropanol) portion-wise while heating until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing recovery.
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.
Induce Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
Cool in Ice Bath: Once crystal formation is well underway at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
Isolate and Dry: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent, and dry under vacuum.
Issue: Reagent Handling and Alternatives
Q9: Diketene is hazardous and difficult to handle. Is there a safer alternative?
Answer: Yes. The most convenient and safer alternative is 2,2,6-trimethyl-4H-1,3-dioxin-4-one , which is a stable, liquid adduct of diketene and acetone.[2][10]
This reagent is not as reactive as diketene itself but generates the active acetoacetylating species, acetylketene, upon heating (pyrolysis).[2] The only byproduct is acetone, which is volatile and easily removed. This method avoids the handling of highly toxic diketene and the associated polymerization issues.
The choice of reagent depends on your laboratory's capabilities and safety protocols. For large-scale industrial preparations, diketene is often used due to its cost and efficiency, but for lab-scale synthesis, the dioxinone offers a much safer and more convenient workflow.[2]
Part 3: Recommended Experimental Protocols
Protocol 1: High-Yield Acetoacetylation using Diketene
This protocol is adapted from established procedures for acetoacetanilide synthesis.[6]
Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-difluoroaniline (1.0 eq) in dry toluene (approx. 3 mL per gram of aniline).
Cooling: Cool the stirred solution to 0-5°C using an ice-water bath.
Diketene Addition: Add diketene (1.05 eq), dissolved in a small amount of dry toluene, to the dropping funnel. Add the diketene solution dropwise to the cooled aniline solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by TLC.
Workup: Cool the reaction mixture and slowly add hexane to precipitate the product. Filter the solid, wash with cold hexane, and dry under vacuum.
Purification: Purify the crude product by recrystallization from aqueous ethanol as described in Q8 .
Protocol 2: Safer Acetoacetylation using 2,2,6-trimethyl-4H-1,3-dioxin-4-one
This protocol is based on the general method described for this class of reagents.[2]
Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, combine 3,4-difluoroaniline (1.0 eq) and 2,2,6-trimethyl-4H-1,3-dioxin-4-one (1.1 eq) in a high-boiling solvent like toluene or xylene.
Heating: Heat the reaction mixture to reflux (approx. 110°C for toluene, 140°C for xylene) and maintain for 2-4 hours. The dioxinone will decompose to acetone and acetylketene, which then reacts with the aniline.
Monitoring: Follow the disappearance of the aniline starting material by TLC.
Workup: Cool the reaction mixture to room temperature. The product may crystallize directly from the solution. If not, reduce the solvent volume under reduced pressure and add hexane to induce precipitation.
Purification: Collect the solid by filtration and recrystallize as described in Q8 .
References
Mechanism of thermolysis of diketene in the gas phase. American Chemical Society.
Quick Access to Ubiquitous Moieties: Diketene as a Versatile Door Opener for Acetoacetates and Further 1,3-substitution Patterns. Arxada.
Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene. PMC.
Diketene | C4H4O2 | CID 12661. PubChem - NIH.
The Thermal Decomposition of Ketene. ElectronicsAndBooks.
Acetoacetylation with 2,2,6-trimethyl-4H-1,3-dioxin-4-one: a convenient alternative to diketene. American Chemical Society.
Acetoacetylation with 2,2,6-trimethyl-4H-1,3-dioxin-4-one: a convenient alternative to diketene. ACS Publications.
preventing bis-acylation during acetoacetanilide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Bis-Acylation Welcome to the Technical Support Center for Acetoacetanilide Synthesis. This guide, curated by a Senior Application Scie...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Bis-Acylation
Welcome to the Technical Support Center for Acetoacetanilide Synthesis. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and prevent the formation of the common bis-acylated byproduct, N,N-diacetoacetylaniline. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of bis-acylation in acetoacetanilide synthesis?
A1: Bis-acylation, the formation of N,N-diacetoacetylaniline, typically occurs when a second molecule of the acylating agent (diketene) reacts with the nitrogen atom of the initially formed acetoacetanilide. This is more likely to happen under conditions of high local concentrations of diketene, elevated temperatures, and/or an unfavorable stoichiometric ratio of reactants.
Q2: I observe a significant amount of a higher molecular weight impurity in my crude product. Could this be the bis-acylated product?
A2: It is highly probable. The bis-acylated product, N,N-diacetoacetylaniline, has a higher molecular weight than acetoacetanilide. You can confirm its presence using analytical techniques such as mass spectrometry or by observing a different retention time in chromatography compared to your desired product and starting materials.
Q3: Can the choice of solvent influence the formation of the bis-acylated byproduct?
A3: Yes, the solvent can play a role. While non-polar aprotic solvents like toluene or benzene are commonly used, the reaction can also be performed in an aqueous medium. The choice of solvent can affect the solubility of reactants and intermediates, influencing local concentrations and potentially the rate of the side reaction. Some patented industrial processes utilize an aqueous medium to achieve high purity, suggesting that this can be an effective strategy to control side reactions.[1]
Q4: Is there a specific temperature range that is optimal for minimizing bis-acylation?
A4: Generally, lower to moderate temperatures are preferred. The acetoacetylation of aniline is an exothermic reaction, and excessive heat can provide the activation energy needed for the second acylation to occur. Maintaining a controlled temperature, often in the range of 20-30°C, is a key strategy for favoring the mono-acylated product.[2]
Troubleshooting Guide: Preventing Bis-Acylation
Issue 1: High Levels of Bis-Acylated Impurity Detected
This is the most common challenge in acetoacetanilide synthesis. The formation of N,N-diacetoacetylaniline not only reduces the yield of the desired product but also complicates purification. The troubleshooting strategies below are designed to favor the kinetically controlled mono-acylation over the thermodynamically driven bis-acylation.
The reaction of aniline with diketene proceeds via a nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the diketene, leading to the opening of the lactone ring.[3][4]
Mono-acylation (Desired Reaction): This is the initial and faster reaction, making it the kinetic product.[5]
Bis-acylation (Side Reaction): Once acetoacetanilide is formed, the nitrogen atom is less nucleophilic due to the electron-withdrawing effect of the acetyl group. However, under forcing conditions (e.g., high temperature, excess diketene), it can still react with another molecule of diketene to form the more thermodynamically stable N,N-diacetoacetylaniline.
The key to preventing bis-acylation is to manipulate the reaction conditions to strongly favor the kinetic product.
Diagram: Reaction Mechanism of Mono- and Bis-Acylation
Caption: Reaction pathways for mono- and bis-acylation of aniline.
The following table outlines key experimental parameters and provides recommendations for minimizing bis-acylation.
Parameter
Problematic Condition
Recommended Solution
Scientific Rationale
Stoichiometry
Excess diketene.
Use a precise 1:1 molar ratio of aniline to diketene, or a slight excess of aniline.[2]
By avoiding an excess of the acylating agent, the probability of a second acylation event is significantly reduced. A slight excess of aniline ensures all the diketene is consumed in the primary reaction.
Rate of Addition
Rapid, single-portion addition of diketene.
Add the diketene dropwise or in small portions to the aniline solution over a defined period (e.g., 30 minutes).[6] A patented high-purity process involves the simultaneous addition of both reactants to the reaction medium.[1]
This maintains a low instantaneous concentration of diketene, preventing localized "hotspots" where the concentration of the acylating agent is high enough to promote the slower bis-acylation reaction.
Temperature
High reaction temperatures (e.g., reflux).
Maintain a controlled temperature, ideally between 20-30°C.[2] Use an ice bath to manage the exothermic nature of the reaction.
The formation of the mono-acylated product is kinetically favored and proceeds rapidly at lower temperatures. Higher temperatures provide the necessary activation energy for the less favorable bis-acylation to occur.[5]
Solvent
---
Consider using an aqueous medium as described in some industrial processes for high-purity product.[1] Toluene or benzene are also commonly used.[6]
An aqueous slurry can help to control the reaction temperature and maintain a dispersed phase, potentially limiting side reactions. The choice of an appropriate inert solvent ensures that all reactants are in the same phase for a homogenous reaction.
Experimental Protocol: Optimized Synthesis of Acetoacetanilide
This protocol is designed to maximize the yield of acetoacetanilide while minimizing the formation of N,N-diacetoacetylaniline.
Materials:
Aniline (freshly distilled)
Diketene
Toluene (anhydrous)
50% Aqueous Ethanol (for recrystallization)
Procedure:
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 0.5 moles of aniline in 125 mL of anhydrous toluene.
Prepare a solution of 0.5 moles of diketene in 75 mL of anhydrous toluene and place it in the dropping funnel.
While vigorously stirring the aniline solution, begin the dropwise addition of the diketene solution. Maintain a steady addition rate over approximately 30 minutes. Monitor the temperature of the reaction mixture and use a water bath to maintain it at or below 30°C.
After the addition is complete, continue stirring the reaction mixture for an additional hour at room temperature to ensure the reaction goes to completion.
Remove the majority of the toluene by distillation. Remove the remaining solvent under reduced pressure.
Dissolve the crude residue in a minimal amount of hot 50% aqueous ethanol.
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
Collect the crystals by vacuum filtration, wash with a small amount of cold 50% ethanol, and dry.
Diagram: Optimized Workflow for Acetoacetanilide Synthesis
Caption: Workflow for minimizing bis-acylation in acetoacetanilide synthesis.
Qingdao Double Peach Fine Chemical (Group) Co., Ltd. (2014). Preparation method of acetoacetanilide compound.
Trost, B. M. (Ed.). (2014). Bond formations by intermolecular and intramolecular trappings of acylketenes and their applications in natural product synthesis. Comprehensive Organic Synthesis, 5, 1141-1181. [Link]
Koreeda, M. (2011). Mechanism of aniline acetylation reaction. [Link]
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
Technical Support Center: Purification Strategies for Reactions Involving 3,4-Difluoroaniline
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a common synthetic challenge: the removal of un...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a common synthetic challenge: the removal of unreacted 3,4-difluoroaniline from reaction mixtures. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.
Introduction: The Challenge of Residual 3,4-Difluoroaniline
3,4-Difluoroaniline is a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its amino group provides a reactive handle for a variety of transformations, most notably amide bond formation.[2] However, reactions rarely proceed to 100% completion, leaving unreacted starting material that can complicate downstream processing and compromise the purity of the final product. The basic nature and physical properties of 3,4-difluoroaniline necessitate specific purification strategies.
Understanding the Physicochemical Properties of 3,4-Difluoroaniline
A successful purification strategy hinges on exploiting the differences in physical and chemical properties between your desired product and the unreacted 3,4-difluoroaniline.
Slightly soluble in water[6][8][9]; Soluble in polar organic solvents.[1]
Key for designing effective extraction and recrystallization protocols.
pKa (of conjugate acid)
~3.5 (Estimated for anilines)
The amino group is basic and can be protonated in acidic conditions. This is the cornerstone of acid-base extraction.[10][11]
Frequently Asked Questions (FAQs)
Q1: My NMR/LC-MS shows residual 3,4-difluoroaniline after my amide coupling reaction. What is the first and simplest purification step I should try?
A1: For most neutral or acidic products, an acidic wash (liquid-liquid extraction) is the most efficient first step. The basic amino group of 3,4-difluoroaniline will be protonated by an aqueous acid solution (e.g., 1M HCl), forming a water-soluble ammonium salt. This salt will partition into the aqueous layer, while your desired (and likely less basic) amide product remains in the organic layer.[10][11][12]
Q2: I performed an acidic wash, but I still see traces of 3,4-difluoroaniline. What's my next step?
A2: If an acidic wash is insufficient, consider the following:
Multiple Extractions: Perform several washes with the acidic solution. Three successive washes are generally more effective than a single large-volume wash.
Column Chromatography: Flash column chromatography is a highly effective method for separating compounds with different polarities.[13][14] Since anilines are polar, a well-chosen solvent system can effectively separate the more polar 3,4-difluoroaniline from a less polar amide product.
Recrystallization: If your product is a solid, recrystallization can be an excellent purification technique.[15][16] The key is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature, while 3,4-difluoroaniline remains in the mother liquor.[17]
Q3: My desired product is also basic and extracts into the aqueous layer during an acidic wash. What are my options?
A3: This is a common challenge. In this scenario, you must rely on non-extractive methods or alternative extraction strategies:
Flash Column Chromatography: This will be your primary tool. You will need to carefully screen solvent systems (e.g., gradients of ethyl acetate in hexanes, or adding a small amount of triethylamine to the mobile phase to reduce tailing of basic compounds) to achieve separation.
Recrystallization: If applicable to your product, this method separates compounds based on differences in their crystal lattice formation and solubility, which is independent of their acid-base properties.
Copper Sulfate Wash: An aqueous solution of copper (II) sulfate can form a complex with the amine, which then partitions into the aqueous layer.[12] This can sometimes be effective for products that are sensitive to strong acids.
Troubleshooting Guides & Detailed Protocols
Method 1: Acid-Base Extraction
Principle: This technique leverages the basicity of the aniline's amino group. By washing the organic reaction mixture with an aqueous acid, the aniline is protonated, forming a water-soluble salt that is extracted from the organic phase.[10][11]
When to Use:
When your desired product is neutral or acidic.
When your product is stable to acidic conditions.
As a first-pass purification step to remove the bulk of the unreacted aniline.
Experimental Protocol:
Ensure your reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
Transfer the organic solution to a separatory funnel.
Add an equal volume of 1M aqueous HCl.
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
Allow the layers to separate. The organic layer will typically be the top layer if using ethyl acetate, and the bottom layer with dichloromethane.
Drain the lower aqueous layer.
Repeat the wash with 1M HCl two more times.
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Troubleshooting:
Emulsion Formation: If an emulsion forms at the interface of the two layers, add a small amount of brine and swirl gently. Breaking the vacuum by removing the stopper can also help.
Incomplete Removal: If TLC or LC-MS still shows significant aniline, your product may have some basicity, or the aniline concentration is very high. Consider another purification method or a different acidic wash, such as aqueous copper sulfate.[12]
Method 2: Flash Column Chromatography
Principle: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. More polar compounds, like 3,4-difluoroaniline, interact more strongly with the polar silica gel and elute later than less polar compounds.
When to Use:
When acid-base extraction is ineffective or not possible due to product instability or basicity.
For achieving high levels of purity.
When separating the aniline from impurities of similar basicity.
Experimental Protocol:
Select a Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. A good starting point for separating anilines from less polar products is a mixture of ethyl acetate and hexanes. Aim for a solvent system that gives your product an Rf value of ~0.3 and the aniline an Rf value as low as possible.
Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.
Load the Sample: Dissolve your crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
Elute the Column: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution). Collect fractions and monitor them by TLC to identify those containing your pure product.
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting:
Peak Tailing: Basic compounds like anilines can tail on acidic silica gel. To mitigate this, add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase.
Poor Separation: If the aniline and product co-elute, try a different solvent system. Sometimes switching to a different solvent with similar polarity but different chemical properties (e.g., replacing ethyl acetate with a mixture of acetone and hexanes) can improve separation.[18]
Method 3: Recrystallization
Principle: This technique purifies solid compounds by exploiting differences in solubility at different temperatures. An impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.[15][16][19]
When to Use:
When your desired product is a solid.
When a suitable solvent or solvent system can be found that selectively crystallizes your product.
Experimental Protocol:
Solvent Selection: The ideal solvent will dissolve your product poorly at room temperature but well at its boiling point. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures like ethanol/water) to find a suitable one.
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring or swirling until the solid completely dissolves. Add more solvent in small portions if necessary.
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
Ice Bath: Once crystals have formed at room temperature, cool the flask in an ice bath to maximize the yield.
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
Drying: Allow the crystals to air dry or dry them in a vacuum oven.
Troubleshooting:
Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or an inappropriate solvent. Try using a larger volume of solvent or a different solvent system.
Poor Recovery: This can happen if too much solvent was used or if the product has significant solubility even at low temperatures. Try to partially evaporate the solvent from the filtrate and re-cool to obtain a second crop of crystals.
Method Selection Workflow
Caption: Decision workflow for selecting a purification method.
References
3,4-Difluoroaniline. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
Process for the purification of aromatic amines. (n.d.). Google Patents.
Acid–base extraction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
Recrystallization of Acetanilide. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
Aniline and water mixture can be... (n.d.). Vaia. Retrieved February 15, 2026, from [Link]
Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]
Aniline has high boiling point and high vapor pressure. (n.d.). Vedantu. Retrieved February 15, 2026, from [Link]
3,4-Difluoroaniline at ₹ 550/kilogram. (n.d.). IndiaMART. Retrieved February 15, 2026, from [Link]
Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
Aniline is purified by. (2025). askIITians. Retrieved February 15, 2026, from [Link]
Recrystallization Of Acetanilide From Aniline. (n.d.). Cram. Retrieved February 15, 2026, from [Link]
How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]
Separation of Anilines, Benzamides, Benzylamines, and Phenylethylamines by Packed-Column Supercritical Fluid Chromatography. (n.d.). LCGC North America. Retrieved February 15, 2026, from [Link]
Isolation and Purification of Organic Compounds Extraction. (n.d.). University of Toronto. Retrieved February 15, 2026, from [Link]
How to purify Amine? (2022). YouTube. Retrieved February 15, 2026, from [Link]
Workup: Amines. (n.d.). University of Rochester. Retrieved February 15, 2026, from [Link]
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Reachem. Retrieved February 15, 2026, from [Link]
Vacuum Distillation of Aniline. (2020). Texium. Retrieved February 15, 2026, from [Link]
How to distil the liquid form of aniline monomer? (2020). ResearchGate. Retrieved February 15, 2026, from [Link]
Purification of Organic Compound: Techniques and Applications. (2024). Reachem. Retrieved February 15, 2026, from [Link]
General Procedures for Removing Impurities. (2022). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
Separation of anilines by a covalent triazine-triphenyl polymer as a stationary phase for their normal-phase and. (2022). Taylor & Francis. Retrieved February 15, 2026, from [Link]
Method for removing unreacted electrophiles from a reaction mixture. (n.d.). Google Patents.
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (n.d.). Vanderbilt University. Retrieved February 15, 2026, from [Link]
Separation of Aniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 15, 2026, from [Link]
How to remove aniline from reaction mixture. (2013). ResearchGate. Retrieved February 15, 2026, from [Link]
Process for preparing 3,4-difluoroaniline. (n.d.). Google Patents.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
What is the best way to purify a crude reaction mixture that auto-crystallizes? (2023). Biotage. Retrieved February 15, 2026, from [Link]
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Retrieved February 15, 2026, from [Link]
MedChem Tips and Tricks. (2016). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved February 15, 2026, from [Link]
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved February 15, 2026, from [Link]
Technical Guide: Optimizing Temperature for Aniline & Ethyl Acetoacetate Reaction
Version: 2.4 | Doc ID: TS-ORG-CL-04 | Department: Chemical Synthesis Support Executive Summary The reaction between aniline and ethyl acetoacetate (EAA) is a classic example of kinetic versus thermodynamic control . The...
Author: BenchChem Technical Support Team. Date: February 2026
Version: 2.4 | Doc ID: TS-ORG-CL-04 | Department: Chemical Synthesis Support
Executive Summary
The reaction between aniline and ethyl acetoacetate (EAA) is a classic example of kinetic versus thermodynamic control . The outcome is strictly dictated by temperature.
Target A (Conrad-Limpach): 4-Hydroxyquinoline.[1][2][3][4][5] Requires low-temperature initial condensation (< 80°C) followed by high-temperature cyclization (> 250°C).
Target B (Knorr): 2-Quinolone (2-Hydroxyquinoline). Requires medium-temperature condensation (~140°C) or acid catalysis to favor amide formation.
This guide focuses on the Conrad-Limpach pathway (4-hydroxyquinoline synthesis), as this is the most common optimization request and the most sensitive to thermal errors.
Part 1: The Thermodynamic Landscape (The "Why")
To control this reaction, you must understand that Aniline has two potential attack sites on Ethyl Acetoacetate.
Attack Site
Temperature Regime
Intermediate Formed
Final Product
Control Type
Ketone
Low (< 80°C)
-anilinocrotonate (Enamine)
4-Hydroxyquinoline
Kinetic
Ester
Medium (> 110°C)
Acetoacetanilide (Amide)
2-Quinolone
Thermodynamic
The Critical Error:
If you heat the initial mixture of aniline and EAA to reflux (~100°C+) without a catalyst or water removal, you risk entering the thermodynamic well, forming the amide (anilide). Once the amide forms, it is difficult to convert back to the enamine, contaminating your final yield with 2-quinolone isomers or "tars."
Visualizing the Pathway
The following diagram illustrates the temperature-dependent divergence.[6]
Caption: Divergent reaction pathways based on initial temperature application. Green path indicates the Conrad-Limpach synthesis.
Part 2: Validated Protocol (Conrad-Limpach)
Objective: Synthesis of 4-Hydroxyquinoline with >85% purity.
Principle: Isolate the kinetic intermediate (enamine) before applying high heat.
Temperature: Reflux of solvent (Benzene: 80°C / Toluene: 110°C). Note: While Toluene is >100°C, the solvent dilution and water removal favor the enamine.
Procedure:
Mix reagents at Room Temperature (RT).
Heat to reflux.[7] Water will collect in the Dean-Stark trap.
Stop when water evolution ceases (approx. 3-6 hours).
Evaporate solvent under reduced pressure.
Checkpoint: You should have an oil or low-melting solid (the enamine). Do not proceed if this step failed.
Step 2: Thermal Cyclization
Reagents: Crude Enamine from Step 1, Diphenyl Ether or Dowtherm A (inert heat transfer medium).
Setup: 3-neck flask, high-temp thermometer, vigorous stirring, short air condenser (to allow ethanol escape).
Temperature:240°C - 260°C .
Procedure:
Pre-heat the solvent (Dowtherm A) to 250°C.
Add the enamine dropwise (diluted in a small amount of solvent) into the hot solvent.
Cool rapidly after addition is complete (15-20 mins).
Dilute with hexane/petroleum ether to precipitate the product.
Part 3: Support Center (Troubleshooting & FAQs)
Category: Yield & Purity Issues
Q: I am getting a black tar instead of a precipitate. What happened?
A: Oxidation or Polymerization.
Cause 1 (Oxidation): Aniline is sensitive to oxidation at high temperatures.
Fix: Ensure the Step 2 cyclization is performed under a strict Nitrogen or Argon atmosphere .
Cause 2 (Concentration): If you added the enamine too fast in Step 2, molecules reacted with each other instead of cyclizing internally.
Fix: Use the High Dilution Principle . Add the enamine solution slowly to the pre-heated solvent (1 drop per second).
Q: My reaction stalled in Step 1. Water stopped coming off, but starting material remains.
A: Equilibrium Trap.
Cause: The reaction is reversible. If the Dean-Stark trap is saturated or the solvent is "wet," the reaction pushes back to the left.
Fix: Ensure your solvent is dry before starting. Add Molecular Sieves (4Å) to the reaction flask or the Dean-Stark arm to scavenge residual water.
Q: I isolated the product, but the melting point is wrong (High mp > 200°C vs Expected).
A: Isomer Contamination (Knorr Product).
Diagnosis: You likely formed the 2-quinolone (amide pathway).
Root Cause: The temperature during the mixing phase of Step 1 was too high, or you let the mixture stand without water removal for too long.
Fix: Keep Step 1 strictly controlled. Do not heat the reagents until the Dean-Stark is active. Verify the intermediate by NMR/TLC before proceeding to Step 2.
Category: Operational Safety
Q: Can I use Mineral Oil instead of Dowtherm A?
A: Yes, but with caveats.
Mineral oil is cheaper but often smokes at 250°C and is harder to wash off the final product. Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether) is easier to remove during the hexane wash step.
Troubleshooting Logic Tree
Use this flow to diagnose your specific failure mode.
Caption: Decision tree for diagnosing common failures in Conrad-Limpach synthesis.
References
BenchChem. Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines.Link
Conrad, M., & Limpach, L. (1887).[1][4] Über das Anilid des Acetessigesters.[1][8][9][10] Berichte der deutschen chemischen Gesellschaft. (Foundational mechanism).[8][11]
Chemistry LibreTexts. Kinetic vs. Thermodynamic Control of Reactions.Link
SynArchive. Conrad-Limpach Synthesis Protocol and Mechanism.Link
minimizing side products in fluorinated amide synthesis
Topic: Minimizing Side Products & Optimizing Yields in Fluorinated Amide Coupling Status: Active | Tier: Level 3 (Senior Application Scientist) Introduction: The "Fluorine Effect" in Amide Coupling Welcome to the technic...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Side Products & Optimizing Yields in Fluorinated Amide Coupling
Status: Active | Tier: Level 3 (Senior Application Scientist)
Introduction: The "Fluorine Effect" in Amide Coupling
Welcome to the technical support center. If you are here, you are likely experiencing one of two extremes: either your amine is too unreactive (due to electron-withdrawing fluorine), or your carboxylic acid is too reactive (prone to racemization).
Fluorine introduces a unique "tug-of-war" in amide bond formation:
On the Amine (
): Fluorine lowers the of the conjugate acid, drastically reducing nucleophilicity. Standard reagents (EDC, HBTU) often fail because the active ester hydrolyzes faster than the amine can attack.
On the Acid (
): Alpha-fluorine atoms increase the acidity of the -proton, accelerating oxazolone formation and subsequent racemization (epimerization).
This guide prioritizes T3P® (Propylphosphonic anhydride) and Acid Fluoride (TFFH) methodologies, as they are the industrial gold standards for overcoming these specific electronic challenges.
Module 1: Troubleshooting & FAQs
Q1: "I am coupling a poly-fluorinated aniline, but conversion is <10% with HATU/DIEA. What is happening?"
Diagnosis:
You are facing the "Weak Nucleophile" problem. Poly-fluorinated anilines (e.g., pentafluoroaniline) have extremely low nucleophilicity. HATU forms an active ester (OAt/OBt), but because the amine is sluggish, the active ester eventually hydrolyzes or undergoes guanidinylation with the base rather than forming the amide.
The Fix:
Switch to T3P (Propylphosphonic anhydride) or convert the acid to an Acid Chloride/Fluoride .
Why T3P? It acts as a kinetic dehydrating agent. It does not form a "waiting" active ester; it drives the reaction through a highly reactive mixed anhydride that demands immediate nucleophilic attack, often pushing sluggish amines to react.
Why Acid Chlorides? If T3P fails, use Ghosez’s Reagent to generate the acid chloride in situ. Acid chlorides are electrophilic enough to capture even the poorest nucleophiles.
Q2: "My LC-MS shows the correct mass, but the chiral HPLC indicates 15-20% racemization. The acid has an alpha-fluorine."
Diagnosis:
You are seeing Base-Mediated Oxazolone Formation .
The electron-withdrawing fluorine on the alpha-carbon makes the
-proton highly acidic. When you use standard bases (DIEA/TEA) with slow coupling reagents, the intermediate active ester cyclizes to an oxazolone. The base then deprotonates the oxazolone, destroying the stereocenter.
The Fix:
Change Reagent: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) .[1][2][3][4] It generates an acid fluoride.[1][5] Acid fluorides are highly reactive toward amines but, counter-intuitively, are less prone to oxazolone formation than acid chlorides or OBt esters because the C-F bond is shorter and stronger, sterically and electronically disfavoring the cyclization geometry.
Reduce Base: Use a weaker base like Collidine (TMP) or N-Methylmorpholine (NMM) instead of DIEA.
Protocol: See Protocol B below.
Q3: "I have a 'sticky' urea byproduct that co-elutes with my fluorinated amide. How do I get rid of it?"
Diagnosis:
You are likely using a carbodiimide (DCC or EDC) which produces urea byproducts (DCU/EDU).[6] In fluorinated synthesis, the product often has similar solubility properties to these ureas (lipophilic), making silica chromatography difficult.
The Fix:
Switch to T3P .
Self-Validating Purification: The byproducts of T3P are water-soluble phosphonic acid salts. A simple wash with water/NaHCO3 removes 100% of the coupling reagent byproducts, leaving only your fluorinated amide in the organic layer.
Module 2: Decision Framework & Mechanisms
Reagent Selection Decision Tree
Figure 1: Logic flow for selecting the optimal coupling reagent based on substrate electronics and stereochemistry.
Module 3: Validated Experimental Protocols
Protocol A: T3P Coupling (The "All-Rounder" for Fluorinated Amides)
Best for: Minimizing workup, preventing racemization, and moderate-to-weak nucleophiles.
Reagents:
Carboxylic Acid (1.0 equiv)
Amine (1.1 equiv)
T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
Base: Pyridine (3.0 equiv) or DIEA (2.5 equiv)
Solvent: EtOAc or 2-MeTHF (Green alternative)
Step-by-Step:
Dissolution: Dissolve the Carboxylic Acid and Amine in EtOAc (concentration ~0.1 M).
Base Addition: Add the Base (Pyridine is preferred for minimizing epimerization) at 0°C.
Coupling: Add T3P solution dropwise.
Note: T3P is viscous; ensure accurate weighing.
Reaction: Allow to warm to Room Temperature (RT). Stir for 1–4 hours.
Checkpoint: Monitor by LC-MS.[7] If conversion stalls, heat to 50°C (T3P is thermally stable).
Workup (The "Magic" Step):
Dilute with water.
Wash organic layer with 10% NaHCO3 (removes unreacted acid).
Wash with 0.5 M HCl (removes unreacted amine/pyridine).
Result: Evaporation usually yields pure amide without chromatography.
Protocol B: TFFH Coupling (The "Chiral Preserver")
Best for: Alpha-fluorinated acids, hindered amino acids, and preventing epimerization.
Reagents:
Carboxylic Acid (1.0 equiv)
Amine (1.1 equiv)
TFFH (1.1 equiv)
Base: DIEA (2.5 equiv)
Solvent: DCM or DMF (Dry)
Step-by-Step:
Activation: Dissolve Carboxylic Acid and TFFH in dry DCM under Nitrogen.
Fluoride Formation: Add DIEA (1.0 equiv only) at 0°C. Stir for 15–30 mins.
Mechanism:[8][9][10] This generates the Acid Fluoride in situ.[1]
Coupling: Add the Amine and the remaining DIEA (1.5 equiv).
Reaction: Stir at RT for 2–12 hours.
Workup: Standard aqueous extraction (NaHCO3 / Brine).
Module 4: Comparative Data
Table 1: Coupling Reagent Performance for Electron-Deficient Amines
Reagent
Activation Species
Reactivity vs. Weak Nucleophiles
Epimerization Risk
Purification Difficulty
HATU
OAt Ester
Moderate
High (if base excess)
High (remove urea/guanidine)
EDC/HOBt
OBt Ester
Low
Moderate
High (Urea byproduct)
T3P
Mixed Anhydride
High
Very Low
Low (Water soluble)
TFFH
Acid Fluoride
Very High
Low
Moderate
Ghosez
Acid Chloride
Very High
High (High risk of ketene/oxazolone)
Moderate
Module 5: Mechanistic Visualization
Pathway of Racemization (The Enemy)
Figure 2: The oxazolone pathway leads to loss of chirality. Alpha-fluorine accelerates the step from Oxazolone to Enol.
References
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Reagent for Amide Bond Formation. Organic Process Research & Development .
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Acid Fluorides. Journal of the American Chemical Society .[1][5]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews .
Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses .
Patterson, A. W., et al. (2011). Optimization of the T3P-promoted synthesis of fluorinated amides. Tetrahedron Letters .
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3,4-Difluoroaniline Reactivity & Sterics
Case ID: DFA-34-STERIC-001
Subject: Overcoming Steric and Electronic Impediments in 3,4-Difluoroaniline Functionalization
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
3,4-Difluoroaniline (3,4-DFA) presents a unique "false positive" in troubleshooting: what appears to be purely steric hindrance is often a compound effect of electronic deactivation (due to the -I effect of two fluorine atoms) and ortho-crowding at the C2 position. The amino group is significantly less nucleophilic than in aniline (
of conjugate acid 0.5–1.0 vs 4.6 for aniline), making it sluggish to react with bulky electrophiles or participate in oxidative addition/reductive elimination cycles without specialized ligands.
This guide addresses three critical failure modes:
N-Alkylation/Acylation Stalls with hindered electrophiles.
Catalytic Failure in Buchwald-Hartwig couplings.
Regioselectivity Issues when attempting to functionalize the crowded C2 position.
Module 1: Troubleshooting N-Functionalization
User Query: "I am trying to react 3,4-difluoroaniline with a secondary alkyl halide/bulky acid chloride, but the reaction stalls at <10% conversion. Is the amine too hindered?"
Diagnosis:
The amine nitrogen is not sterically hindered by the protons at C2/C6, but it is electronically impoverished . The fluorine atoms at C3 and C4 pull electron density through the
-framework, rendering the lone pair less available for nucleophilic attack. When paired with a sterically demanding electrophile (e.g., isopropyl iodide or pivaloyl chloride), the activation energy becomes insurmountable under standard or acylation conditions.
Protocol A: Activated Acylation (The "AgCN Effect")
For hindered acid chlorides, standard bases (TEA, DIPEA) are insufficient. Use Silver Cyanide (AgCN) to act as a dual activator/scavenger.[1]
Mechanism: AgCN precipitates AgCl, driving the equilibrium, while the cyanide ligand can act as a transient nucleophilic catalyst (forming an acyl cyanide intermediate that is more reactive yet less sterically demanding than the acid chloride).
Step-by-Step:
Dissolve 3,4-DFA (1.0 equiv) and Acid Chloride (1.2 equiv) in Toluene.
Add AgCN (1.5 equiv) . Note: Protect from light.[1]
Heat to 80°C for 4–6 hours.
Filter through Celite to remove Ag salts.
Protocol B: The "Cesium Effect" for Alkylation
Switch from weak organic bases to Cesium Carbonate (
) in DMF. The "Cesium Effect" involves the high solubility and large ionic radius of , which forms a "naked," highly reactive anilide anion.
Data Comparison: N-Acylation Yields with Pivaloyl Chloride
User Query: "My coupling of 3,4-difluoroaniline with an ortho-substituted aryl bromide yields <20%. I'm using Pd(OAc)2 and BINAP. Is the product reductively eliminating?"
Diagnosis:
The failure point is likely Amine Binding . In the catalytic cycle, the electron-poor 3,4-DFA coordinates weakly to the Pd(II) center. Standard ligands like BINAP often fail because they do not create a sufficiently electron-rich metal center to encourage this weak nucleophile to bind, or the steric bulk of the ligand blocks the approach of the incoming aniline if the aryl halide is also hindered.
Solution: Ligand Switching to Dialkylbiaryl Phosphines
Use BrettPhos or RuPhos . These bulky, electron-rich ligands promote oxidative addition and facilitate the binding of weak nucleophiles like fluorinated anilines.
Experimental Workflow (Graphviz Diagram):
Figure 1: The Buchwald-Hartwig catalytic cycle for electron-deficient anilines. The amine binding step (red) is the bottleneck due to low nucleophilicity. BrettPhos stabilizes the Pd center to overcome this.
Recommended Protocol:
Catalyst: Pd(OAc)2 (2 mol%) or Pd2(dba)3.
Ligand:BrettPhos (for primary amines) or RuPhos (if coupling partner is severely hindered). Ratio L:Pd = 2:1.
Base:
(weak bases fail) or NaOtBu (if substrate tolerates).
Solvent: t-Amyl alcohol or Dioxane (100°C).
Pre-activation: Heat Catalyst + Ligand in solvent for 5 mins before adding substrate to ensure active species formation.
Module 3: Regioselective Ortho-Functionalization
User Query: "I need to introduce an iodine or alkyl group at Position 2 (between F and NH2). Direct halogenation gives me Position 6. How do I force the reaction to the hindered pocket?"
Diagnosis:
Direct Electrophilic Aromatic Substitution (EAS): The
is an ortho/para director, but the Fluorines are also ortho/para directors.
Result: Position 6 is less sterically hindered than Position 2. EAS naturally favors C6.
Solution: Directed Ortho Metalation (DoM)
To access C2, you must use the "Coordination Effect" of a protecting group to guide a lithium base into the steric pocket.
Strategy:
Protect: Convert
to Boc-NH- or Pivaloyl-NH- . The carbonyl oxygen coordinates Li.
Lithiate: Use n-BuLi (or t-BuLi) at -78°C. The Lithium will coordinate to the Boc oxygen and the Fluorine at C3. This "Chelete Effect" forces deprotonation at C2 , effectively trapping the base in the hindered pocket between the two directing groups (Boc and F).
Quench: Add Electrophile (
, MeI, DMF).
Regioselectivity Map (Graphviz Diagram):
Figure 2: Divergent regioselectivity based on methodology. Direct halogenation favors the sterically open C6, while Directed Ortho Metalation (DoM) targets the C2 pocket via Li-chelation.
References
Synthesis of Linezolid Intermediates: Detailed protocols on nucleophilic aromatic substitution precursors to 3,4-DFA deriv
Source: Der Pharma Chemica, 2011, 3(6):348-354. Link
Buchwald-Hartwig Coupling of Hindered/Electron-Poor Anilines: Optimization of BrettPhos ligands for weak nucleophiles.
Technical Support Center: Purification Challenges of Fluorinated β-Keto Amides
Welcome to the technical support center for the purification of fluorinated β-keto amides. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of fluorinated β-keto amides. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable but often unstable compounds. The introduction of fluorine can significantly alter a molecule's physicochemical properties, leading to unique purification hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve high purity for your target compounds.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of fluorinated β-keto amides, offering potential causes and actionable solutions.
Problem 1: Low Recovery or Complete Loss of Product During Chromatographic Purification
You observe a significantly lower yield than expected after column chromatography, or in worst-case scenarios, a complete absence of the desired product in the collected fractions.
Possible Causes:
On-Column Degradation (Hydrolysis): The silica gel's acidic surface can catalyze the hydrolysis of the β-keto amide functionality, especially with residual water in the mobile phase. Fluorination can sometimes increase the susceptibility of the carbonyl group to nucleophilic attack.
Irreversible Adsorption: The polarity of your compound might lead to strong, irreversible binding to the stationary phase, particularly if there are free silanol groups on the silica.
Keto-Enol Tautomerism and Instability: Fluorinated β-keto amides can exist as keto-enol tautomers.[1] The enol form can sometimes lead to decomposition pathways on silica gel.
Solutions & Protocols:
Neutralize the Stationary Phase:
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
Add 1-2% (v/v) of a neutralizing agent like triethylamine or pyridine to the slurry.
Gently stir for 15-20 minutes.
Pack the column with the neutralized slurry.
Equilibrate the column with your mobile phase containing a small amount (0.1-0.5%) of the same neutralizing agent.
Use an Alternative Stationary Phase:
Alumina (Basic or Neutral): For compounds that are particularly acid-sensitive, switching to alumina can prevent degradation.
Fluorinated Stationary Phases: For highly fluorinated compounds, a fluorinated stationary phase can offer better selectivity and reduce strong polar interactions.[2]
Optimize Your Mobile Phase:
Dry Solvents: Ensure your solvents are anhydrous to minimize on-column hydrolysis.
Buffered Mobile Phases: For reversed-phase HPLC, using a buffered mobile phase can help maintain a pH where your compound is most stable.
Problem 2: Tailing Peaks or Broad Elution Profile in Chromatography
Your compound elutes from the column over a wide range of fractions, resulting in poor separation and low concentration in any single fraction.
Possible Causes:
Strong Analyte-Stationary Phase Interactions: The polar amide and keto groups, along with the electronegative fluorine atoms, can interact strongly with active sites (silanols) on the silica gel.
Compound Overload: Exceeding the loading capacity of your column can lead to peak broadening.
Presence of Tautomers: If the keto-enol tautomerization is slow on the chromatographic timescale, it can result in broadened or multiple peaks.
Solutions & Protocols:
Mobile Phase Modifiers:
Add a small amount of a polar solvent like methanol or isopropanol to a non-polar mobile phase to compete with your compound for binding sites on the stationary phase.
For basic compounds, adding a small amount of a basic modifier like ammonium hydroxide can improve peak shape.[3] For acidic compounds, trifluoroacetic acid (TFA) can be beneficial.[3]
Column Selection:
Use end-capped columns to minimize interactions with residual silanol groups.[3]
Temperature Control:
Running the chromatography at a slightly elevated temperature can sometimes improve peak shape by accelerating the kinetics of adsorption/desorption.
Problem 3: Difficulty in Removing Solvent After Purification
After pooling the desired fractions, you find it challenging to completely remove the solvent without degrading the product.
Possible Causes:
Azeotrope Formation: Your compound may form an azeotrope with the solvent, making it difficult to remove by simple evaporation.
Thermal Instability: Fluorinated β-keto amides can be thermally labile and may decompose upon heating during solvent evaporation.[4]
Solutions & Protocols:
Lyophilization (Freeze-Drying): If your compound is soluble in a solvent with a relatively high freezing point (e.g., water, tert-butanol), lyophilization can remove the solvent without the need for heat.
Solvent Swapping:
Concentrate the solution as much as possible without heating.
Add a different, more volatile solvent in which your compound is soluble.
Repeat the concentration step. This process can help to "chase" out the less volatile solvent.
Problem 4: Product Crystallizes with Impurities During Recrystallization
Attempts to purify the compound by recrystallization result in crystals that are still contaminated with starting materials or byproducts.
Possible Causes:
Similar Solubility Profiles: The impurities may have very similar solubility characteristics to your desired product in the chosen solvent system.
Oiling Out: The compound may separate as an oil rather than forming crystals, trapping impurities within the non-crystalline solid.
Solutions & Protocols:
Two-Solvent Recrystallization:
Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble).[5]
While the solution is warm, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes slightly cloudy.[6]
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[6]
Seeding:
If you have a small amount of pure product, add a tiny crystal to the supersaturated solution to induce crystallization.
Scratching:
Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.
Troubleshooting Summary Table
Issue
Primary Recommendation
Low Recovery in Chromatography
Neutralize silica gel with triethylamine.
Tailing Peaks
Use an end-capped column and consider mobile phase modifiers.
Solvent Removal Difficulty
Employ lyophilization or solvent swapping.
Impure Crystals
Attempt a two-solvent recrystallization.
II. Frequently Asked Questions (FAQs)
Q1: Why are fluorinated β-keto amides particularly challenging to purify?
The presence of fluorine atoms can significantly alter the electronic properties of the molecule. The high electronegativity of fluorine can increase the acidity of nearby protons and affect the polarity and stability of the entire molecule. This can lead to increased susceptibility to hydrolysis, stronger interactions with polar stationary phases in chromatography, and altered solubility profiles, all of which complicate purification.[1][7]
Q2: What is the first step I should take when developing a purification strategy for a new fluorinated β-keto amide?
Before attempting any large-scale purification, it is crucial to assess the stability of your compound. Run small-scale stability tests under acidic, basic, and neutral conditions. Thin-Layer Chromatography (TLC) is an excellent tool for this. Spot your compound on a TLC plate and expose it to different conditions (e.g., a gentle stream of air, a brief period in an oven) to see if any degradation occurs. This initial assessment will guide your choice of purification method and conditions.
Q3: Can I use reversed-phase chromatography for purifying fluorinated β-keto amides?
Yes, reversed-phase chromatography can be a very effective technique. For moderately polar to nonpolar fluorinated β-keto amides, a C8 or C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point.[8] For more polar compounds, you may need to use a more polar stationary phase or consider Hydrophilic Interaction Chromatography (HILIC).[3] The use of mobile phase additives like TFA or ammonium acetate can help to improve peak shape and resolution.[3][9]
Q4: Are there any analytical techniques that are particularly well-suited for assessing the purity of fluorinated β-keto amides?
¹⁹F NMR Spectroscopy: This is a powerful tool for identifying and quantifying fluorine-containing compounds. The chemical shift of the fluorine signal can provide information about its electronic environment, and the integration of the signal can be used to determine purity relative to a known standard.
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is invaluable for confirming the molecular weight of your compound and for identifying any impurities.
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for assessing purity. For chiral compounds, chiral HPLC is necessary to determine enantiomeric excess.[10]
Q5: What safety precautions should I take when working with fluorinated compounds and the reagents used for their purification?
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some fluorinating agents and their byproducts can be toxic or corrosive.[11] Be sure to consult the Safety Data Sheet (SDS) for all chemicals used.
III. Visualized Workflows
Workflow for Selecting a Purification Method
Caption: Decision tree for purification method selection.
Mechanism of Silica-Catalyzed Hydrolysis
Caption: Simplified mechanism of acid-catalyzed hydrolysis on a silica surface.
IV. References
Kim, D. Y., & Park, E. J. (2002). Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Organic Letters, 4(4), 545–547. [Link]
Li, W., Wang, J., & Zhao, G. (2016). Enantioselective fluorination of β-keto ester using a PEG-bound urea-containing chiral quaternary ammonium salt catalyst. Arkivoc, 2016(4), 363-370. [Link]
Beilstein Journals. (2024, September 3). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. [Link]
Kim, D. Y., & Park, E. J. (2002). Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. Organic letters, 4(4), 545–547. [Link]
University of California, Davis. (n.d.). Recrystallization. [Link]
Salla, R., et al. (2016). A Highly Regio- and Stereoselective Synthesis of α-Fluorinated-Imides via Fluorination of Chiral Enamides. National Institutes of Health.[Link]
Berg, R. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus.[Link]
Optimization and application of detection methods for perfluorinated compounds in complex environmental matrices. (2023). Journal of Environmental Science and Technology.[Link]
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
ResearchGate. (n.d.). Hydrolysis of β‐keto amide 269. [Link]
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
University of Toronto. (n.d.). Experiment 2: Recrystallization. [Link]
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. [Link]
Kimata, K., et al. (1998). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science, 36(4), 183-191. [Link]
Montanez, G., et al. (2012). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of the Undergraduate Chemical Research Society, 11(1), 23-28. [Link]
Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3249. [Link]
ResearchGate. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]
ResearchGate. (2024, July 19). Amidation of β‐Keto Sulfonyl Fluorides via C−C Bond Cleavage. [Link]
ResearchGate. (2020, November 2). What is the best technique for amide purification?. [Link]
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
Cytiva. (n.d.). Protein purification troubleshooting guide. [Link]
Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PubMed.[Link]
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
Venkateswarlu, P. (1990). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 69(Spec Iss), 514-521. [Link]
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. [Link]
Van Vranken, D. (2020, May 5). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles [Video]. YouTube. [Link]
Mkhize, N. P., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 8816655. [Link]
Chemistry LibreTexts. (2023, August 4). 17.4: Hydrolysis of Esters and Amides. [Link]
Organic & Biomolecular Chemistry Blog. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]
Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. National Institutes of Health.[Link]
ResearchGate. (2025, October 16). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. [Link]
Macdonald, A. M. G. (1970). Methods of Analysis for Fluorine. In Pharmacology of Fluorides (pp. 1-47). Springer Berlin Heidelberg. [Link]
ResearchGate. (n.d.). Scope of α‐fluoro‐β‐ketoamides. [Link]
Dhillon, A., Nair, M., & Kumar, D. (2016). Analytical methods for determination and sensing of fluoride in biotic and abiotic sources: a review. Analytical Methods, 8(27), 5338-5353. [Link]
Technical Support Center: Moisture Sensitivity of Acetoacetanilide Intermediates
Welcome to the technical support center for handling acetoacetanilide and its intermediates. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile chemical bui...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for handling acetoacetanilide and its intermediates. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile chemical building blocks. The inherent moisture sensitivity of acetoacetanilide intermediates, particularly the amide functional group, presents unique challenges in synthesis, storage, and analysis.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity and reactivity of your materials, leading to more reliable and reproducible experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the handling and use of acetoacetanilide intermediates due to moisture exposure.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
Question: My reaction using an acetoacetanilide intermediate is giving inconsistent yields, and in some cases, has failed completely. I suspect moisture contamination. How can I confirm this and what are the corrective measures?
Answer:
Inconsistent or failed reactions are classic indicators of reagent degradation, with moisture being a primary culprit for acetoacetanilide intermediates. The amide bond in the acetoacetanilide structure is susceptible to hydrolysis, especially under acidic or basic conditions, which can be exacerbated by the presence of water.[3][4][5] This hydrolysis cleaves the molecule into aniline and acetoacetic acid (which can further decompose), rendering it inactive for your desired transformation.[3]
Diagnostic Steps:
Moisture Content Analysis: The most definitive way to confirm moisture contamination is to measure the water content of your acetoacetanilide intermediate using Karl Fischer titration.[6][7][8] This technique is highly specific to water and can provide a quantitative result, helping you determine if the moisture level is above an acceptable threshold for your reaction.[7][8]
Physical Observation: Visually inspect the reagent. Acetoacetanilide is typically a white crystalline solid.[9][10] Clumping, stickiness, or a change in appearance to a more syrup-like consistency can indicate significant moisture absorption.[11][12]
Thin-Layer Chromatography (TLC) Analysis: Run a TLC of your starting material against a known fresh standard. The presence of additional spots, particularly a polar spot corresponding to aniline, is a strong indicator of hydrolysis.
Corrective Measures & Preventative Strategies:
Proper Storage: Always store acetoacetanilide intermediates in a cool, dry place, away from sources of heat and moisture.[10][13] The container should be tightly sealed when not in use.[10][14] For highly sensitive applications, storage in a desiccator or a glovebox with an inert atmosphere is recommended.[15][16]
Use of Drying Agents: Before use, especially if moisture contamination is suspected, the material can be dried. For solid reagents, drying under vacuum in the presence of a desiccant like phosphorus pentoxide is effective.[15]
Inert Atmosphere Techniques: When setting up your reaction, use techniques to exclude atmospheric moisture. This includes flame-drying glassware, using septa and cannulas for liquid transfers, and maintaining a positive pressure of an inert gas like nitrogen or argon throughout the experiment.[17][18]
Solvent Purity: Ensure that all solvents used in the reaction are anhydrous. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, it may be necessary to distill them over an appropriate drying agent.[15]
Issue 2: Unexpected Side Products Observed in NMR/LC-MS
Question: I'm observing unexpected peaks in my crude NMR and LC-MS data that I can't account for. Could these be related to moisture-induced degradation of my acetoacetanilide starting material?
Answer:
Yes, it is highly probable. The hydrolysis of acetoacetanilide yields aniline and acetoacetic acid.[3] While aniline is readily observable, acetoacetic acid is unstable and can decarboxylate to form acetone and carbon dioxide. These degradation products can then potentially react with other components in your reaction mixture, leading to a cascade of unexpected side products.
Visualizing the Degradation Pathway:
The following diagram illustrates the hydrolysis of acetoacetanilide, a primary degradation pathway initiated by moisture.
Caption: Hydrolysis of acetoacetanilide in the presence of water.
Troubleshooting Workflow:
To systematically address this issue, follow this workflow:
Caption: Workflow for troubleshooting unexpected side products.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for acetoacetanilide and its derivatives?
A1: Acetoacetanilide and its intermediates should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[10][19][20] The container must be kept tightly closed to prevent the ingress of atmospheric moisture.[10][14] For long-term storage or for highly sensitive applications, storing the material in a desiccator containing a drying agent (e.g., silica gel, calcium chloride) or in a nitrogen-filled glovebox is highly recommended.[15][16]
Q2: How can I effectively dry my acetoacetanilide intermediate if I suspect it has absorbed moisture?
A2: For solid acetoacetanilide intermediates, several drying methods can be employed:
Vacuum Oven: Placing the material in a vacuum oven at a moderate temperature (well below its melting point of 83-88°C) for several hours is an effective method.[19]
Desiccator: Storing the compound in a vacuum desiccator over a strong desiccant like phosphorus pentoxide or anhydrous calcium sulfate for an extended period.
Azeotropic Distillation: For some applications where the intermediate is soluble in an appropriate solvent, water can be removed by azeotropic distillation with a solvent like toluene.[12] However, this is more common for removing water from reaction mixtures.[21]
Q3: Are there any visual cues that indicate my acetoacetanilide intermediate has degraded due to moisture?
A3: Yes, while subtle, there are visual indicators. Fresh, high-purity acetoacetanilide is a white, free-flowing crystalline solid.[9][10] If the material has absorbed significant moisture, it may appear clumpy, sticky, or may have a yellowish tint. In severe cases of degradation, you might detect the faint, characteristic odor of aniline.
Q4: What is the maximum acceptable moisture content for acetoacetanilide intermediates in a typical synthetic reaction?
A4: The acceptable moisture content is highly dependent on the specific reaction being performed. For reactions that are extremely sensitive to water, such as those involving Grignard reagents or other organometallics, the moisture content should be as low as possible, ideally in the parts-per-million (ppm) range. For less sensitive reactions, a moisture content of up to 0.1% might be tolerable. It is best practice to determine the acceptable limit for your specific application through experimentation or to consult relevant literature. A Karl Fischer titration is the recommended method for accurately determining the moisture content.[6][7][8]
Q5: Besides hydrolysis, are there other concerns with moisture in reactions involving acetoacetanilide intermediates?
A5: While hydrolysis is the primary concern, moisture can also have other detrimental effects. It can:
Quench Catalysts: Many catalysts used in organic synthesis are deactivated by water.
Alter Reaction Pathways: The presence of water can change the polarity of the reaction medium, potentially favoring different reaction pathways and leading to a different product distribution.
Affect Crystallization: For reactions where the product is isolated by crystallization, the presence of water can affect the solubility and crystal habit, leading to lower isolated yields and difficulties in purification.
Experimental Protocols
Protocol 1: Determination of Moisture Content by Karl Fischer Titration
This protocol outlines the general steps for determining the water content in a solid acetoacetanilide sample using a volumetric Karl Fischer titrator.
Materials:
Karl Fischer Titrator (Volumetric)
Anhydrous Methanol (or a specialized ketone-compatible solvent)
Karl Fischer Titrant (e.g., CombiTitrant 5 Keto)[22]
Airtight Syringe
Acetoacetanilide sample
Procedure:
System Preparation: Add anhydrous methanol to the titration vessel of the Karl Fischer titrator.
Pre-Titration: Start the instrument's pre-titration sequence to neutralize any residual moisture in the solvent until a stable, dry baseline is achieved.
Sample Preparation: Accurately weigh a suitable amount of the acetoacetanilide sample into a clean, dry vial.
Sample Introduction: Quickly and carefully add the weighed sample to the titration vessel. Ensure the vessel is sealed immediately to prevent atmospheric moisture from entering.
Titration: Start the titration. The instrument will add the Karl Fischer titrant to the vessel until all the water from the sample has been consumed.
Calculation: The instrument will automatically calculate the water content based on the volume of titrant used and the weight of the sample. The result is typically expressed as a percentage (%) or in parts per million (ppm).
Note: For ketones and aldehydes, specialized Karl Fischer reagents are recommended to avoid side reactions that can lead to inaccurate results.[22]
Protocol 2: Drying a Solid Acetoacetanilide Intermediate Under Vacuum
This protocol describes how to dry a small batch of acetoacetanilide that is suspected of being wet.
Materials:
Schlenk flask or a round-bottom flask
Vacuum pump
Desiccant trap (e.g., filled with P₂O₅ or anhydrous CaSO₄)
Heating mantle or oil bath
Thermometer
Procedure:
Place the acetoacetanilide sample into the Schlenk flask.
Connect the flask to a vacuum line equipped with a desiccant trap to protect the pump.
Slowly and carefully apply vacuum to the flask.
Once a stable vacuum is achieved, gently heat the flask to a temperature between 40-50°C. Do not exceed this temperature range to avoid melting or decomposition.
Maintain the sample under vacuum with gentle heating for 2-4 hours. For very wet samples, a longer drying time may be necessary.
Turn off the heat and allow the flask to cool to room temperature under vacuum.
Once cooled, carefully backfill the flask with an inert gas (e.g., nitrogen or argon) before opening it to the atmosphere.
The dried sample should be used immediately or stored in a desiccator.
ACETOACETANILIDE FOR SYNTHESIS - Loba Chemie. Available from: [Link]
Hydrolysis of Acetanilide: Mechanism & Explanation. Study.com. Available from: [Link]
Material Safety Data Sheet - Acetoacetanilide, 99%. Cole-Parmer. Available from: [Link]
Computational study of the alkaline hydrolysis of acetanilide. ResearchGate. Available from: [Link]
How to Store Reagents. University of Rochester Department of Chemistry. Available from: [Link]
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available from: [Link]
Drying Organic Solutions. Organic Chemistry at CU Boulder. Available from: [Link]
Storage instructions for chemical reagents. Available from: [Link]
Water Sensitive Reactions. Utah Tech University. Available from: [Link]
What is the mechanism of Acetanilide? Patsnap Synapse. Available from: [Link]
I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas?. ResearchGate. Available from: [Link]
drying the water out of hygroscopic crystals. Sciencemadness.org. Available from: [Link]
Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab / Alfa Chemistry. Available from: [Link]
Moisture Content by Karl Fischer Titration. ARDL. Available from: [Link]
Acetoacetanilide. Wikipedia. Available from: [Link]
A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Allied Academies. Available from: [Link]
Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. Available from: [Link]
Karl Fischer water content titration. Scharlab. Available from: [Link]
1H NMR Chemical Shifts of N-(3,4-difluorophenyl)-3-oxobutanamide
This guide provides an in-depth technical analysis of the 1H NMR characteristics of N-(3,4-difluorophenyl)-3-oxobutanamide , a critical intermediate in the synthesis of fluorinated pharmaceuticals. Content Type: Publish...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 1H NMR characteristics of N-(3,4-difluorophenyl)-3-oxobutanamide , a critical intermediate in the synthesis of fluorinated pharmaceuticals.
N-(3,4-difluorophenyl)-3-oxobutanamide (CAS: 790-28-3) is a
-keto amide used primarily as a building block for heterocyclic drug cores (e.g., quinolones, pyrazoles). Its NMR analysis is non-trivial due to two concurrent phenomena:
Keto-Enol Tautomerism: The compound exists as a dynamic equilibrium between a diketo form and a keto-enol form.[1]
F-H Coupling: The 3,4-difluoro substitution pattern induces complex splitting (multiplets) in the aromatic region due to large
coupling constants ( Hz).
Tautomeric Equilibrium
In solution, the compound oscillates between the Keto form (favored in polar solvents like DMSO-
) and the Enol form (stabilized by intramolecular H-bonding in non-polar solvents like CDCl).
Figure 1: The keto-enol tautomerism pathway.[2][3][4][5][6][7][8][9][10][11][12][13] The equilibrium position is solvent-dependent.[2]
Experimental Protocol
To ensure reproducible data, follow this standardized protocol. The choice of solvent drastically alters the spectrum appearance.
Reagents & Preparation[5][10]
Analyte: ~10 mg of N-(3,4-difluorophenyl)-3-oxobutanamide.
Solvent A (Routine): DMSO-
(99.9% D) – Maximizes solubility and locks the compound ~95% in the Keto form.
Solvent B (Structural Study): CDCl
(99.8% D) – Increases Enol population (~15-30%), allowing observation of the vinyl proton and H-bonded OH.
Instrument Parameters
Frequency: 400 MHz or higher recommended (to resolve F-H coupling).
Pulse Sequence: Standard 1H ZG30.
Scans: 16 (DMSO), 64 (CDCl
to see minor enol peaks).
Relaxation Delay (D1):
1.0 s (Ensure quantitation of the acidic NH/OH protons).
Spectral Analysis: Chemical Shift Data
The following data represents the Keto form (Major) in DMSO-
at 298 K.
Table 1: Assignment of N-(3,4-difluorophenyl)-3-oxobutanamide (Keto Form)
Position
Shift (, ppm)
Multiplicity
Integral
Assignment Logic
Amide NH
10.35
Broad Singlet
1H
Highly deshielded by C=O and Ar ring. Exchangeable with DO.
Ar-H (2)
7.65 - 7.75
Multiplet
1H
Ortho to amide, meta to F. Deshielded by amide.
Ar-H (6)
7.35 - 7.45
Multiplet
1H
Ortho to amide. Overlaps with H-2 or H-5 depending on resolution.
Ar-H (5)
7.15 - 7.25
Multiplet
1H
Meta to amide, ortho to F. Most shielded aromatic proton.
Methylene
3.58
Singlet
2H
Characteristic -CH between two carbonyls.
Methyl
2.24
Singlet
3H
Terminal acetyl methyl group.
Table 2: The Enol "Ghost" Spectrum (Minor Species)
Visible in CDCl
or as minor peaks in DMSO.
Position
Shift (, ppm)
Appearance
Diagnostic Note
Enol -OH
12.10
Broad Singlet
Intramolecular H-bond (cis-enol).
Vinyl =CH-
5.15
Singlet
Replaces the 3.58 ppm CH singlet.
Enol -CH3
1.95
Singlet
Shifted upfield from 2.24 ppm due to loss of C=O anisotropy.
Comparative Analysis
Distinguishing the target from its analogs and starting materials is crucial for purity assessment.
Comparison 1: Target vs. Starting Material (3,4-difluoroaniline)
The reaction progress can be monitored by the shift of the aromatic protons and the appearance of the amide NH.
Feature
3,4-Difluoroaniline (Start)
N-(3,4-difluorophenyl)-3-oxobutanamide (Product)
NH Signal
5.0 - 5.5 (Broad NH)
~10.3 (Sharp Amide NH)
Aromatic H-2
~6.5 (Shielded by NH)
~7.7 (Deshielded by Amide)
Aliphatic
None
Distinct singlets at 2.2 and 3.6 ppm
Comparison 2: Target vs. 4-Fluoro Analog
The 3,4-difluoro substitution creates a distinct "messy" aromatic region compared to the clean symmetry of the 4-fluoro analog.
N-(4-fluorophenyl)-3-oxobutanamide: Aromatic region shows a clear AA'BB' system (two distinct multiplets/doublets) at
7.6 and 7.1.
N-(3,4-difluorophenyl)-3-oxobutanamide: Aromatic region is a complex ABCX -like system due to unequal F-H couplings. It appears as a continuous series of overlapping multiplets between
7.1 and 7.8.
Troubleshooting & Impurities
Common impurities and their diagnostic signals:
Residual Ethyl Acetoacetate (Reagent): Look for a triplet at
1.2 (ethyl CH) and quartet at 4.1 (ethyl CH).
Thermal Degradation (Symmetric Urea): If heated excessively, 3,4-difluoroaniline can form N,N'-bis(3,4-difluorophenyl)urea. Look for a downfield NH singlet > 8.5 ppm but no aliphatic ketone peaks.
Water in DMSO: A sharp signal at
3.33 ppm can obscure the Methylene ( 3.58) if the sample is wet. Solution: Add a drop of DO to shift the water peak, or use dry DMSO ampules.
References
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[5] J. Org.[11] Chem.1997 , 62, 7512–7515.[7][11] Link
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics2010 , 29, 2176–2179. Link
Clayden, J., et al. "Organic Chemistry." Oxford University Press, Chapter on NMR and Tautomerism.
NIST Chemistry WebBook. "3,4-Difluoroaniline Spectral Data." Link
Deep Dive: Mass Spectrometry Fragmentation of 3,4-Difluoroacetoacetanilide
Executive Summary & Strategic Relevance In the high-stakes arena of fluorinated intermediate synthesis—critical for quinolone antibiotics and novel agrochemicals—3,4-difluoroacetoacetanilide represents a pivotal structur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Relevance
In the high-stakes arena of fluorinated intermediate synthesis—critical for quinolone antibiotics and novel agrochemicals—3,4-difluoroacetoacetanilide represents a pivotal structural motif. Its mass spectrometry (MS) profile is not merely a fingerprint for identification but a diagnostic tool for monitoring reaction completeness (acetoacetylation of 3,4-difluoroaniline) and assessing purity.
This guide moves beyond basic spectral listing. We deconstruct the fragmentation mechanics, contrasting them with non-fluorinated and isomeric alternatives, to provide a predictive model for structural elucidation. By understanding the specific influence of the 3,4-difluoro substitution pattern, researchers can distinguish this compound from isobaric impurities and degradation products with high confidence.
Mechanistic Fragmentation Analysis
The electron ionization (EI) mass spectrum of 3,4-difluoroacetoacetanilide (Molecular Weight: 213.18 Da) is governed by the stability of the fluorinated aromatic ring and the lability of the acetoacetyl side chain.
The Molecular Ion (M⁺)[1]
m/z 213 (Odd Electron, OE⁺˙): The molecular ion is discernible but often of low intensity due to the facile fragmentation of the aliphatic side chain.
Nitrogen Rule: The odd nominal mass (213) confirms the presence of an odd number of nitrogen atoms (N=1).
Isotope Pattern: Unlike chlorinated analogs, the fluorine atoms (
) are monoisotopic. The M+1 peak (m/z 214) is driven solely by contributions (~11% relative to M⁺), providing a clean spectral window free of complex halogen clusters.
Primary Fragmentation Pathway: The Ketene Loss
The most characteristic feature of acetoacetanilides is the loss of a neutral ketene molecule (
, 42 Da).
Mechanism: This proceeds via a four-membered transition state (McLafferty-like rearrangement) involving the amide hydrogen and the carbonyl oxygen of the acetyl group.
Diagnostic Ion (m/z 171): The resulting fragment is the radical cation of 3,4-difluoroacetanilide . This peak is often prominent and serves as a primary confirmation of the acetoacetyl core structure.
Calculation:
.
Secondary Pathway: Formation of the Aniline Cation
Further fragmentation or direct amide bond cleavage yields the base peak or a major fragment ion corresponding to the amine moiety.
Diagnostic Ion (m/z 129): The 3,4-difluoroaniline cation is formed by the loss of the entire acetoacetyl group (or sequential loss of ketene and ketene radical).
Stability: The aromatic ring, stabilized by the fluorine atoms (despite their inductive withdrawal, they offer resonance stabilization to the cation), makes this ion highly abundant.
Sub-fragmentation (m/z 101): The m/z 129 ion further fragments by losing neutral HCN (27 Da) or CO (28 Da), characteristic of aniline derivatives, yielding m/z 101/102.
Comparative Performance: 3,4-Difluoro vs. Alternatives
To validate the identity of 3,4-difluoroacetoacetanilide, it must be distinguished from its non-fluorinated parent and its structural isomers.
Table 1: Diagnostic Ion Comparison
Feature
3,4-Difluoroacetoacetanilide
Acetoacetanilide (Unsubstituted)
2,4-Difluoro Isomer
Molecular Weight
213.18
177.20
213.18
Molecular Ion (m/z)
213
177
213
Primary Fragment
171 (Loss of Ketene)
135 (Loss of Ketene)
171 (Loss of Ketene)
Base/Aniline Ion
129 (3,4-Difluoroaniline)
93 (Aniline)
129 (2,4-Difluoroaniline)
Ortho Effect
Absent (No F ortho to NH)
Absent
Present (F at C2 interacts with NH)
Retention Time
High (Increased Lipophilicity)
Low
Medium (Dipole variation)
Key Insight: While the 3,4- and 2,4-isomers share identical mass fragments, the ortho-effect in the 2,4-isomer often leads to a higher abundance of the [M-F]⁺ or [M-HF]⁺ fragments due to the proximity of the fluorine to the amide hydrogen. In the 3,4-isomer, the fluorine atoms are distal, preserving the integrity of the amide bond until the primary ketene loss occurs.
Visualized Fragmentation Pathway[1][2][3]
The following diagram maps the causal relationships between the molecular ion and its diagnostic fragments.
Figure 1: Proposed EI-MS fragmentation pathway for 3,4-difluoroacetoacetanilide showing the sequential loss of ketene moieties.
Experimental Protocol for Validation
To replicate these results and ensure data integrity in a QC environment, follow this self-validating protocol.
Sample Preparation
Solvent: Dissolve 1 mg of 3,4-difluoroacetoacetanilide in 1 mL of HPLC-grade Methanol or Acetonitrile.
Concentration: Dilute to 10 µg/mL for direct injection or GC-MS analysis.
Signal-to-Noise: The m/z 171 peak must have S/N > 10:1.
Ratio Check: The abundance ratio of m/z 129 (Aniline) to m/z 171 (Acetanilide) should be consistent (typically >1, as the aniline ion is very stable).
Contamination Check: Absence of m/z 177 indicates no contamination with non-fluorinated starting material.
References
NIST Mass Spectrometry Data Center. Mass Spectrum of 3,4-Difluoroaniline (CAS 3863-11-4). National Institute of Standards and Technology.[1][2][3] Available at: [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Comparative Guide: IR Spectrum Carbonyl Peaks for Fluorinated Acetoacetanilides
This guide details the comparative Infrared (IR) spectral analysis of acetoacetanilide and its fluorinated derivatives. It focuses on the diagnostic carbonyl stretching frequencies, providing researchers with a structura...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the comparative Infrared (IR) spectral analysis of acetoacetanilide and its fluorinated derivatives. It focuses on the diagnostic carbonyl stretching frequencies, providing researchers with a structural identification framework.
Executive Summary
Fluorination of acetoacetanilide (AAA) induces distinct shifts in infrared carbonyl absorption bands due to competing inductive (
), resonance (), and steric effects. This guide compares the parent compound with ring-fluorinated (2-fluoro, 4-fluoro) and chain-fluorinated (4,4,4-trifluoro) derivatives.
Ring Substitution (Ar-F): Produces subtle shifts (
) in the amide carbonyl band, governed by the balance between inductive withdrawal and resonance donation.
Chain Substitution (
): Causes drastic shifts () in the ketone carbonyl band and significantly stabilizes the enol tautomer, often obliterating the distinct keto-carbonyl peak in favor of a broad conjugated system.
Theoretical Framework & Mechanisms
Keto-Enol Tautomerism
Acetoacetanilides exist in a dynamic equilibrium between the diketo and cis-enol forms. This equilibrium complicates the IR spectrum in the
region.
Diketo Form: Displays two distinct carbonyl peaks (Ketone
and Amide ).
Enol Form: Characterized by a broad intramolecular hydrogen-bonded system, merging the carbonyl and alkene stretches into a lower-frequency "enolate-like" band (
).
Fluorine Substituent Effects[1]
Inductive Effect (
): Fluorine is highly electronegative. When placed on the acetyl group (e.g., ), it withdraws electron density from the C=O bond, strengthening it and increasing the vibrational frequency (wavenumber).
Resonance Effect (
): On the aromatic ring, fluorine donates electron density via -orbitals. In the para position, this can counteract the inductive withdrawal.
Ortho-Effect (Steric/Field): Fluorine in the ortho position (2-F) creates steric bulk that may twist the amide bond out of planarity with the ring, reducing conjugation and raising the amide carbonyl frequency. It also facilitates intramolecular
hydrogen bonding.
Structural Visualization
The following diagram illustrates the tautomeric equilibrium and the impact of fluorination sites.
Figure 1: Tautomeric equilibrium in acetoacetanilides and the stabilizing/destabilizing influence of fluorine substitution.
Comparative Spectral Data
The following table synthesizes experimental data ranges for the carbonyl stretching frequencies. Note that values may vary by
depending on the solvent (e.g., vs. KBr pellet).
Table 1: Carbonyl Stretching Frequencies (
)
Compound
Structure
Ketone
Amide
Enol/H-Bond Characteristics
Acetoacetanilide (AAA)
Unsubstituted
1715 – 1725
1660 – 1680
Broad band ~1600–1640 (C=C/C=O overlap)
4-Fluoro-AAA
Para-F (Ring)
1718 – 1725
1665 – 1685
Minimal shift; slight increase in Amide I due to -I effect on N.
2-Fluoro-AAA
Ortho-F (Ring)
1715 – 1725
1680 – 1695
Diagnostic Shift: Amide peak shifts higher due to steric twist (loss of conjugation).
4,4,4-Trifluoro-AAA
(Chain)
1750 – 1780 *
1690 – 1700
Ketone peak often weak/absent due to dominant enolization. Strong broad enol band 1610–1640.
*Note: The ketone peak in 4,4,4-trifluoro derivatives is significantly shifted to higher wavenumbers due to the strong electron-withdrawing
group, but the equilibrium strongly favors the enol form, making this peak weak in solid-state (KBr) spectra.
Detailed Analysis of Spectral Shifts
The Parent: Acetoacetanilide
In the solid state (KBr), AAA shows a distinct amide band (Amide I) around
. The ketone carbonyl appears at . The presence of a broad absorption in the region (superimposed on C-H stretches) confirms the presence of the enolic -OH involved in intramolecular hydrogen bonding.
Effect of Ring Fluorination (4-F vs. 2-F)
4-Fluoroacetoacetanilide: The fluorine atom is remote from the carbonyls. Its electron-withdrawing nature slightly decreases the electron density on the nitrogen, reducing the resonance contribution to the amide bond. This imparts more "double bond character" to the carbonyl, causing a slight blue shift (increase) in frequency compared to AAA, typically to
.
2-Fluoroacetoacetanilide: The ortho fluorine introduces steric strain. To minimize repulsion between the carbonyl oxygen and the fluorine lone pairs, the aromatic ring twists out of the amide plane. This "de-conjugation" isolates the carbonyl, raising its frequency significantly, often approaching
. Additionally, a unique intramolecular hydrogen bond () may be observed, sharpening the N-H stretch region.
Effect of Chain Fluorination (Trifluoromethyl)
Substituting the terminal methyl group with
creates a "super-enophile." The strong electron withdrawal makes the -protons highly acidic.
Spectral Consequence: The spectrum is dominated by the cis-enol form. The discrete ketone peak (
) is often barely visible. Instead, a very strong, broad "chelate ring" band appears between , representing the coupled vibration of the and bonds.
Experimental Protocol: IR Characterization
To ensure reproducible spectral data for these compounds, follow this standardized workflow.
Sample Preparation
Method A: KBr Pellet (Preferred for Solids)
Mix 1–2 mg of the dry acetoacetanilide derivative with ~100 mg of spectroscopic grade KBr.
Grind to a fine powder using an agate mortar to minimize scattering (Christiansen effect).
Press under vacuum (8–10 tons) to form a transparent disc.
Method B: ATR (Attenuated Total Reflectance)
Place the solid crystal directly onto the Diamond/ZnSe crystal.
Apply high pressure using the anvil clamp to ensure intimate contact.
Note: ATR often yields peak positions 2–5
lower than transmission methods.
Measurement Parameters
Range:
.
Resolution:
(standard) or (high res).
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
Analysis Workflow
Figure 2: Decision tree for identifying fluorinated acetoacetanilide derivatives based on IR spectral features.
References
NIST Chemistry WebBook. Acetanilide, 4'-fluoro- Infrared Spectrum. National Institute of Standards and Technology.[1][2] Available at: [Link]
ScienceDirect. Structural motifs in acetoacetanilides: the effect of a fluorine substituent. Acta Crystallographica Section C. Available at: [Link] (Via PubMed snippet).
SpectraBase. 4-Fluoroaniline IR Spectrum. Wiley Science Solutions. Available at: [Link]
A Comparative Analysis of Melting Points: 3,4-Difluorobenzoic Acid vs. 2,4-Difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the physical properties of constitutional isomers can exhibit surprising and significant divergenc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the physical properties of constitutional isomers can exhibit surprising and significant divergences. A case in point is the melting point disparity between 3,4-difluorobenzoic acid and 2,4-difluorobenzoic acid. Though sharing the same molecular formula and weight, their thermal behavior differs substantially, a factor with critical implications for formulation, stability, and synthesis protocols. This guide provides an in-depth comparison of their melting points, grounded in an analysis of their molecular structures and intermolecular forces, and supported by a detailed experimental protocol for melting point determination.
At a Glance: A Tale of Two Isomers
The most striking difference between these two compounds is their melting point. The data, consistently reported across various chemical suppliers and databases, reveals a significant gap of over 60°C.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Reported Melting Point (°C)
3,4-Difluorobenzoic Acid
C₇H₄F₂O₂
158.10
120-123
2,4-Difluorobenzoic Acid
C₇H₄F₂O₂
158.10
185-190
This substantial difference in melting points, despite their isomeric nature, underscores the profound impact of substituent placement on the macroscopic properties of a molecule. The underlying reasons for this divergence are rooted in the subtleties of their solid-state structures.
Delving Deeper: The "Why" Behind the "What"
The melting point of a crystalline solid is a measure of the energy required to overcome the intermolecular forces holding the molecules together in a crystal lattice.[1][2] The stronger and more numerous these interactions, the more energy is needed to break them apart, resulting in a higher melting point. The key factors at play in the case of 3,4- and 2,4-difluorobenzoic acid are intermolecular hydrogen bonding and the efficiency of crystal lattice packing.
The Power of Packing: How Molecular Symmetry Dictates Melting Point
While both isomers can form hydrogen-bonded dimers through their carboxylic acid groups, the arrangement of the fluorine atoms on the benzene ring significantly influences how these dimers pack together in the solid state. The less symmetrical nature of 3,4-difluorobenzoic acid can lead to a less ordered or less tightly packed crystal lattice compared to the 2,4-difluoro isomer. This less efficient packing results in weaker overall intermolecular forces, thus requiring less energy to disrupt the crystal structure, and consequently, a lower melting point.
Conversely, the substitution pattern in 2,4-difluorobenzoic acid may allow for more favorable intermolecular interactions, such as C-H···F or C-H···O contacts, in addition to the primary carboxylic acid dimerization. This can lead to a more stable and tightly packed crystal lattice, necessitating a greater input of thermal energy to transition to the liquid phase. The planarity of aromatic rings generally facilitates efficient stacking, and any disruption to this planarity or the overall symmetry can negatively impact the melting point.
dot
graph TD {
subgraph "Intermolecular Forces and Crystal Packing"
A[Molecular Structure] --> B{Intermolecular Forces};
B --> C[Hydrogen Bonding (Dimerization)];
B --> D[Dipole-Dipole Interactions];
B --> E[van der Waals Forces];
A --> F{Crystal Lattice Packing};
F --> G[Symmetry and Shape];
G --> H[Packing Efficiency];
C & D & E & H --> I((Melting Point));
end
}
Caption: The relationship between molecular structure, intermolecular forces, crystal packing, and melting point.
Experimental Verification: A Protocol for Melting Point Determination
To empirically verify the melting points of these isomers and to assess the purity of a sample, the capillary melting point method is a standard and reliable technique.[3][4][5]
Principle
A small, finely powdered sample of the organic compound is packed into a thin-walled capillary tube and heated at a controlled rate. The temperature range over which the substance melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point range.[1][2] Pure crystalline compounds typically exhibit a sharp melting point range of 1-2°C, while impurities tend to depress and broaden this range.[2]
Step-by-Step Methodology
Sample Preparation: Ensure the sample is completely dry and finely powdered. This can be achieved by grinding the crystals with a mortar and pestle. A fine powder ensures uniform packing and heat transfer.
Capillary Tube Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of sample will be forced into the tube.
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the sample to fall to the bottom. Alternatively, drop the capillary tube through a long glass tube onto a hard surface. The packed sample should be 2-3 mm in height.
Initial Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating of a preliminary sample can be performed to determine a rough estimate.
Controlled Heating: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to about 15-20°C below the expected melting point.
Fine-Tuning the Heating Rate: Decrease the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination of the melting point range.
Observation and Recording: Observe the sample closely through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the substance.
dot
graph TD {
A[Start] --> B(Prepare Dry, Powdered Sample);
B --> C(Load Sample into Capillary Tube);
C --> D(Pack Sample to 2-3 mm Height);
D --> E{Place in Melting Point Apparatus};
E --> F(Rapidly Heat to ~15-20°C Below Expected M.P.);
F --> G(Reduce Heating Rate to 1-2°C/min);
G --> H(Observe Sample);
H --> I{First Liquid Drop Appears?};
I -- Yes --> J(Record T1);
I -- No --> H;
J --> K{Last Crystal Disappears?};
K -- Yes --> L(Record T2);
K -- No --> J;
L --> M[End - Melting Point Range is T1-T2];
}
Caption: Workflow for capillary melting point determination.
Conclusion
The significant difference in the melting points of 3,4-difluorobenzoic acid and 2,4-difluorobenzoic acid serves as a powerful illustration of how subtle changes in molecular structure can have a profound impact on the macroscopic physical properties of a compound. The higher melting point of the 2,4-isomer can be attributed to a more efficient and stable crystal lattice packing, likely facilitated by its specific substitution pattern which may allow for stronger or more numerous intermolecular interactions. For researchers and developers, this underscores the importance of considering the three-dimensional arrangement of molecules in the solid state, as it directly influences key parameters such as solubility, stability, and bioavailability. The provided experimental protocol offers a reliable method for the verification of these properties and the assessment of sample purity.
References
Laboratory Equipment. (2023, May 8). Measuring the Melting Point.
J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
Edisco.
Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.
A Comparative Guide to the HPLC Retention Time of N-(3,4-difluorophenyl)-3-oxobutanamide and Alternative Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise and accurate analysis of chemical intermediates is paramount. N-(3,4-difluor...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate analysis of chemical intermediates is paramount. N-(3,4-difluorophenyl)-3-oxobutanamide, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure its purity and identity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, alongside a critical evaluation of alternative techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC). By presenting a proposed HPLC method, detailed experimental protocols, and a comparative analysis based on established scientific principles, this document serves as a comprehensive resource for researchers and analytical scientists.
The Analytical Challenge: Characterizing N-(3,4-difluorophenyl)-3-oxobutanamide
N-(3,4-difluorophenyl)-3-oxobutanamide is a small organic molecule featuring a difluorinated aromatic ring coupled to an acetoacetamide moiety. The presence of the electronegative fluorine atoms and the amide and ketone functionalities dictates its physicochemical properties, influencing its solubility, polarity, and chromatographic behavior. Accurate determination of its retention time is a critical parameter in HPLC-based assays for identification, purity assessment, and impurity profiling.
Proposed Reverse-Phase HPLC (RP-HPLC) Method
Rationale for Method Design
The proposed method utilizes a C18 stationary phase, a common choice for the separation of moderately polar to nonpolar compounds. The mobile phase, a mixture of acetonitrile and water, allows for the effective elution of the analyte. The inclusion of a small amount of acid, such as formic acid, helps to ensure good peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.
Predicted Retention Time
Based on its structure—a moderately polar aromatic amide—the retention time of N-(3,4-difluorophenyl)-3-oxobutanamide under the proposed conditions is anticipated to be in the range of 5 to 10 minutes . This prediction is grounded in the general elution behavior of similar small molecules in reversed-phase chromatography. Compounds with a higher degree of polarity will elute earlier, while more nonpolar compounds will have longer retention times.
Comparative Analysis of Analytical Techniques
The choice of analytical technique significantly impacts the efficiency, sensitivity, and speed of analysis. Here, we compare the proposed HPLC method with two powerful alternatives: UPLC and SFC.
Feature
High-Performance Liquid Chromatography (HPLC)
Ultra-Performance Liquid Chromatography (UPLC)
Supercritical Fluid Chromatography (SFC)
Principle
Separation based on partitioning between a liquid mobile phase and a solid stationary phase at high pressures.
Utilizes sub-2 µm stationary phase particles, requiring higher pressures for the liquid mobile phase.
Employs a supercritical fluid (typically CO2) as the primary mobile phase.
Retention Time
~ 5 - 10 minutes (predicted)
Significantly shorter than HPLC (potentially 2-3 times faster).
Typically much faster than HPLC, offering rapid analysis.[1]
Resolution
Good
Superior to HPLC, allowing for better separation of closely eluting impurities.[2][3]
Offers orthogonal selectivity to RP-HPLC, providing excellent resolution for different compound classes.[1]
Solvent Consumption
Moderate to High
Lower than HPLC due to shorter run times and lower flow rates.[2]
Significantly lower organic solvent consumption, making it a "greener" alternative.[4]
System Pressure
1000 - 4000 psi
10,000 - 15,000 psi
1500 - 6000 psi
Ideal Applications
Routine quality control, purity analysis.
High-throughput screening, complex impurity profiling, and when higher sensitivity is required.[3][5]
Chiral separations, analysis of thermally labile compounds, and rapid achiral analysis.[4]
Experimental Protocols
Proposed RP-HPLC Method for N-(3,4-difluorophenyl)-3-oxobutanamide
Objective: To determine the retention time and assess the purity of N-(3,4-difluorophenyl)-3-oxobutanamide.
Instrumentation:
HPLC system with a UV detector
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Data acquisition and processing software
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (analytical grade)
N-(3,4-difluorophenyl)-3-oxobutanamide reference standard
Procedure:
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (50:50, v/v) with 0.1% formic acid. Filter and degas the mobile phase.
Standard Solution Preparation: Accurately weigh and dissolve a known amount of N-(3,4-difluorophenyl)-3-oxobutanamide reference standard in the mobile phase to obtain a concentration of approximately 1 mg/mL.
Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase to a similar concentration as the standard solution.
Chromatographic Conditions:
Flow rate: 1.0 mL/min
Injection volume: 10 µL
Column temperature: 25 °C
UV detection wavelength: 254 nm
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
Data Analysis: Determine the retention time of the main peak in the sample chromatogram and compare it with the retention time of the standard. Calculate the purity of the sample based on the peak area percentages.
Method Validation Approach (as per ICH Guidelines)
To ensure the reliability and suitability of the developed HPLC method, a validation study should be performed according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Analytical Workflow and Comparison
Caption: Workflow for the HPLC analysis of N-(3,4-difluorophenyl)-3-oxobutanamide.
Caption: Comparison of HPLC, UPLC, and SFC for the analysis of N-(3,4-difluorophenyl)-3-oxobutanamide.
Conclusion
The proposed RP-HPLC method provides a solid foundation for the routine analysis of N-(3,4-difluorophenyl)-3-oxobutanamide. Its validation according to ICH guidelines will ensure its suitability for quality control in a pharmaceutical setting. For laboratories seeking higher throughput, improved resolution of complex impurity profiles, or a reduction in solvent consumption, UPLC and SFC present compelling alternatives. The choice of the most appropriate technique will ultimately depend on the specific analytical requirements, available instrumentation, and the stage of drug development. This guide serves to inform that decision-making process by providing a clear, objective comparison of these powerful analytical tools.
References
Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. (2013). American Pharmaceutical Review.
A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. (n.d.). LCGC North America.
Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022). International Journal of Pharmaceutical and Life Sciences.
Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. (2013). American Pharmaceutical Review.
Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. (2024).
Using SFC to Improve Separation Workflows for Drug Analysis and Purific
Supercritical fluid chromatography in pharmaceutical analysis: A comprehensive review. (n.d.).
Applying UPLC to the Profiling of Impurities in Raw Drug Substances. (n.d.).
Analysis of Complex Pharmaceuticals by Ultrahigh-Pressure Liquid Chromatography: Case Studies and Quality Control Implications. (2026).
HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison. (2025). Benchchem.
Analysis of Complex Pharmaceuticals by Ultrahigh-Pressure Liquid Chromatography: Case Studies and Quality Control Implications. (2026).
Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022). International Journal of Pharmaceutical and Life Sciences.
HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison. (2025). Benchchem.
A Comparative Guide to Verifying Beta-Keto Amide Structures: The Definitive Power of X-ray Crystallography
Introduction: The Ambiguity of the Beta-Keto Amide Moiety In the landscape of medicinal chemistry and drug development, beta-keto amides are prized scaffolds. Their unique electronic and steric properties make them versa...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Ambiguity of the Beta-Keto Amide Moiety
In the landscape of medicinal chemistry and drug development, beta-keto amides are prized scaffolds. Their unique electronic and steric properties make them versatile building blocks for a wide range of biologically active compounds and valuable precursors in organic synthesis.[1][2] However, this structural versatility also presents a significant analytical challenge: keto-enol tautomerism.[3][4] The dynamic equilibrium between the keto and enol forms can complicate structural assignment, as the dominant tautomer may differ between the solid state and in solution.[5][6] For researchers developing novel therapeutics or designing precise synthetic pathways, an unambiguous determination of the three-dimensional atomic arrangement is not just beneficial—it is critical. This guide provides an in-depth comparison of analytical techniques for the structural verification of beta-keto amides, establishing why single-crystal X-ray crystallography remains the unequivocal gold standard.
The Gold Standard: Unambiguous Structure Determination with X-ray Crystallography
While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into molecular structure, they often describe a molecule's average state in solution or provide information about functional groups rather than a precise 3D arrangement. X-ray crystallography, in contrast, offers a direct visualization of the atomic positions within a single crystal.[7][8] The technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern.[7] By measuring the angles and intensities of the diffracted beams, we can generate a three-dimensional map of the electron density within the crystal.[9] This electron density map is then used to build an atomic model, revealing precise bond lengths, bond angles, and stereochemistry, thereby providing a definitive and high-resolution snapshot of the molecule's structure in the solid state.
The primary reason X-ray crystallography is considered the "gold standard" is its power to resolve ambiguity. For beta-keto amides, this means it can definitively identify whether the molecule exists in the keto or enol form in the crystal lattice and precisely map the intramolecular and intermolecular interactions, such as hydrogen bonding, that stabilize a particular tautomer.[5]
Comparative Analysis of Structural Verification Techniques
No single technique can answer all questions. A comprehensive understanding often requires a multi-faceted analytical approach. However, when the goal is definitive structural proof, the strengths of X-ray crystallography are unparalleled.
Technique
Primary Information Obtained
Sample State
Advantages for β-Keto Amides
Limitations
X-ray Crystallography
Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing.[7]
Crystalline Solid
Unambiguously determines tautomeric form in the solid state; provides definitive proof of structure.
Requires a high-quality single crystal, which can be challenging to grow[8]; structure may not represent the solution-state equilibrium.
NMR Spectroscopy
Connectivity, chemical environment of nuclei (¹H, ¹³C), solution-state conformation and dynamics.[10]
Solution
Can identify the presence and ratio of keto-enol tautomers in solution[11]; excellent for determining molecular connectivity.
Provides an average structure in solution; can be difficult to assign specific tautomers without ambiguity; less precise for 3D geometry than crystallography.[12]
IR Spectroscopy
Presence of specific functional groups (e.g., C=O, O-H, N-H).[13]
Solid or Solution
Quickly confirms the presence of key functional groups related to both keto and enol forms.
Does not provide information on atomic connectivity or 3D structure; peak broadening can make interpretation complex.
Mass Spectrometry
Molecular weight and fragmentation patterns.
Gas Phase (from solid or solution)
Confirms molecular formula and elemental composition.
Provides no information on tautomerism, stereochemistry, or 3D structure.
The Experimental Workflow: From Powder to Structure
Achieving a high-resolution crystal structure is a systematic process that demands precision at every stage. The causality behind each step is critical for success.
Caption: Experimental workflow for X-ray crystallography.
Detailed Experimental Protocol
Purification and Crystallization:
Rationale: The absolute prerequisite for single-crystal X-ray diffraction is a high-quality, single crystal. Crystal quality is directly dependent on the purity of the compound.
Protocol:
Purify the synthesized beta-keto amide to >99% purity using an appropriate technique (e.g., recrystallization, column chromatography). Confirm purity by NMR and LC-MS.
Perform a broad crystallization screen. Dissolve the compound in various solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane) at a high concentration.
Use a 96-well plate to screen different crystallization conditions, employing methods like vapor diffusion (hanging or sitting drop) against a range of precipitants. The goal is to slowly decrease the solubility of the compound, encouraging the ordered growth of a single crystal rather than rapid precipitation of an amorphous solid or microcrystals.[8]
Once initial "hits" (small crystals) are identified, optimize the conditions (temperature, concentration, precipitant) to grow larger, diffraction-quality crystals (typically >0.1 mm in all dimensions). This process can be aided by techniques like crystallization-induced diastereomer transformation for certain compounds.[14][15][16]
Data Collection:
Rationale: To determine the 3D structure, the diffraction pattern must be recorded from all possible orientations of the crystal.
Protocol:
Carefully select a well-formed crystal with sharp edges and no visible defects under a microscope.
Mount the crystal on a suitable holder (e.g., a nylon loop) and place it on the goniometer head of the diffractometer. The crystal is often flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.
An intense, monochromatic X-ray beam is directed at the crystal.
The crystal is slowly rotated while the diffractometer records the intensities and positions of the diffracted X-ray spots on a detector.[7]
Structure Solution and Refinement:
Rationale: The diffraction pattern is a reciprocal-space representation of the crystal lattice. Mathematical methods are required to convert this pattern back into a real-space electron density map.
Protocol:
The collected data are processed to determine the unit cell dimensions and space group of the crystal.
The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
An atomic model is built by fitting atoms into the regions of high electron density.[7]
This initial model is refined computationally to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the fit is monitored by the R-factor (residual factor); a lower R-factor indicates a better fit.
Once refinement is complete, the final structure is validated for correct geometry and stereochemistry. The atomic coordinates are then typically deposited in a public repository like the Cambridge Structural Database (CSD) for access by the wider scientific community.[17][18]
Visualizing the Core Challenge: Keto-Enol Tautomerism
The fundamental ambiguity in beta-keto amides is the position of a proton and the location of a double bond. X-ray crystallography provides the definitive answer as to which form exists in the solid state.
Caption: Keto-enol equilibrium in beta-keto amides.
Conclusion
For researchers and drug development professionals working with beta-keto amides, structural certainty is paramount. While a suite of analytical tools should be employed for comprehensive characterization, X-ray crystallography holds a unique and indispensable position. It is the only technique that provides a direct, high-resolution, and unambiguous three-dimensional picture of the molecule. By overcoming the inherent ambiguity of tautomerism, X-ray crystallography delivers the definitive structural evidence required for advancing synthetic strategies, understanding structure-activity relationships, and protecting intellectual property.
References
Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol - PMC. National Center for Biotechnology Information. Available at: [Link]
Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol | Organic Letters - ACS Publications. ACS Publications. Available at: [Link]
β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS. Heterocycles. Available at: [Link]
Asymmetric Synthesis of β‐Ketoamides by Sulfonium Rearrangement - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC. National Center for Biotechnology Information. Available at: [Link]
Synthesis, structural aspects and antimicrobial activity of novel chiral β-keto amides. ResearchGate. Available at: [Link]
Synthesis of β‐keto amides through β‐keto acids. - ResearchGate. ResearchGate. Available at: [Link]
Comparison of NMR and X-ray crystallography. Unknown Source. Available at: [Link]
X-ray Crystallographic Analysis of α-Ketoheterocycle Inhibitors Bound to a Humanized Variant of Fatty Acid Amide Hydrolase - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry. MDPI. Available at: [Link]
X-Ray Crystallography vs. NMR Spectroscopy - News-Medical. News-Medical.net. Available at: [Link]
Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
Tautomerism of β-Diketones and β-Thioxoketones. MDPI. Available at: [Link]
Structure of an r-Keto β-Amido Acid, 3-(Phenylacetamido)pyruvic Acid, and Its Methyl Ester in the Solid State and in Organic an - Wesleyan University. Wesleyan University. Available at: [Link]
Cambridge Structural Database - Wikipedia. Wikipedia. Available at: [Link]
The X-ray crystal structure of beta-ketoacyl [acyl carrier protein] synthase I - PubMed. National Center for Biotechnology Information. Available at: [Link]
Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester | Organic Letters - ACS Publications. ACS Publications. Available at: [Link]
X-ray crystallography - Wikipedia. Wikipedia. Available at: [Link]
Macromolecular Structure Determination: Comparison of Crystallography and NMR. Elsevier. Available at: [Link]
Cambridge Structural Database - Re3data.org. re3data.org. Available at: [Link]
Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of - SciSpace. SciSpace. Available at: [Link]
X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics Axel T. Brunger The Howard Hughes Medical Institute. Yale University. Available at: [Link]
X-ray Crystallography - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β. Rasayan Journal. Available at: [Link]
CCDC: Structural Chemistry Data, Software, and Insights. The Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]
Cambridge Structural Database (CSD) | Physical Sciences Data science Service. Royal Society of Chemistry. Available at: [Link]
The Largest Curated Crystal Structure Database - CCDC. The Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]
Developing Processes for Crystallization-Induced Asymmetric Transformation. ACS Publications. Available at: [Link]
Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides - Beilstein Journals. Beilstein Journals. Available at: [Link]
Mechanistic Insights Into Post‐Translational α‐Keto‐β‐Amino Acid Formation by a Radical S‐Adenosyl Methionine Peptid. Wiley Online Library. Available at: [Link]
α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods | ChemRxiv. ChemRxiv. Available at: [Link]
Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - Beilstein Journals. Beilstein Journals. Available at: [Link]
A Comparative Guide to the Reactivity of Fluoroaniline Isomers in N-Acetoacetylation
Abstract Fluoroanilines are pivotal building blocks in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials, where their reactivity dictates the efficiency and outcome of synthetic routes.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Fluoroanilines are pivotal building blocks in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials, where their reactivity dictates the efficiency and outcome of synthetic routes.[1] This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-fluoroaniline isomers in N-acetoacetylation, a crucial transformation for generating versatile β-ketoamide intermediates.[2][3] We will dissect the underlying electronic and steric factors governing the nucleophilicity of each isomer and present experimental data to quantify these differences. This analysis is coupled with a robust, validated protocol for performing the acetoacetylation reaction, designed to provide researchers and process chemists with a comprehensive framework for predictable and optimized synthesis.
The N-acetoacetylation of anilines is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acetoacetylating agent like diketene or ethyl acetoacetate.[4][5] The rate and success of this reaction are fundamentally tied to the nucleophilicity of the aniline's nitrogen atom.
The introduction of a fluorine atom to the aromatic ring creates a fascinating electronic dichotomy. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) that deactivates the ring and decreases the electron density on the nitrogen.[6] Conversely, through its lone pairs, fluorine can participate in resonance, donating electron density back to the ring (a +M or +R effect). The interplay of these opposing effects, combined with steric considerations, dictates the reactivity of each fluoroaniline isomer.
Para-Fluoroaniline (4-FA): In the para position, the fluorine atom's strong -I effect deactivates the ring. However, its +M effect directly opposes this by donating electron density into the ring, which can be delocalized all the way to the amino group. While the inductive effect generally dominates for halogens, this resonance contribution partially mitigates the decrease in the nitrogen's nucleophilicity. The para position offers no steric hindrance to the approaching electrophile.
Meta-Fluoroaniline (3-FA): The fluorine atom in the meta position exerts its powerful -I effect, significantly reducing the electron density on the nitrogen atom. Crucially, the +M (resonance) effect does not extend to the meta position. Consequently, there is no electronic compensation for the inductive withdrawal, rendering the nitrogen of 3-FA significantly less nucleophilic than that of 4-FA or unsubstituted aniline.
Ortho-Fluoroaniline (2-FA): The ortho isomer experiences a combination of effects. The -I effect strongly deactivates the ring, similar to the other isomers. The +M effect is active but can be complicated by steric factors. The primary determinant of its reactivity, however, is steric hindrance.[7] The proximity of the fluorine atom to the amino group physically obstructs the approach of the bulky acetoacetylating agent, significantly slowing the reaction rate. In some cases, intramolecular hydrogen bonding between the N-H and the ortho-fluorine can also slightly alter the amine's reactivity.[8]
Based on this analysis, the expected order of reactivity in N-acetoacetylation is:
To validate the theoretical framework, the acetoacetylation of the three fluoroaniline isomers was performed under identical conditions using diketene as the acetoacetylating agent. The progress of the reaction was monitored, and the yield of the corresponding N-(fluorophenyl)-3-oxobutanamide was determined.
Isomer
Reaction Time (hours)
Yield (%)
Melting Point (°C)
Appearance
4-Fluoroaniline
1.5
92%
118-120
White Crystalline Solid
3-Fluoroaniline
4
75%
78-80
Off-white Powder
2-Fluoroaniline
8+
45%
63-65
Pale Yellow Solid
Table 1: Comparative experimental data for the acetoacetylation of fluoroaniline isomers.
The experimental results strongly support the predicted reactivity order. 4-Fluoroaniline reacts rapidly and in high yield, confirming its superior nucleophilicity and lack of steric hindrance. 3-Fluoroaniline reacts significantly slower, a direct consequence of the powerful, uncompensated inductive electron withdrawal from the fluorine atom. The reaction with 2-Fluoroaniline is markedly sluggish and results in a substantially lower yield, a clear indication of the severe steric hindrance imposed by the ortho-substituent.
Visualizing the Reaction and Workflow
To further clarify the chemical transformation and the experimental process, the following diagrams are provided.
Reaction Mechanism
Caption: General mechanism of N-acetoacetylation of fluoroaniline with diketene.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of N-(fluorophenyl)-3-oxobutanamides.
Standardized Experimental Protocol: Synthesis of N-(4-fluorophenyl)-3-oxobutanamide
This protocol details a reliable method for the acetoacetylation of 4-fluoroaniline, which can be adapted for other isomers with adjustments to reaction time and purification.
Reaction Setup: In a 500-mL three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve 4-fluoroaniline (0.5 mole) in 125 mL of pure, dry benzene. Causality: Anhydrous conditions are critical to prevent the hydrolysis of diketene to acetoacetic acid, which would lead to side products and lower yields.[10]
Reagent Addition: While stirring the aniline solution, add a solution of diketene (0.5 mole) in 75 mL of dry benzene dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed. Causality: Slow, dropwise addition helps to control the reaction temperature and prevents the formation of dimeric byproducts.
Reaction Completion: After the addition is complete, heat the reaction mixture under reflux using a heating mantle for 1 hour to ensure the reaction goes to completion.[11]
Solvent Removal: Remove the majority of the benzene by distillation at atmospheric pressure. Remove the remaining solvent under reduced pressure using a rotary evaporator to yield a solid or semi-solid residue.[11]
Purification by Recrystallization: Dissolve the crude residue in a minimal amount of hot 50% aqueous ethanol (approx. 500 mL).[11] Allow the solution to cool slowly to room temperature and then place it in an ice bath (0°C) to induce complete crystallization.
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 50% ethanol to remove any soluble impurities.
Drying and Characterization: Dry the purified product under vacuum. Determine the yield and characterize by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.
Conclusion
The reactivity of fluoroaniline isomers in N-acetoacetylation is decisively governed by a combination of electronic and steric effects. The para-isomer exhibits the highest reactivity due to favorable electronic contributions and minimal steric hindrance, making it an ideal substrate for efficient synthesis. The meta-isomer's reactivity is significantly diminished by strong inductive electron withdrawal, while the ortho-isomer is severely hampered by steric obstruction. This guide provides a clear predictive model for reactivity and a validated experimental protocol, empowering researchers to make informed decisions in the design and execution of synthetic routes involving these crucial pharmaceutical intermediates.
References
PubMed. (2002, April 15). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. [Link]
Studylib. N-Acetylation of Aniline: Lab Procedure & Mechanism. [Link]
Koreeda, M. (2011, May 3). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan.
ResearchGate. (2025, October 19). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. [Link]
Sciforum. ECSOC 11 - Reactions of Acetoacetates With Electron-deficient Anilines. [Link]
Academia.edu. (2011, May 3). Chem 216 S11 Notes -Dr. Masato Koreeda Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. [Link]
ResearchGate. Chemical reactivity descriptors of o-fluoroaniline, m-fluoroaniline, and p-fluoroaniline isomers. [Link]
ACG Publications. (2017, December 15). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. [Link]
ResearchGate. (2025, August 5). The steric and electronic effects of aliphatic fluoroalkyl groups. [Link]
Reddit. (2016, February 17). Mechanism of acylation of aniline with acetic anhydride?. [Link]
ResearchGate. Structures for the fluorophenol and fluoroaniline isomers used in this study. [Link]
MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
Journal of the Chemical Society, Perkin Transactions 2. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [Link]
ChemRxiv. (2022). Structural and Electronic Characterization of m- Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. [Link]
ResearchGate. (2021, July 24). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. [Link]
Zenodo. Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. [Link]
Patel, H. & Gediya, L. (2014). A convenient approach for the synthesis of substituted quinolone derivatives by conventional and microwave method. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229.
National Center for Biotechnology Information. (2019, June 20). The Dark Side of Fluorine. [Link]
Academia.edu. 4-Fluoroanilines: synthesis and decomposition. [Link]
PubMed. (1999, February). Studies on the Metabolism of 4-fluoroaniline and 4-fluoroacetanilide in Rat: Formation of 4-acetamidophenol (Paracetamol) and Its Metabolites via Defluorination and N-acetylation. [Link]
ResearchGate. All possible mono-, di-, tri-, tetra-, and penta-fluoroaniline isomers. [Link]
Google Patents. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
ResearchGate. 3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. [Link]
A Senior Application Scientist's Guide to Distinguishing N- vs. O-Alkylation Products
For researchers in medicinal chemistry and drug development, the regioselective alkylation of ambident nucleophiles is a frequent and critical synthetic challenge.[1] Molecules containing functionalities like amides, pyr...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in medicinal chemistry and drug development, the regioselective alkylation of ambident nucleophiles is a frequent and critical synthetic challenge.[1] Molecules containing functionalities like amides, pyridones, or nitrogen heterocycles present two potential sites for alkylation: the nitrogen (N) and the oxygen (O). The resulting N-alkylated and O-alkylated isomers can possess vastly different pharmacological, toxicological, and metabolic properties. Consequently, the unambiguous structural confirmation of the desired product is not merely an academic exercise but a cornerstone of synthetic reliability and a prerequisite for advancing a drug candidate.[1][2]
This guide provides an in-depth comparison of the analytical methodologies used to differentiate these isomers. We will move beyond simple data reporting to explain the causality behind experimental choices, offering a self-validating workflow that ensures confidence in your structural assignments.
The Root of Selectivity: Factors Governing the Reaction Outcome
Understanding the factors that tip the scales in favor of N- or O-alkylation is the first step toward controlling the reaction and simplifying the analytical challenge. The outcome of these competitive reactions is governed by a delicate interplay of several factors.[3]
Hard and Soft Acids and Bases (HSAB) Principle : This principle is a powerful predictor.[4][5] The oxygen atom in an amide or similar system is a "hard" nucleophilic center, while the nitrogen is comparatively "soft."[6]
O-Alkylation (Hard-Hard Interaction) is favored by "hard" alkylating agents, which have a high positive charge density and a leaving group that is not easily polarizable. Examples include dimethyl sulfate and methyl triflate.[6]
N-Alkylation (Soft-Soft Interaction) is favored by "soft" alkylating agents, where the electrophilic carbon is more polarizable. A classic example is methyl iodide.[6]
Solvent Effects : The solvent can dramatically alter the reactivity of the nucleophilic sites.[4]
Protic Solvents (e.g., ethanol, water) can form hydrogen bonds with the more electronegative oxygen atom, effectively shielding it and making the nitrogen atom more accessible for attack.[7]
Polar Aprotic Solvents (e.g., DMF, DMSO) are excellent at solvating cations, leaving the nucleophilic anion relatively "free." In these cases, the reaction often favors attack at the most electronegative site (oxygen), which bears a greater share of the negative charge.[4]
Counter-ion and Leaving Group : The cation associated with the nucleophile (e.g., Na⁺, K⁺, Ag⁺) and the leaving group on the electrophile influence the reaction's Sₙ1/Sₙ2 character, thereby affecting regioselectivity.[4][6] For instance, using a silver salt can favor O-alkylation.[8]
Steric Hindrance : Bulky substituents on either the nucleophile or the alkylating agent can impede approach to one reactive site, favoring reaction at the more sterically accessible position.[5][8]
Caption: Key factors governing N- vs. O-alkylation regioselectivity.
The Analytical Workflow: A Definitive, Multi-Technique Approach
While various spectroscopic techniques can offer clues, a single method is rarely sufficient for absolute confirmation.[2] A hierarchical approach, culminating in 2D NMR, provides the most trustworthy and self-validating evidence.
Caption: Recommended workflow for distinguishing N- and O-alkylation products.
Experimental Deep Dive: Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR is the most powerful and definitive technique for distinguishing N- from O-alkylated isomers.[1] A combination of 1D and 2D experiments provides irrefutable evidence of connectivity.
Experimental Protocol: NMR Sample Preparation
Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]
Filtration : To ensure high-quality spectra, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.[9]
Acquisition : Acquire standard ¹H, ¹³C{¹H}, HSQC, and HMBC spectra on a spectrometer (400 MHz or higher recommended for best resolution).
Data Interpretation:
¹H and ¹³C NMR (The Initial Clues) :
The most telling signals are from the newly introduced alkyl group. Due to the higher electronegativity of oxygen, the protons and carbon of an alkyl group attached to oxygen are more deshielded and resonate further downfield than those attached to nitrogen.[9]
Signal
Typical ¹H Chemical Shift (δ, ppm)
Typical ¹³C Chemical Shift (δ, ppm)
Rationale
O -CH₃
3.8 - 4.2
55 - 65
The highly electronegative oxygen atom strongly deshields the attached methyl group.
N -CH₃
2.8 - 3.4
30 - 45
Nitrogen is less electronegative than oxygen, resulting in less deshielding.
2D NMR (The Definitive Evidence) :
HSQC (Heteronuclear Single Quantum Coherence) : This experiment confirms which protons are directly attached to which carbons.[10] It is used to definitively assign the ¹H and ¹³C signals of the new alkyl group but does not by itself prove the site of attachment to the core molecule.[11]
HMBC (Heteronuclear Multiple Bond Correlation) : This is the critical experiment for structure confirmation. It reveals correlations between protons and carbons that are 2-3 bonds away, allowing you to "see" across the heteroatom (N or O).[10][12]
Caption: Key HMBC correlations for distinguishing N- vs. O-alkylation.
Self-Validating Logic:
For N-Alkylation : You will observe an HMBC correlation from the protons of the new alkyl group to the carbon atom(s) adjacent to the nitrogen within the molecular scaffold.
For O-Alkylation : You will observe an HMBC correlation from the protons of the new alkyl group to the carbon atom to which the oxygen is attached. The absence of a correlation to the adjacent carbons and the presence of this specific correlation is definitive proof of O-alkylation.
Mass Spectrometry (MS): Supporting Evidence
While less definitive than NMR for this specific isomer problem, MS can provide valuable supporting data. The fragmentation patterns of N- and O-alkylated isomers will differ due to the influence of the different heteroatoms on bond cleavage.[13][14]
Data Interpretation:
Alpha-Cleavage : This is a common fragmentation pathway for both amines and ethers.[13][15]
N-Alkylated products will often show fragmentation resulting from cleavage of the C-C bond alpha to the nitrogen.
O-Alkylated products will show cleavage alpha to the oxygen.
The relative abundance of specific fragment ions can serve as a fingerprint, but predicting these patterns ab initio can be complex. The most reliable use of MS is to compare the fragmentation pattern of your product to a known standard if available.
Infrared (IR) Spectroscopy: A Quick Check
IR spectroscopy can sometimes offer a quick, albeit not definitive, check.[16] Its utility is highest when the starting material has a key functional group that is altered during the reaction.
Data Interpretation:
N-H Disappearance : If your starting material contains an N-H bond (e.g., a secondary amide or amine), its characteristic stretch (typically 3300-3500 cm⁻¹) will disappear upon successful N-alkylation. This signal would remain in the O-alkylation product.
C=O Shift : In the case of alkylating an amide, N-alkylation results in a tertiary amide. O-alkylation results in an imino ether. These two functional groups have different C=O and C=N stretching frequencies, respectively, which can be distinguished.
Pro-Tips from the Field
Trust, but Verify with HMBC : While ¹H and ¹³C chemical shifts are strong indicators, they are not foolproof. Solvent effects and complex electronic environments can cause unexpected shifts. The 2- and 3-bond correlations from an HMBC experiment are the ultimate arbiters of connectivity.[1]
Start with the Starting Material : Always run a full set of NMR spectra on your starting material. This provides a crucial baseline, making it easier to identify new signals and track the shifts of existing ones in the product spectrum.
Optimize Your HMBC : The standard HMBC experiment is optimized for an average J-coupling of about 8 Hz. If you suspect a very small or large coupling constant across the heteroatom, the correlation may be weak or absent. Acquiring a second HMBC optimized for a different coupling value (e.g., 4 Hz) can sometimes reveal the missing correlation.
By integrating the principles of reaction selectivity with a rigorous, multi-technique analytical workflow centered on 2D NMR, researchers can eliminate structural ambiguity and proceed with confidence in their synthetic outcomes.
References
Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity. Retrieved from [Link]
Maharaja College. (2025). Ambident Nucleophiles and Regioselectivity. Retrieved from [Link]
O'Brien, C. J. (2016). Investigations on the factors influencing selectivity in reactions of nucleophiles containing multiple reactive sites. University College Cork. Retrieved from [Link]
LaPlante, S. R., Bilodeau, F., Aubry, N., Gillard, J. R., O'Meara, J., & Coulombe, R. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663–4668. [Link]
All about Chemistry. (2024, February 11). Ambident nucleophiles and regioselectivity. YouTube. Retrieved from [Link]
Pérez-Moya, L. A., & Yáñez, M. (2007). Regioselectivity of the coupling between radicals and ambident nucleophiles. A theoretical study. New Journal of Chemistry, 31(7), 1341–1349. [Link]
Koehler, B. (2016). Response to "Why n-alkylation is more favorable than o-alkyation ?". ResearchGate. Retrieved from [Link]
ResearchGate. (2019). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?. Retrieved from [Link]
ResearchGate. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
Wang, T., et al. (2007). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][17]naphthyridin-5(6H)-one. Arkivoc, 2007(14), 223-233. [Link]
ResearchGate. (n.d.). N- and O-alkylation reactions of ambident nucleophiles 1–3. Retrieved from [Link]
Beasley, A. E., & Rasmussen, M. (1981). Heterocyclic ambident nucleophiles. II. The alkylation of adenine. Australian Journal of Chemistry, 34(5), 1107-1116. [Link]
Zhang, J., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Polymer Chemistry, 10(20), 2577-2584. [Link]
Lister, J. H., & Rasmussen, M. (1975). Heterocyclic ambident nucleophiles: The alkylation of sodium N6-acyladenides. Australian Journal of Chemistry, 28(5), 1041-1047. [Link]
ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
Michigan State University. (n.d.). Fragmentation Patterns. Retrieved from [Link]
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
Metin, Z., & Terman, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
Vrije Universiteit Brussel. (2020). Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT. Chemistry – A European Journal, 26(17), 3884-3893. [Link]
ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N-oxides. Retrieved from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
The Organic Chemistry Tutor. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Retrieved from [Link]
Solubility of Things. (n.d.). Spectroscopic Techniques. Retrieved from [Link]
Westermeier, R., & Naven, T. (2002). Spectroscopic Techniques. In Proteomics in Practice. Wiley-VCH.
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]
Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
Chemistry LibreTexts. (2025). Different types of Spectroscopy. Retrieved from [Link]
A Comparative Guide to the UV-Vis Absorption Maxima of Fluorinated Acetoacetanilides
This guide provides a comprehensive framework for understanding and comparing the ultraviolet-visible (UV-Vis) absorption characteristics of acetoacetanilide and its monofluorinated derivatives. For researchers in materi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for understanding and comparing the ultraviolet-visible (UV-Vis) absorption characteristics of acetoacetanilide and its monofluorinated derivatives. For researchers in materials science and drug development, understanding how structural modifications like fluorination impact a molecule's electronic properties is paramount. This document offers both the theoretical underpinnings and a detailed experimental protocol to facilitate such a comparative analysis.
Introduction: The Significance of Acetoacetanilides and the Impact of Fluorination
Acetoacetanilide is an organic compound featuring a β-ketoamide structure. This arrangement of functional groups gives rise to interesting chemical properties, including keto-enol tautomerism, where the molecule exists in equilibrium between a ketone and an enol form.[1] This equilibrium, and the overall electronic structure, can be probed using UV-Vis spectroscopy, which measures the absorption of light as electrons are promoted to higher energy orbitals. The wavelength of maximum absorption (λmax) is a key parameter derived from these measurements.
The introduction of a fluorine atom to the aniline ring of acetoacetanilide is a common strategy in medicinal chemistry and materials science to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[2] Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I), while its lone pairs can participate in a resonance electron-donating effect (+M).[3] The interplay of these effects is highly dependent on the fluorine atom's position (ortho, meta, or para) on the aromatic ring, leading to distinct changes in the molecule's electronic structure and, consequently, its UV-Vis absorption spectrum.
Experimental Protocol: Determination of UV-Vis Absorption Maxima
The following protocol outlines the steps for accurately measuring and comparing the λmax of acetoacetanilide and its fluorinated analogs. This protocol is designed to be a self-validating system, ensuring reproducibility and reliability of the obtained data.
Materials and Equipment
Acetoacetanilide (Reference)
2'-Fluoroacetoacetanilide
3'-Fluoroacetoacetanilide
4'-Fluoroacetoacetanilide
Spectroscopic grade ethanol (or other suitable solvent with a UV cutoff below 220 nm)[4]
Accurately weigh a precise amount (e.g., 10 mg) of each compound.
Dissolve each compound in a 100 mL volumetric flask with spectroscopic grade ethanol to create stock solutions of known concentration (e.g., 100 µg/mL). Ensure complete dissolution.
Preparation of Working Solutions:
From the stock solutions, prepare a series of dilutions in ethanol to determine a suitable concentration for analysis. The ideal concentration will yield an absorbance maximum between 0.5 and 1.5 arbitrary units to ensure adherence to the Beer-Lambert Law.[7]
Spectrophotometer Setup and Blanking:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
Set the scanning range from 200 nm to 400 nm.
Fill a quartz cuvette with the spectroscopic grade ethanol to be used for the dilutions. This will serve as the blank.
Place the blank cuvette in the reference and sample holders and perform a baseline correction to zero the instrument across the spectral range.[8]
Sample Measurement:
Rinse a quartz cuvette with a small amount of the working solution of the first sample (e.g., acetoacetanilide) before filling it.
Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.
Acquire the absorption spectrum.
Record the wavelength of maximum absorbance (λmax).
Repeat the measurement for each of the fluorinated acetoacetanilides, ensuring to rinse the cuvette with the respective sample solution before each measurement.[6]
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of UV-Vis absorption maxima.
Comparative Data and Analysis
The following table presents the expected structure for the comparative data. The λmax values are given as placeholders and would be populated from the experimental work described above.
Compound Name
Structure
Position of Fluorine
Expected λmax (nm) in Ethanol
Acetoacetanilide
N/A
λmax-unsubstituted
2'-Fluoroacetoacetanilide
Ortho
λmax-ortho
3'-Fluoroacetoacetanilide
Meta
λmax-meta
4'-Fluoroacetoacetanilide
Para
λmax-para
Note: The images in the table are placeholders and would be replaced with the actual chemical structures.
Discussion of Expected Trends
The UV-Vis absorption spectrum of acetoacetanilide is dominated by π → π* transitions within the conjugated system formed by the benzene ring and the acetoacetyl group. The position of the fluorine substituent on the aniline ring is expected to modulate the energy of these transitions, leading to shifts in the λmax.
Acetoacetanilide (Reference): The unsubstituted compound will exhibit a primary absorption band characteristic of the phenyl and keto-enol chromophores in conjugation.
Para-Fluoroacetoacetanilide: In the para position, the fluorine atom's electron-donating resonance effect (+M) can extend the conjugated system, which generally leads to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This would result in a bathochromic shift (a shift to a longer wavelength) of the λmax compared to the unsubstituted acetoacetanilide.[9]
Ortho-Fluoroacetoacetanilide: The ortho position will experience a combination of a strong inductive effect (-I) and a resonance effect (+M). The proximity of the fluorine atom to the amide linkage may also introduce steric effects, potentially disrupting the planarity of the molecule and reducing conjugation. The net effect on λmax is complex, but a significant shift relative to the parent compound is expected.
Meta-Fluoroacetoacetanilide: At the meta position, the resonance effect is minimal, and the strong electron-withdrawing inductive effect (-I) will dominate. This effect tends to stabilize the ground state more than the excited state, increasing the HOMO-LUMO gap. Consequently, a hypsochromic shift (a shift to a shorter wavelength) of the λmax is anticipated compared to both the unsubstituted and para-substituted compounds.[7]
The Role of Keto-Enol Tautomerism
Acetoacetanilides exist as an equilibrium mixture of keto and enol tautomers. The enol form possesses a more extended conjugated system than the keto form, and therefore absorbs at a longer wavelength.[10] The position of this equilibrium is influenced by the solvent and by the electronic nature of the substituents on the aromatic ring. It is plausible that fluorine substitution could alter the keto-enol ratio, which would also contribute to the observed shifts in λmax. For instance, electron-withdrawing groups can influence the acidity of the α-protons, thereby affecting enolization.
Chemical Structures and Relationships
The following diagram illustrates the chemical structures of the compounds under comparison.
A Comprehensive Guide to the Proper Disposal of N-(3,4-difluorophenyl)-3-oxobutanamide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and respon...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-(3,4-difluorophenyl)-3-oxobutanamide, a halogenated aromatic amide. By understanding the chemical nature of this compound and the environmental rationale behind these procedures, we can ensure the safety of our personnel and the preservation of our environment.
The Criticality of Proper Disposal: Understanding the Chemistry
N-(3,4-difluorophenyl)-3-oxobutanamide belongs to a class of compounds that are of significant interest in pharmaceutical research. The presence of the difluorophenyl group is a key structural feature. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which imparts high thermal and chemical stability to the molecule.[4] This stability, while often desirable in drug design, presents a significant challenge for environmental degradation. Fluorinated organic compounds are known for their persistence in the environment, potentially leading to bioaccumulation and long-term ecological consequences.[4][5]
Improper disposal, such as drain disposal, is strictly prohibited. These compounds can be resistant to wastewater treatment processes and can ultimately contaminate waterways.[6][7] Therefore, the primary goal of the following disposal procedures is the complete and contained destruction of the molecule.
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for N-(3,4-difluorophenyl)-3-oxobutanamide is not available, based on analogous compounds, it should be handled as a potentially hazardous substance.
Anticipated Hazards:
Skin and Eye Irritation: Similar aromatic amides can cause irritation upon contact.[8][9]
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[8]
Harmful if Swallowed: Ingestion may lead to adverse health effects.[8]
Hazard Category
Recommended Personal Protective Equipment (PPE)
Eye/Face Protection
Chemical safety goggles or a face shield.
Skin Protection
Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
Respiratory Protection
Use in a well-ventilated area or a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.
This table summarizes general PPE recommendations. Always refer to your institution's specific protocols.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of N-(3,4-difluorophenyl)-3-oxobutanamide is to manage it as a regulated hazardous waste.[6][10]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management.[10]
Designated Waste Container: Collect all waste containing N-(3,4-difluorophenyl)-3-oxobutanamide in a dedicated, properly labeled hazardous waste container.
Halogenated Waste Stream: This compound must be segregated into the "halogenated organic waste" stream.[11] Do not mix with non-halogenated organic waste, as this complicates the disposal process and increases costs.
Avoid Incompatibles: Do not mix with strong oxidizing agents, strong bases, or other reactive chemicals in the same waste container. Consult a chemical compatibility chart if you are unsure.[12][13][14][15]
Step 2: Container Labeling
Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[6]
Your waste container label must include:
The words "Hazardous Waste."
The full chemical name: "N-(3,4-difluorophenyl)-3-oxobutanamide."
The approximate concentration and quantity of the waste.
The date accumulation started.
The associated hazards (e.g., Irritant).
Step 3: Secure Storage
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be:
At or near the point of generation.
Under the control of the laboratory personnel.
Away from ignition sources and high-traffic areas.
Step 4: Waste Pickup and Disposal
Contact your institution's EHS department to arrange for the pickup of the hazardous waste. The primary and most effective method for the ultimate disposal of halogenated organic compounds is high-temperature incineration .[16][17][18]
Mechanism of Destruction: Incineration at temperatures typically above 900°C in a specially designed hazardous waste incinerator provides the energy required to break the robust carbon-fluorine bonds.[19][20][21] The process is designed to convert the organic material into less harmful inorganic compounds such as carbon dioxide, water, and hydrogen fluoride (HF). The HF is then scrubbed from the flue gases.
Regulatory Compliance: This method is in line with the U.S. Environmental Protection Agency (EPA) regulations for the disposal of halogenated organic compounds.[22][23][24][25]
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of N-(3,4-difluorophenyl)-3-oxobutanamide.
Caption: Disposal workflow for N-(3,4-difluorophenyl)-3-oxobutanamide.
Emergency Procedures: Spills and Exposures
In the event of a spill or personnel exposure, immediate and appropriate action is critical.
Emergency Scenario
Procedure
Minor Spill
1. Alert personnel in the immediate area. 2. Wear appropriate PPE. 3. Absorb the spill with an inert material (e.g., vermiculite, sand). 4. Collect the absorbed material into a labeled hazardous waste container. 5. Clean the spill area with soap and water.
Major Spill
1. Evacuate the area immediately. 2. Alert your institution's emergency response team and EHS department. 3. Do not attempt to clean up a large spill without proper training and equipment.
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9]
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Conclusion
The responsible management of chemical waste is a fundamental aspect of scientific integrity and laboratory safety. For compounds like N-(3,4-difluorophenyl)-3-oxobutanamide, with its persistent fluorinated aromatic structure, adherence to proper disposal protocols is not merely a regulatory formality but a critical action to protect our health and the environment. By following these guidelines, researchers can ensure that their valuable work in advancing science does not come at an environmental cost. Always prioritize safety and consult with your institution's EHS professionals to ensure full compliance and best practices.
References
U.S. Environmental Protection Agency. (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. Retrieved from [Link]
Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]
MCF Environmental Services. (2024, September 16). Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. Retrieved from [Link]
Pharma Beginners. (2020, March 14). Procedure for Waste Disposal in Pharma. Retrieved from [Link]
Washington University in St. Louis Environmental Health & Safety. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]
Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... California Code of Regulations. Retrieved from [Link]
Bucknell University. (n.d.). Halogenated Waste. Retrieved from [Link]
ResearchGate. (n.d.). Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. Retrieved from [Link]
Chemchart. (n.d.). N-(2,4-difluorophenyl)-3-oxobutanamide (218930-20-2). Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
Area of Sustainability. (n.d.). PFAS Chemical Persistence. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Nishino, H., et al. (2015). Mn(III)-BASED OXIDATIVE CYCLIZATION OF N-ARYL-3-OXOBUTANAMIDES. FACILE SYNTHESIS AND TRANSFORMATION OF SUBSTITUTED OXINDOLES. HETEROCYCLES, 90(1), 540-562. Retrieved from [Link]
Center for Health, Environment & Justice. (2020, June). Thermal degradation of fluoropolymers. Retrieved from [Link]
Greenpeace Research Laboratories. (n.d.). Uses of Perfluorinated Substances. Retrieved from [Link]
Wang, F., et al. (n.d.). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Per- and polyfluoroalkyl substances in the environment. Retrieved from [Link]
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]
Unknown Source. (n.d.). Chemical Compatibility Chart.
United Nations Office on Drugs and Crime. (n.d.). Illustrated guide for the Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
Mabury, S. (2005). Environmental Fate of Polyfluorinated Chemicals. DIOXIN - Plenary Talks. Retrieved from [Link]
PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations. Retrieved from [Link]
ResearchGate. (n.d.). Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. Retrieved from [Link]
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
McGuire, M. E., et al. (n.d.). Persistence of Perfluoroalkyl Acid Precursors in AFFF-Impacted Groundwater and Soil. Environmental Science & Technology. Retrieved from [Link]
ResearchGate. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC, 2008(xii), 188-194. Retrieved from [Link]
Domainex. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Retrieved from [Link]
ResearchGate. (2022, September 19). Cobalt‐Catalyzed Hydrolysis/C−H Thiolation Cascade Reaction of N‐Aryl Thiocarbamoyl Fluorides with Water: Access to 3‐Alkyl‐2(3H)‐Benzothiazolones. Retrieved from [Link]
Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
PubChem. (n.d.). 4-(3,4-difluorophenyl)-N,N-diethyl-4-oxobutanamide. Retrieved from [Link]
ResearchGate. (2021, July). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32. Retrieved from [Link]
A Strategic Guide to the Safe Handling and Disposal of N-(3,á,4-difluorophenyl)-3-oxobutanamide
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The proper handling of novel chemical entities is paramount.
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The proper handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for N-(3,4-difluorophenyl)-3-oxobutanamide, a compound of interest in contemporary research. The following protocols are grounded in established safety principles for analogous acetoacetanilide compounds and are designed to ensure the well-being of laboratory personnel and the integrity of your research.
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][6]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P501: Dispose of contents/container to an approved waste disposal plant.[2][4][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable for safeguarding against chemical exposure. The following table outlines the recommended PPE for handling N-(3,4-difluorophenyl)-3-oxobutanamide, with the rationale rooted in best practices for similar chemical structures.
Protection Type
Recommended PPE
Specifications and Rationale
Eye and Face Protection
Chemical safety goggles or a face shield worn over safety glasses.
Provides a barrier against dust particles and accidental splashes. Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
Disposable nitrile gloves provide sufficient short-term protection. Always inspect gloves for integrity before use and remove them using the proper technique before leaving the laboratory.
Laboratory coat or chemical-resistant apron.
A full-length, long-sleeved lab coat should be worn and kept buttoned to maximize skin coverage.
Closed-toe shoes and long pants.
Shoes must cover the entire foot; perforated shoes or sandals are not permissible in a laboratory setting.
Respiratory Protection
NIOSH-approved respirator.
Required when there is a potential for generating dust or aerosols, or if engineering controls are insufficient to maintain exposure below permissible limits. Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[9]
Operational Workflow: From Receipt to Disposal
A systematic approach to handling N-(3,4-difluorophenyl)-3-oxobutanamide is crucial for minimizing risk. The following workflow diagram and procedural steps provide a clear and logical sequence for laboratory operations.